molecular formula C6H4BrCl2N B1601598 2-Bromo-3,5-dichloro-4-methylpyridine CAS No. 344324-94-3

2-Bromo-3,5-dichloro-4-methylpyridine

Cat. No.: B1601598
CAS No.: 344324-94-3
M. Wt: 240.91 g/mol
InChI Key: HLDVAOYSLNZHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,5-dichloro-4-methylpyridine is a useful research compound. Its molecular formula is C6H4BrCl2N and its molecular weight is 240.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-4(8)2-10-6(7)5(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDVAOYSLNZHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505003
Record name 2-Bromo-3,5-dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344324-94-3
Record name 2-Bromo-3,5-dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Bromo-3,5-dichloro-4-methylpyridine (CAS: 344324-94-3).

Executive Summary

This compound is a highly functionalized pyridine scaffold used primarily as an intermediate in the development of kinase inhibitors (pharmaceuticals) and pyridine-based agrochemicals. Its structure features a unique substitution pattern where the electron-rich methyl group at the 4-position is flanked by two chlorine atoms, with a reactive bromine at the 2-position serving as a versatile handle for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide outlines two distinct synthesis pathways:

  • The "Activated Substrate" Route (Recommended): A high-fidelity, regioselective pathway ideal for laboratory and pharmaceutical scale-up, utilizing 2-amino-4-methylpyridine.

  • The "Direct Halogenation" Route (Industrial): A cost-driven, harsh-condition pathway utilizing 4-methylpyridine (4-picoline) and oleum, suitable for bulk manufacturing.

Retrosynthetic Analysis & Pathway Logic

Pathway 1: The "Activated Substrate" Route (via Sandmeyer)

This route leverages the strong ortho/para directing power of the amino group in 2-amino-4-methylpyridine .

  • Logic: The amino group at C2 and the methyl group at C4 both cooperatively direct electrophilic substitution to the C3 and C5 positions. This allows for clean, mild dichlorination. The amino group is subsequently converted to a bromine via a Sandmeyer-type reaction.[1]

  • Advantages: High regioselectivity, milder conditions, avoids isomer separation.

  • Disadvantages: Higher starting material cost compared to 4-picoline.

Pathway 2: The "Direct Halogenation" Route

This route forces halogenation onto the deactivated pyridine ring using fuming sulfuric acid (oleum) and high temperatures.

  • Logic: The 4-methyl group provides just enough activation to allow electrophilic attack at the C3 and C5 positions (ortho to the methyl). The final bromination at C2 is achieved under forcing conditions, likely proceeding via an addition-elimination mechanism or extreme electrophilic substitution.

  • Advantages: Low raw material cost (4-picoline).

  • Disadvantages: Hazardous reagents (Oleum,

    
     gas), poor atom economy, potential for over-halogenation.
    

Visualized Pathways (Graphviz)

SynthesisPathways cluster_legend Pathway Legend Start1 2-Amino-4-methylpyridine (Starting Material A) Inter1 2-Amino-3,5-dichloro- 4-methylpyridine Start1->Inter1 Step 1: Chlorination (NCS or Cl2, mild) Start2 4-Methylpyridine (Starting Material B) Inter2 3,5-Dichloro- 4-methylpyridine Start2->Inter2 Step 1: Chlorination (Cl2, Oleum, 0°C -> RT) Product 2-Bromo-3,5-dichloro- 4-methylpyridine (Target) Inter1->Product Step 2: Sandmeyer (NaNO2, HBr, Br2) Inter2->Product Step 2: Bromination (Br2, Oleum, Reflux) Legend1 Pathway 1: High Selectivity (Lab/Pharma) Legend2 Pathway 2: Low Cost (Industrial)

Caption: Comparison of the regioselective Sandmeyer route (Green) vs. the industrial direct halogenation route (Red).

Detailed Experimental Protocols

Pathway 1: The "Activated Substrate" Route (Preferred)
Step 1: Synthesis of 2-Amino-3,5-dichloro-4-methylpyridine

This step utilizes N-Chlorosuccinimide (NCS) for controlled chlorination, avoiding the handling of chlorine gas.

  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), NCS (2.2 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-amino-4-methylpyridine in acetonitrile (0.5 M concentration).

    • Cool the solution to 0–5°C in an ice bath.

    • Add NCS portion-wise over 30 minutes to maintain temperature.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

    • Work-up: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from ethanol or purify via silica gel chromatography if necessary.

    • Yield: Typically 85–95%.

Step 2: Sandmeyer Conversion to this compound

This modified Sandmeyer protocol uses in situ generation of diazonium salts in the presence of excess bromide.

  • Reagents: 2-Amino-3,5-dichloro-4-methylpyridine (1.0 eq), 48% HBr (aq), Bromine (

    
    , 3.0 eq), Sodium Nitrite (
    
    
    
    , 2.5 eq).
  • Procedure:

    • Charge a reactor with 2-amino-3,5-dichloro-4-methylpyridine and 48% HBr (10–15 volumes).

    • Cool the mixture to -10°C to -5°C (salt/ice bath).

    • Add Bromine (

      
      ) dropwise slowly, maintaining temperature below 0°C. Caution: Exothermic.
      
    • Dissolve

      
       in minimal water. Add this solution dropwise to the reaction mixture sub-surface if possible, maintaining temperature below 0°C.
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Neutralization: Pour the reaction mixture onto crushed ice. Neutralize carefully with 50% NaOH solution to pH ~9–10. Note: Ensure temperature stays low during neutralization to prevent degradation.

    • Extraction: Extract with Dichloromethane (DCM) (3x). Combine organics, dry over

      
      , and concentrate.
      
    • Yield: 60–75%.

Pathway 2: The "Direct Halogenation" Route (Industrial)

This route is described in industrial patents and supplier technical notes (e.g., Benchchem). It requires specialized equipment for handling oleum and halogen gases.

Step 1: Dichlorination
  • Reagents: 4-Methylpyridine, Chlorine gas (

    
    ), Fuming Sulfuric Acid (Oleum).[1]
    
  • Conditions: The substrate is dissolved in oleum.

    
     gas is bubbled through the mixture starting at 0°C and gradually raising to room temperature (or mild heat) for 2–3 hours.[1]
    
  • Mechanism: The 4-methyl group activates the 3,5-positions sufficiently to overcome the deactivating effect of the protonated pyridine nitrogen in the superacidic medium.

Step 2: Bromination[1]
  • Reagents: 3,5-Dichloro-4-methylpyridine (Intermediate), Bromine (

    
    ), Oleum.
    
  • Conditions: Bromine is added to the reaction mixture (often without isolation of the intermediate in a one-pot industrial process) at 0°C, followed by heating to reflux (or high temperature compatible with the solvent system) for ~2 hours.

  • Critical Control: The addition of bromine must be slow to prevent poly-halogenation or tar formation.[1] The 2-position is functionalized likely due to the blocking of all other positions and the harsh forcing conditions.

Analytical Data Specifications

PropertySpecification
CAS Number 344324-94-3
Molecular Formula

Molecular Weight 240.91 g/mol
Appearance Off-white to pale yellow solid
Melting Point 45–50°C (approximate, varies by purity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key NMR Signals

NMR (

):

2.60 (s, 3H,

), 8.35 (s, 1H,

at C6).[2]

Note: The C6 proton is the only aromatic proton remaining. Its shift is diagnostic.

Safety & Handling

  • Oleum/Fuming H2SO4: Extremely corrosive and water-reactive. Requires full PPE (face shield, chemically resistant suit) and dry quenching protocols.

  • Bromine/Chlorine: Highly toxic inhalation hazards. All reactions must be performed in a high-efficiency fume hood with a scrubber system.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16218967, this compound. Retrieved from [Link]

  • European Patent Office. (2003). Process for the preparation of 3,5-dichloropyridine derivatives (EP1206453B1). Retrieved from [Link][3][4][5]

Sources

"2-Bromo-3,5-dichloro-4-methylpyridine" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-3,5-dichloro-4-methylpyridine: Synthesis, Reactivity, and Applications

Abstract

This compound is a strategically important heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and two chlorine atoms flanking a methyl group, provides multiple sites for selective chemical modification. This guide offers a comprehensive overview of its chemical properties, established synthetic routes, and diverse reactivity, with a particular focus on its application in transition metal-catalyzed cross-coupling reactions. Authored for researchers, chemists, and professionals in drug discovery and materials science, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

The precise arrangement of substituents on the pyridine ring dictates the compound's physical characteristics and reactivity. The electron-withdrawing nature of the halogen atoms makes the pyridine ring electron-deficient, influencing its behavior in various chemical transformations.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 172841-01-3[1]
Molecular Formula C₆H₄BrCl₂N[2]
Molecular Weight 244.91 g/mol [2]
Appearance White to off-white or light yellow crystalline solid[3]
Melting Point 65-69 °C[3]
Boiling Point ~241.8 °C (Predicted)[4]
Density ~1.62 g/cm³ (Predicted)[4]
Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound.[1]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is characteristically simple. It displays a singlet for the lone aromatic proton at the 6-position, typically found downfield due to the deshielding effect of the adjacent nitrogen and halogen atoms.[1] A second singlet appears upfield, corresponding to the three protons of the methyl group at the 4-position.[1]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum provides a complete map of the carbon framework, confirming the substitution pattern on the pyridine ring.[1]

  • Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern, which is distinctive due to the presence of one bromine and two chlorine atoms.[1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via a sequential halogenation strategy starting from the readily available 4-methylpyridine (4-picoline).[1] This multi-step process requires careful control of reaction conditions to ensure regioselectivity and achieve good yields.

Established Synthetic Protocol

The most common laboratory-scale synthesis involves a two-step halogenation process.[1]

Step 1: Dichlorination of 4-Methylpyridine The first step is the chlorination of 4-methylpyridine at the 3- and 5-positions. The methyl group at C4 directs the electrophilic chlorination to these positions.

  • Reaction Setup : 4-Methylpyridine is dissolved in fuming sulfuric acid in a reaction vessel equipped for temperature control.

  • Chlorination : The solution is cooled to 0°C. Chlorine gas (Cl₂) is then bubbled through the mixture.

  • Reaction Control : The temperature is carefully maintained, starting at 0°C and gradually allowed to warm to room temperature over 2-3 hours to yield the 3,5-dichloro-4-methylpyridine intermediate.[1]

Step 2: Regioselective Bromination The second step introduces the bromine atom specifically at the 2-position.

  • Reaction Setup : The 3,5-dichloro-4-methylpyridine intermediate is reacted with bromine (Br₂) in fuming sulfuric acid.[1]

  • Bromination : The reaction is conducted at 0°C under reflux for approximately 2 hours.[1] The controlled, slow addition of bromine is critical to prevent over-bromination and the formation of byproducts.[1]

  • Workup and Purification : Following the reaction, a standard aqueous workup is performed to neutralize the acid and extract the product. The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound with typical yields in the 50-60% range for the two steps.[1]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogen substituents. The C-Br bond at the 2-position is significantly more reactive than the C-Cl bonds at the 3- and 5-positions in transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, making it a valuable tool for constructing complex molecular architectures.[1]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this reaction, the bromine atom at the 2-position is selectively replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent (e.g., a boronic acid or ester).[1] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.[1]

  • Causality of Reaction Components :

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) : The palladium catalyst is the heart of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) : The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[5]

    • Solvent (e.g., Dioxane/Water, Toluene) : The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.

Suzuki_Coupling_Workflow Workflow: Suzuki-Miyaura Coupling reactants Reactants This compound (Electrophile) Arylboronic Acid (Nucleophile) reaction_conditions Reaction Conditions Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-120 °C) reactants->reaction_conditions catalyst_system Catalytic System Palladium Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) catalyst_system->reaction_conditions product Product 2-Aryl-3,5-dichloro-4-methylpyridine reaction_conditions->product C-C Bond Formation workup Workup & Purification Aqueous Extraction Column Chromatography product->workup

Sources

Technical Whitepaper: Strategic Utilization of 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 344324-94-3 Formula: C₆H₄BrCl₂N Molecular Weight: 240.91 g/mol

Executive Summary: The "Privileged" Halogenated Scaffold

In the landscape of modern medicinal chemistry, 2-Bromo-3,5-dichloro-4-methylpyridine represents a high-value "privileged scaffold." Unlike simple halopyridines, this tetra-substituted ring offers a unique tripartite value proposition for drug discovery:

  • Orthogonal Reactivity: The C2-Bromine atom provides a highly reactive handle for cross-coupling or nucleophilic substitution, distinct from the sterically hindered and electronically deactivated C3/C5-Chlorine atoms.

  • Metabolic Blockade: The 3,5-dichloro substitution pattern effectively blocks the most common sites of oxidative metabolism (CYP450-mediated oxidation) on the pyridine ring, significantly extending the half-life of derived pharmacophores.

  • Lipophilic Modulation: The halogen array increases the logP, facilitating membrane permeability, while the electron-withdrawing nature of the ring modulates the pKa of the pyridine nitrogen, reducing non-specific protein binding often associated with basic amines.

This guide outlines the synthesis, reactivity profile, and handling protocols for researchers utilizing this compound as a building block for kinase inhibitors, GPCR antagonists (e.g., P2X7, CRTH2), and agrochemicals.

Structural Analysis & Electronic Properties

The reactivity of CAS 344324-94-3 is dictated by the interplay between the pyridine nitrogen and the halogen substituents.

  • C2-Position (The Gateway): The inductive effect of the ring nitrogen, combined with the electron-withdrawing effects of the C3-Cl and C5-Cl atoms, makes the C2-carbon highly electrophilic. This activates the C2-Br bond for facile

    
     reactions and oxidative addition with transition metals (Pd, Ni).
    
  • C3/C5-Positions (The Shield): The chlorine atoms at these positions are relatively inert to standard coupling conditions compared to the bromine at C2. They serve primarily as steric shields and metabolic blockers.

  • C4-Methyl Group: While generally stable, the benzylic protons are deactivated by the flanking chlorines, making radical bromination less likely than in simple picolines, but oxidation to the carboxylic acid remains a viable late-stage transformation.

Visualization: Electronic Activation & Reactivity Map

ReactivityMap Core 2-Bromo-3,5-dichloro- 4-methylpyridine SNAr Nucleophilic Substitution (SNAr) (Amines, Alkoxides) Core->SNAr High Reactivity (C2-Br) Suzuki Pd-Catalyzed Coupling (Suzuki, Buchwald) Core->Suzuki High Selectivity (C2-Br) LiExchange Lithium-Halogen Exchange (n-BuLi -> Electrophile) Core->LiExchange Cryogenic Conditions (-78°C) Oxidation Benzylic Oxidation (KMnO4 -> Carboxylic Acid) Core->Oxidation Harsh Conditions (C4-Me)

Figure 1: Reactivity profile highlighting the regioselective dominance of the C2-position.

Synthetic Methodology: The Sequential Halogenation Protocol[1]

While various routes exist, the most robust industrial and laboratory-scale method involves the sequential halogenation of 4-methylpyridine (4-picoline). This route avoids the use of unstable diazonium intermediates often required in alternative amino-pyridine routes.

Workflow Diagram

Synthesis Start 4-Methylpyridine (Starting Material) Step1 Step 1: Chlorination Cl2, Fuming H2SO4, 0°C -> RT Start->Step1 Inter Intermediate: 3,5-Dichloro-4-methylpyridine Step1->Inter Step2 Step 2: Regioselective Bromination Br2, Fuming H2SO4, Reflux Inter->Step2 Final Target: This compound Step2->Final

Figure 2: Step-wise synthesis via electrophilic aromatic substitution.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dichloro-4-methylpyridine

  • Reagents: 4-Methylpyridine (1.0 eq), Chlorine gas (

    
    ), Fuming Sulfuric Acid (Oleum).
    
  • Procedure: Charge a reactor with fuming sulfuric acid and cool to 0°C. Slowly add 4-methylpyridine, maintaining temperature <10°C (exothermic).

  • Chlorination: Introduce

    
     gas slowly while allowing the mixture to warm to room temperature. Stir for 2–3 hours.
    
  • Workup: Pour onto crushed ice. Neutralize with NaOH (aq) to pH 8–9. Extract with Dichloromethane (DCM). Dry over

    
     and concentrate.
    

Step 2: Bromination to this compound Critical Note: This step relies on the activating nature of the pyridine nitrogen to direct bromine to the ortho (C2) position.

  • Reagents: 3,5-Dichloro-4-methylpyridine (Intermediate), Bromine (

    
    ), Fuming 
    
    
    
    .[1]
  • Procedure: Dissolve the intermediate in fuming sulfuric acid.

  • Reaction: Heat the mixture to reflux (approx. 80–100°C depending on acid concentration). Add

    
     dropwise over 2 hours.
    
    • Why Slow Addition? To prevent over-bromination or radical bromination of the methyl group.

  • Quench: Cool to 0°C. Pour onto ice water.

  • Purification: Neutralize and extract with Ethyl Acetate. The crude product can be recrystallized from Ethanol/Water or purified via silica gel chromatography (Hexanes/EtOAc 95:5) to yield the white/off-white solid.

Reactivity Matrix & Application Data

The following table summarizes the performance of CAS 344324-94-3 in standard medicinal chemistry transformations.

Reaction TypeReagents / ConditionsRegioselectivityYield PotentialNotes
Suzuki Coupling

,

, Dioxane/H2O
C2-Br (Exclusive)85–95%Steric bulk at C3-Cl requires efficient ligands (e.g., SPhos, XPhos) for hindered boronic acids.

Amination
Primary Amine, DIPEA, DMSO, 100°CC2-Br (Exclusive)70–90%Highly efficient due to electron-deficient ring. No catalyst required.
Buchwald-Hartwig Pd(OAc)2, BINAP, NaOtBu, TolueneC2-Br 60–80%Used for weaker nucleophiles (anilines) where

fails.
Li-Hal Exchange n-BuLi, THF, -78°CC2-Li ModerateQuench with electrophiles (DMF,

) immediately. C3-Cl is stable at -78°C but may eliminate benzyne at higher temps.

Safety & Handling Guidelines

Hazard Classification (GHS):

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 4).

  • Irritation: Skin Corrosion/Irritation (Category 2), Serious Eye Damage (Category 2A).

  • Target Organ: Respiratory Irritation (STOT SE 3).

Storage Protocols:

  • Atmosphere: Store under inert gas (Nitrogen/Argon). The C-Br bond is light-sensitive over long periods; amber vials are mandatory.

  • Temperature: Refrigeration (2–8°C) is recommended to prevent slow hydrolysis or discoloration.

Self-Validating Safety Check: Before scaling up any reaction involving this compound, perform a TLC check (Hexane:EtOAc 8:2). The starting material (2-Br) should be distinct from the hydrolyzed 2-pyridone byproduct, which appears as a highly polar streak near the baseline.

References

  • BenchChem. Synthesis and Reaction Profile of this compound. Retrieved from .

  • PubChem. Compound Summary: 2-Bromo-3,5-dichloropyridine (Analogous Reactivity Data). National Library of Medicine. Retrieved from .

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine and related halogenated intermediates. US Patent 6,399,781.[2] Retrieved from .

  • Royal Society of Chemistry. Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines. (Demonstrating Li-Hal exchange protocols). Retrieved from .

  • Sigma-Aldrich. Product Specification: this compound.[1] Retrieved from .

Sources

Spectroscopic data of "2-Bromo-3,5-dichloro-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-3,5-dichloro-4-methylpyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a key halogenated pyridine derivative. For researchers, scientists, and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of such intermediates is paramount. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It offers not just the data, but also the underlying principles, detailed experimental protocols, and interpretative logic required for confident characterization. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted pyridine that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a bromine atom, two chlorine atoms, and a methyl group—dictates its reactivity and potential for forming targeted molecular architectures.

Given its role as a critical intermediate, verifying the identity, purity, and precise structure of this compound is non-negotiable. Spectroscopic techniques are the cornerstone of this verification process.[1] Each method provides a unique piece of the structural puzzle:

  • NMR Spectroscopy maps the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry provides the exact molecular weight and elemental composition.

  • Infrared Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

This guide synthesizes the expected outcomes from these analyses to provide a complete spectroscopic profile of the target molecule.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Caption: Molecular structure with atom numbering for NMR assignments.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₆H₄BrCl₂N N/A
Molecular Weight 240.92 g/mol N/A
CAS Number 344324-94-3 [1]

| Appearance | Expected to be a solid at room temperature | N/A |

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is a primary technique for confirming the substitution pattern on the pyridine ring.[1] It provides information on the number of different proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Data

For this compound, the ¹H NMR spectrum is expected to be remarkably simple, providing a clear and definitive fingerprint.

  • Aromatic Region: Due to the substitution pattern, only one proton remains on the pyridine ring, located at the C6 position. With no adjacent protons, this signal will appear as a sharp singlet.[1] Its chemical shift will be downfield due to the deshielding effects of the electronegative nitrogen atom and halogen substituents.

  • Aliphatic Region: The methyl group at the C4 position contains three equivalent protons. These protons are also isolated from other protons, resulting in a singlet.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.2 - 8.5 Singlet 1H H-6 Deshielded by adjacent nitrogen and ring currents. No adjacent protons for coupling.

| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. No adjacent protons for coupling. |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing power and minimal spectral overlap.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for good signal dispersion.

    • Tune and shim the instrument to optimize magnetic field homogeneity. The causality here is that a homogeneous field leads to sharper signals and better resolution.

  • Data Acquisition:

    • Acquire the spectrum at a standard probe temperature (e.g., 25 °C).

    • Set an appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Apply a 90° pulse and acquire the Free Induction Decay (FID) for a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the averaged FID.

    • Phase-correct the resulting spectrum to ensure all peaks are in positive, absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratio of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment, complementing the ¹H NMR data.

Predicted ¹³C NMR Data

Based on the molecule's structure, six distinct carbon signals are expected, as there are no elements of symmetry that would make any of the ring carbons equivalent.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 150 - 155 C-6 Carbon adjacent to nitrogen, expected to be significantly deshielded.
~ 145 - 150 C-2 Attached to bromine and adjacent to nitrogen, highly deshielded.
~ 140 - 145 C-4 Attached to the methyl group.
~ 130 - 135 C-3 Attached to chlorine.
~ 125 - 130 C-5 Attached to chlorine.

| ~ 18 - 22 | -CH₃ | Typical range for an aromatic methyl carbon. |

Note: These are estimated chemical shifts based on typical values for substituted pyridines. Actual values may vary.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Configure the spectrometer for ¹³C detection.

  • Data Acquisition:

    • A wider spectral width is required (e.g., 0-200 ppm).

    • Proton decoupling (e.g., broadband decoupling) is applied. This is a critical step to simplify the spectrum to singlets for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

    • A significantly larger number of scans is required (hundreds to thousands) due to the low sensitivity of the ¹³C nucleus.

  • Data Processing: Follow similar steps of Fourier transformation, phasing, and calibration as in ¹H NMR.

Mass Spectrometry: Molecular Weight and Isotopic Signature

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound.[1] For halogenated compounds, MS is particularly powerful as it reveals a characteristic isotopic pattern that serves as a definitive confirmation of the elemental composition.

Predicted Mass Spectrometry Data

The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% abundance, respectively) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% abundance, respectively) will result in a complex and highly characteristic molecular ion cluster.

Table 4: Predicted High-Resolution MS (HRMS) Data

Ion Calculated m/z
[M+H]⁺ (for C₆H₅⁷⁹Br³⁵Cl₂N) 239.8926
[M+H]⁺ (for C₆H₅⁸¹Br³⁵Cl₂N) 241.8906
[M+H]⁺ (for C₆H₅⁷⁹Br³⁵Cl³⁷ClN) 241.8897

| [M+H]⁺ (for C₆H₅⁸¹Br³⁵Cl³⁷ClN) | 243.8876 |

The most intense peak in the cluster will correspond to the combination of the most abundant isotopes (⁷⁹Br and ³⁵Cl). The entire cluster provides a high-confidence "fingerprint" for the molecule's elemental formula.

Experimental Protocol: Mass Spectrometry (ESI-TOF)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The choice of a volatile solvent is crucial for efficient ionization.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) detector, to obtain accurate mass measurements. This allows for the determination of the elemental formula.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is excellent for identifying the presence of specific functional groups and confirming the overall structure.

Predicted IR Absorption Bands

Table 5: Predicted Key IR Absorption Frequencies

Frequency Range (cm⁻¹) Vibrational Mode Rationale
3100 - 3000 Aromatic C-H Stretch Characteristic of C-H bonds on the pyridine ring.
3000 - 2850 Aliphatic C-H Stretch From the methyl (-CH₃) group.
1600 - 1450 C=C and C=N Ring Stretch Multiple bands are expected, characteristic of the aromatic pyridine core.
1470 - 1430 Asymmetric C-H Bend From the methyl group.
1390 - 1370 Symmetric C-H Bend From the methyl group.
850 - 750 C-Cl Stretch Strong absorption typical for chloro-aromatic compounds.

| 700 - 600 | C-Br Stretch | Characteristic absorption for bromo-aromatic compounds. |

Experimental Protocol: FT-IR (KBr Pellet Method)

This is a standard and reliable method for analyzing solid samples.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.[2] The KBr must be dry to prevent a broad O-H band from obscuring the spectrum.

    • The goal is to create a fine, homogeneous mixture.

  • Pellet Formation:

    • Transfer the powder to a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent pellet. Transparency is key to allowing the IR beam to pass through.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • First, record a background spectrum of the empty sample compartment. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental contributions.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

    • Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

Integrated Spectroscopic Analysis Workflow

The power of these techniques is fully realized when they are used in concert. The following workflow ensures a comprehensive and unambiguous structural elucidation.

cluster_0 Spectroscopic Analysis Workflow Sample Sample of This compound Prep Sample Preparation (Dissolution / KBr Pellet) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Parallel Analysis MS Mass Spectrometry (HRMS) Prep->MS Parallel Analysis IR Infrared Spectroscopy (FT-IR) Prep->IR Parallel Analysis NMR_Data H/C Framework (Shifts, Couplings) NMR->NMR_Data MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data IR_Data Functional Groups (Vibrational Modes) IR->IR_Data Confirm Structure Confirmation & Purity Assessment NMR_Data->Confirm MS_Data->Confirm IR_Data->Confirm

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The structural characterization of this compound is straightforwardly achieved through a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The predicted ¹H NMR spectrum offers a simple and diagnostic pattern with two singlets. High-resolution mass spectrometry provides definitive proof of the elemental composition through its unique and complex isotopic cluster. Finally, IR spectroscopy confirms the presence of the aromatic ring and alkyl group while indicating the carbon-halogen bonds. By following the detailed protocols and interpretative logic presented in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

Sources

An In-depth Technical Guide to 2-Bromo-3,5-dichloro-4-methylpyridine: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3,5-dichloro-4-methylpyridine, a highly functionalized heterocyclic building block. With its unique substitution pattern, this compound offers a versatile platform for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. We will delve into its chemical identity, synthesis, reactivity, and applications, providing practical insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Structure and Chemical Identity

This compound is a polyhalogenated derivative of 4-methylpyridine (also known as γ-picoline).[1] The strategic placement of a bromine atom at the 2-position and chlorine atoms at the 3- and 5-positions, along with a methyl group at the 4-position, imparts a distinct reactivity profile to the pyridine ring.[1] The presence of multiple halogen atoms with differential reactivity allows for selective and sequential chemical transformations, making it a valuable intermediate in multi-step synthetic routes.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 344324-94-3
Molecular Formula C₆H₄BrCl₂N
Molecular Weight 240.91 g/mol
Physical State Solid
InChI Key HLDVAOYSLNZHFD-UHFFFAOYSA-N

It is important to note that while some sources predict a boiling point of approximately 241.8±35.0 °C and a pKa of 0.38±0.10, experimental verification of these values is recommended for precise applications.[2] The compound is generally soluble in common organic solvents like dichloromethane and chloroform, but exhibits low solubility in water, a characteristic typical of halogenated pyridine derivatives.[3]

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a sequential halogenation of 4-methylpyridine.[1] This two-step process is a classic example of electrophilic aromatic substitution on a pyridine ring, where the directing effects of the substituents play a crucial role in determining the regioselectivity of the halogenation.

Synthetic Pathway

The established synthetic route involves an initial dichlorination of 4-methylpyridine, followed by a regioselective bromination of the resulting intermediate.[1]

Synthesis_of_2_Bromo_3_5_dichloro_4_methylpyridine Start 4-Methylpyridine Intermediate 3,5-Dichloro-4-methylpyridine Start->Intermediate  Cl₂, fuming H₂SO₄  0°C to RT, 2-3h   Product This compound Intermediate->Product  Br₂, fuming H₂SO₄  0°C, reflux, 2h  

Caption: Synthetic route to this compound.

Reaction Mechanisms and Causality

Step 1: Dichlorination of 4-Methylpyridine

The first step involves the chlorination of 4-methylpyridine at the 3- and 5-positions. The methyl group at the 4-position is an activating group and directs electrophilic substitution to the ortho positions (3- and 5-). The reaction is typically carried out in fuming sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack but still allowing for substitution under forcing conditions. The controlled temperature, starting at 0°C and gradually rising to room temperature, is crucial to manage the exothermicity of the reaction and prevent over-chlorination or side product formation.[1]

Step 2: Regioselective Bromination

The intermediate, 3,5-dichloro-4-methylpyridine, is then subjected to bromination. The bromine atom is selectively introduced at the 2-position. This regioselectivity is governed by the electronic and steric environment of the substituted pyridine ring. The positions adjacent to the nitrogen are generally the most electron-deficient in a protonated pyridine ring; however, the presence of the existing chloro and methyl groups directs the incoming electrophile. The reaction is conducted at a low temperature (0°C) under reflux with controlled addition of bromine to prevent potential di-bromination byproducts.[1] The overall yield for this two-step process is typically in the range of 50-60%.[1]

Structural Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of spectroscopic techniques is employed to characterize this compound.

Spectroscopic Data
Technique Key Observations
¹H NMR Spectroscopy A singlet is expected for the lone aromatic proton at the 6-position due to the absence of adjacent protons for spin-spin splitting. A singlet for the methyl group is anticipated around 2.3 ppm.[1]
¹³C NMR Spectroscopy The spectrum would show six distinct carbon signals corresponding to the unique carbon environments in the molecule. The chemical shifts would be influenced by the electronegativity of the attached halogen atoms.
Mass Spectrometry (HRMS) A molecular ion peak at m/z 240.91 is consistent with the molecular formula C₆H₄BrCl₂N. The characteristic isotopic pattern resulting from the presence of one bromine and two chlorine atoms provides definitive confirmation of the elemental composition.[1]
Infrared (IR) Spectroscopy The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations.

Applications in Synthetic Chemistry

The synthetic utility of this compound lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules, particularly in the development of new therapeutic agents and agrochemicals.[1][5] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions.

Cross-Coupling Reactions

The bromine atom at the 2-position is particularly amenable to participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of new carbon-carbon bonds.[1] This enables the introduction of a wide range of aryl and heteroaryl substituents.

Suzuki_Coupling cluster_conditions Pd Catalyst, Base Reactant1 This compound Product 2-Aryl-3,5-dichloro-4-methylpyridine Reactant1->Product Reactant2 R-B(OH)₂ Reactant2->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

This reactivity makes this compound a key intermediate in the synthesis of biaryl compounds, which are prevalent structural motifs in many biologically active molecules.

Intermediate in Drug and Agrochemical Synthesis

Halogenated pyridines are crucial intermediates in the pharmaceutical and agrochemical industries.[1] For instance, 2-Bromo-3,5-dichloropyridine is used in the development of pesticides, including herbicides and insecticides.[5] While specific examples detailing the use of this compound in the synthesis of commercialized products are often proprietary, its structural similarity to other key intermediates suggests its potential in the synthesis of novel kinase inhibitors and other therapeutic agents.[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis and purification of this compound. Researchers should adapt these procedures based on the specific equipment and safety protocols of their laboratory.

Synthesis of this compound

Step 1: Synthesis of 3,5-Dichloro-4-methylpyridine

  • In a reaction vessel equipped with a stirrer, gas inlet, and a cooling bath, place 4-methylpyridine in fuming sulfuric acid.

  • Cool the mixture to 0°C.

  • Slowly bubble chlorine gas through the solution while maintaining the temperature.

  • After the addition of chlorine is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) while keeping the mixture cool.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dichloro-4-methylpyridine.

Step 2: Synthesis of this compound

  • Dissolve the crude 3,5-dichloro-4-methylpyridine in fuming sulfuric acid in a reaction vessel equipped with a stirrer, dropping funnel, and a cooling bath.

  • Cool the mixture to 0°C.

  • Slowly add bromine dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to reflux at 0°C for approximately 2 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a base and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

Purification

Purification of the crude this compound is typically achieved by column chromatography on silica gel.

  • Prepare a silica gel column using a suitable solvent system. A gradient of hexane and ethyl acetate is often effective for separating halogenated pyridines.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Safety and Handling

As a polyhalogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds like 2-bromo-3,5-dichloropyridine are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Similar precautions should be taken when handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for selective functionalization, making it an important intermediate in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. This guide provides a solid foundation for researchers to explore the full potential of this powerful synthetic tool.

References

Sources

The Synthesis of 2-Bromo-3,5-dichloro-4-methylpyridine: A Technical Guide to Core Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-3,5-dichloro-4-methylpyridine

This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromine atom and two chlorine atoms on a pyridine core, makes it a versatile intermediate for the synthesis of complex molecular architectures. The distinct electronic and steric environment created by the methyl group and the three halogen atoms directs the course of chemical reactions, offering a strategic advantage in the design of novel bioactive molecules. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a focus on the selection and rationale behind the choice of starting materials.

Core Synthetic Strategies: A Tale of Two Precursors

The synthesis of this compound predominantly proceeds via two strategic pathways, each distinguished by its primary starting material. The choice between these routes often hinges on factors such as the availability and cost of the precursors, overall yield, and the ease of handling the required reagents and intermediates. The two principal starting materials that will be discussed in detail are:

  • 2-Amino-4-methylpyridine: A readily available and cost-effective starting material that undergoes a series of transformations including diazotization, bromination, and subsequent chlorination.

  • 3,5-Dichloro-4-methylpyridine: A precursor that is closer in structure to the final product, requiring a regioselective bromination at the 2-position.

This guide will delve into the intricacies of each synthetic route, providing a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: Synthesis from 2-Amino-4-methylpyridine

This synthetic approach is a classic example of building complexity on a simple, readily available scaffold. The overall strategy involves the initial introduction of the bromine atom via a Sandmeyer-type reaction, followed by the introduction of the two chlorine atoms.

Causality Behind Experimental Choices

The choice of 2-amino-4-methylpyridine as a starting material is primarily driven by its commercial availability and the well-established chemistry of the amino group on the pyridine ring. The amino group serves as a versatile handle for the introduction of a halogen via a diazonium salt intermediate.

Synthetic Pathway Overview

The synthesis from 2-amino-4-methylpyridine can be dissected into two key stages:

  • Stage 1: Diazotization and Bromination (Sandmeyer Reaction) to yield 2-bromo-4-methylpyridine.

  • Stage 2: Dichlorination of 2-bromo-4-methylpyridine to afford the final product, this compound.

Route_1_Workflow start 2-Amino-4-methylpyridine intermediate 2-Bromo-4-methylpyridine start->intermediate  Diazotization (NaNO₂, HBr)    Sandmeyer Reaction (CuBr)   end_product This compound intermediate->end_product  Dichlorination (e.g., Cl₂, SO₂Cl₂)  

Caption: Synthetic workflow starting from 2-Amino-4-methylpyridine.

Detailed Experimental Protocol: Stage 1 - Synthesis of 2-Bromo-4-methylpyridine

This protocol is based on the well-established Sandmeyer reaction.

Materials:

  • 2-Amino-4-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, a solution of 2-amino-4-methylpyridine in 48% hydrobromic acid is prepared and cooled to below 0°C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5°C. This step results in the formation of the diazonium salt.

  • In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

  • The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt.

  • The reaction mixture is cooled and then neutralized with a sodium hydroxide solution.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-bromo-4-methylpyridine.

  • The crude product can be purified by vacuum distillation.

Detailed Experimental Protocol: Stage 2 - Dichlorination of 2-Bromo-4-methylpyridine

The dichlorination of 2-bromo-4-methylpyridine at the 3 and 5 positions is a crucial step that requires careful control of reaction conditions to achieve the desired regioselectivity.

Materials:

  • 2-Bromo-4-methylpyridine

  • Chlorinating agent (e.g., Chlorine gas (Cl₂), Sulfuryl chloride (SO₂Cl₂))

  • A suitable solvent (e.g., Dichloromethane, Chloroform)

  • Lewis acid catalyst (optional, e.g., FeCl₃, AlCl₃)

Procedure (Illustrative using SO₂Cl₂):

  • 2-Bromo-4-methylpyridine is dissolved in a suitable chlorinated solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Sulfuryl chloride is added dropwise to the solution at room temperature. The reaction is often exothermic and may require cooling.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by GC-MS or TLC).

  • The reaction mixture is cooled to room temperature and slowly quenched with water or a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Route 2: Synthesis from 3,5-Dichloro-4-methylpyridine

This synthetic route offers a more direct approach as the two chlorine atoms are already in their desired positions. The key transformation is the regioselective introduction of a bromine atom at the 2-position.

Causality Behind Experimental Choices

The primary advantage of starting with 3,5-dichloro-4-methylpyridine is the reduced number of synthetic steps. However, the synthesis of the starting material itself and the regioselectivity of the subsequent bromination are critical considerations. This route is often favored when 3,5-dichloro-4-methylpyridine is readily available.

Synthetic Pathway Overview

The synthesis from 3,5-dichloro-4-methylpyridine involves a single key step:

  • Regioselective Bromination at the 2-position to yield this compound.[1]

Route_2_Workflow start 3,5-Dichloro-4-methylpyridine end_product This compound start->end_product  Regioselective Bromination (e.g., Br₂, NBS)  

Caption: Synthetic workflow starting from 3,5-Dichloro-4-methylpyridine.

Detailed Experimental Protocol: Regioselective Bromination

Achieving high regioselectivity in the bromination of 3,5-dichloro-4-methylpyridine is paramount. The electron-withdrawing nature of the chlorine atoms deactivates the pyridine ring, but the 2- and 6-positions are still the most susceptible to electrophilic attack.

Materials:

  • 3,5-Dichloro-4-methylpyridine

  • Brominating agent (e.g., Bromine (Br₂), N-Bromosuccinimide (NBS))

  • A suitable solvent (e.g., Sulfuric acid, Acetic acid)

  • Lewis acid catalyst (optional, e.g., Iron powder, FeBr₃)

Procedure (Illustrative using Br₂):

  • 3,5-Dichloro-4-methylpyridine is dissolved in a suitable solvent such as concentrated sulfuric acid in a reaction vessel.

  • Bromine is added dropwise to the solution at a controlled temperature.

  • The reaction mixture is then heated for a specified period to drive the reaction to completion.

  • After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base such as sodium hydroxide or sodium carbonate.

  • The precipitated crude product is collected by filtration, washed with water, and dried.

  • The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography. The typical yields for this two-step process are in the range of 50-60%.[1]

Comparative Analysis of Synthetic Routes

FeatureRoute 1: from 2-Amino-4-methylpyridineRoute 2: from 3,5-Dichloro-4-methylpyridine
Starting Material Availability Readily available and relatively inexpensive.May be less readily available and more expensive.
Number of Steps Generally two main steps.Generally one main step.
Key Reactions Sandmeyer reaction, Electrophilic chlorination.Electrophilic bromination.
Potential Challenges Handling of diazonium salts (potentially explosive), control of regioselectivity during chlorination.Achieving high regioselectivity in the bromination step, synthesis of the starting material.
Overall Yield Can be variable depending on the efficiency of both steps.Reported to be in the range of 50-60% for a two-step process (including starting material synthesis).[1]

Mechanistic Insights: The Chemistry of Pyridine Halogenation

The halogenation of the pyridine ring is a classic example of electrophilic aromatic substitution. However, the pyridine ring is electron-deficient compared to benzene due to the electron-withdrawing nature of the nitrogen atom. This makes electrophilic substitution reactions on pyridine more challenging and generally requires harsher conditions.

The position of substitution is also influenced by the reaction conditions and the substituents already present on the ring. In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack.

  • For Route 1 (Chlorination): The brominated pyridine intermediate is subjected to chlorination. The bromine atom is an ortho-, para-director, but the deactivating effect of the pyridine nitrogen and the existing bromine atom will influence the position of the incoming chlorine atoms. The 3- and 5- positions are targeted.

  • For Route 2 (Bromination): The two chlorine atoms at the 3- and 5- positions are deactivating and meta-directing. This directs the incoming electrophile (bromine) to the 2-, 4-, or 6- positions. The 2-position is often favored due to electronic and steric factors.

Conclusion: A Strategic Choice for Synthesis

The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and challenges. The choice of starting material is a critical decision that will be influenced by economic considerations, the scale of the synthesis, and the available expertise and equipment.

  • The route starting from 2-amino-4-methylpyridine is a robust and well-understood pathway, leveraging the versatility of the Sandmeyer reaction. It is particularly attractive when the starting material is readily accessible at a low cost.

  • The route commencing with 3,5-dichloro-4-methylpyridine offers a more streamlined approach with fewer synthetic steps. This pathway is ideal when the dichlorinated precursor is available or can be synthesized efficiently.

Ultimately, a thorough evaluation of these factors will enable researchers and drug development professionals to select the optimal synthetic strategy for their specific objectives, paving the way for the efficient and cost-effective production of this valuable chemical intermediate.

References

Sources

"2-Bromo-3,5-dichloro-4-methylpyridine" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 2-Bromo-3,5-dichloro-4-methylpyridine , a highly specialized heterocyclic building block. It is designed for researchers requiring precise data on its synthesis, reactivity, and application in medicinal chemistry and agrochemical development.

compound Identification & Nomenclature

This compound is a poly-halogenated derivative of 4-methylpyridine (4-picoline). Its structural value lies in the orthogonal reactivity of its halogen substituents: the C2-bromine atom is significantly more labile than the C3/C5-chlorine atoms, allowing for highly regioselective functionalization.

Attribute Detail
IUPAC Name This compound
Common Synonyms 2-Bromo-3,5-dichloro-4-picoline; 3,5-Dichloro-2-bromo-4-methylpyridine
CAS Registry Number 344324-94-3
Molecular Formula C₆H₄BrCl₂N
Molecular Weight 240.91 g/mol
SMILES CC1=C(C(=NC=C1Cl)Br)Cl
InChI Key HLDVAOYSLNZHFD-UHFFFAOYSA-N
Appearance Pale brown to off-white solid
Predicted Boiling Point ~243°C (at 760 mmHg)

Synthetic Architecture

The synthesis of this compound typically follows a sequential halogenation strategy starting from 4-methylpyridine. This route leverages the electronic directing effects of the methyl group and the pyridine nitrogen.

Synthesis Logic
  • Electrophilic Chlorination: The 4-methyl group activates the C3 and C5 positions. Chlorination occurs here first due to steric and electronic governance.

  • Regioselective Bromination: Once the C3 and C5 positions are blocked, the C2 position becomes the primary site for subsequent halogenation, typically via radical or electrophilic mechanisms depending on the conditions (e.g., use of Lewis acids or phase transfer catalysis).

Reaction Pathway Diagram

The following diagram illustrates the stepwise construction of the core scaffold.

SynthesisPath Start 4-Methylpyridine (4-Picoline) Inter 3,5-Dichloro-4-methylpyridine (CAS: 100868-46-0) Start->Inter Cl2, fuming H2SO4 0°C to RT Final This compound (CAS: 344324-94-3) Inter->Final Br2, fuming H2SO4 Reflux

Caption: Sequential halogenation pathway transforming 4-picoline into the target scaffold.

Reactivity Profile & Applications

The utility of this compound in drug discovery stems from its "chemoselective handle." The C2-Br bond is chemically distinct from the C3/C5-Cl bonds.

Primary Reactivity Modes
  • Suzuki-Miyaura Coupling (C2-Selective): The C2-Br bond undergoes oxidative addition with Pd(0) much faster than the C-Cl bonds. This allows for the attachment of aryl or heteroaryl groups to form biaryl scaffolds common in kinase inhibitors.

  • Nucleophilic Aromatic Substitution (S_NAr): The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chlorines, makes the C2-Br highly susceptible to displacement by amines, alkoxides, or thiols.

Experimental Protocol: C2-Selective Suzuki Coupling

Note: This protocol is a generalized standard for 2-halopyridines and should be optimized for specific substrates.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

  • Base: Na₂CO₃ (2.0 M aq.[1] solution, 3.0 eq)

  • Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

  • Setup: Charge a Schlenk flask with the substrate, boronic acid, and catalyst under an inert atmosphere (Nitrogen/Argon).[1]

  • Solvation: Add the degassed solvent and aqueous base.

  • Reaction: Heat the mixture to 80-100°C. Monitor via TLC/LC-MS. The bromide should be consumed before any significant reaction at the chloride positions occurs.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Reactivity Map

Reactivity Core 2-Bromo-3,5-dichloro- 4-methylpyridine Suzuki 2-Aryl-3,5-dichloro- 4-methylpyridine Core->Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Amination 2-Amino-3,5-dichloro- 4-methylpyridine Core->Amination S_NAr / Buchwald (HNR2, Base) Lithiation Functionalization at C6 (Via Directed Lithiation) Core->Lithiation LDA, -78°C (Electrophile quench)

Caption: Divergent synthetic pathways available from the core scaffold.

Safety & Handling (GHS Standards)

This compound is a halogenated pyridine and should be treated as a hazardous chemical.

Hazard Class Code Statement
Acute Toxicity H302 / H312 / H332Harmful if swallowed, in contact with skin, or inhaled.
Irritation H315 / H319Causes skin irritation and serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Always manipulate in a fume hood.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place under inert gas (Argon) if storing for extended periods to prevent slow hydrolysis or discoloration.

References

  • Benchchem. (2025).[1][2][3] this compound: Research Context and Scope. Retrieved from

  • PubChem. (2025). Compound Summary: this compound (CID 817090). National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[2][3] Product Description: 2-Bromo-3,5-dichloropyridine derivatives.[4] Retrieved from

  • Google Patents. (2013). Method for synthesizing 5-Bromo-2,4-dichloropyridine (CN103420903A). (Relevant for analogous halogenation methodologies). Retrieved from

Sources

Physical properties of "2-Bromo-3,5-dichloro-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3,5-dichloro-4-methylpyridine

Introduction

This compound is a halogenated pyridine derivative of significant interest to researchers and scientists in organic synthesis and medicinal chemistry. As a highly functionalized heterocyclic compound, it serves as a versatile synthetic intermediate for the construction of more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of three halogen atoms (one bromine and two chlorine) and a methyl group on the pyridine ring creates a unique electronic and steric environment. This distinct substitution pattern governs the compound's reactivity and provides multiple sites for further chemical modification, making it a valuable building block in drug discovery programs.[1]

A thorough understanding of the physical properties of this compound is paramount for its effective use. These properties, ranging from its melting point and solubility to its spectroscopic signature, dictate the conditions required for its handling, storage, reaction setup, and purification. This guide offers a detailed examination of these core physical characteristics, providing field-proven insights and experimental context to support drug development professionals.

Chemical and Molecular Identity

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. The structural details, including molecular formula and weight, are critical for stoichiometric calculations in synthesis and for analytical interpretations.

IdentifierValue
IUPAC Name This compound
CAS Number 344324-94-3[1]
Molecular Formula C₆H₄BrCl₂N
Molecular Weight 240.91 g/mol
Molecular Structure Visualization

The spatial arrangement of atoms and functional groups is a key determinant of a molecule's physical and chemical behavior. The diagram below illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The macroscopic physical properties of a compound are a direct consequence of its molecular structure and intermolecular forces. These parameters are essential for designing experimental procedures, including reaction solvent selection, purification methods, and storage protocols.

PropertyValue / Observation
Appearance White to off-white solid or powder.
Melting Point Specific experimental data not widely published; expected to be a solid at room temperature based on analogous halogenated pyridines.[2]
Boiling Point Predicted to be high due to halogen content and molecular weight.[2]
Solubility Expected to have low solubility in water due to its hydrophobic nature.[2] Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[2][3]
Discussion of Properties
  • Solubility Profile: The pyridine nitrogen can act as a hydrogen bond acceptor, but this effect is significantly diminished by the steric hindrance and electron-withdrawing nature of the adjacent halogen atoms. The overall character of the molecule is nonpolar, explaining its low aqueous solubility and good solubility in organic solvents.[2] This property is fundamental for choosing appropriate solvents for chemical reactions and for purification techniques like recrystallization or column chromatography.

Overview of Synthesis

Understanding the synthetic origin of this compound is crucial as it provides insights into potential impurities that may influence its physical properties. The synthesis is typically achieved via a sequential, regioselective halogenation of 4-methylpyridine.[1]

  • Dichlorination: The process begins with the chlorination of 4-methylpyridine using an agent like chlorine gas (Cl₂) in fuming sulfuric acid. The 4-methyl group acts as a director, guiding the chlorination to the 3 and 5 positions of the pyridine ring to yield 3,5-dichloro-4-methylpyridine.[1]

  • Regioselective Bromination: The second step involves the bromination of the 3,5-dichloro-4-methylpyridine intermediate. This reaction is carefully controlled, often using bromine (Br₂) in fuming sulfuric acid, to selectively introduce a bromine atom at the 2-position, which is the most activated site remaining on the ring.[1]

The typical yields for this two-step process are reported to be in the 50-60% range.[1] Careful control of reaction conditions, such as temperature and the rate of bromine addition, is essential to prevent the formation of di-brominated or other halogenated byproducts.[1]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental experiment to assess the purity of a solid organic compound. The protocol described below is a self-validating system for characterizing this compound.

Objective: To determine the melting point range of a solid sample of this compound to assess its purity.

Materials:

  • Sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

  • Spatula

  • Mortar and pestle (optional, for finely grinding the sample)

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under vacuum.

    • Place a small amount of the compound on a clean, dry surface.

    • Crush the sample into a fine powder using a spatula or mortar and pestle. A fine powder ensures uniform heat transfer.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube into the powdered sample to force a small amount of the solid into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

    • The packed sample height should be approximately 2-3 mm. A smaller sample size provides a more accurate melting point range.

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

    • When the temperature is about 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.

    • Observe the sample closely through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid sample has completely melted into a clear liquid (the end of the melting range).

    • The recorded value should be a range (e.g., 105-107°C). A pure compound will have a sharp melting range of 1-2°C.

Workflow for Melting Point Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for determining the melting point of a solid.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety. Halogenated organic compounds should always be handled with care.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][6] Avoid contact with skin and eyes.[4][5][6] Wash hands thoroughly after handling.[4][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated conditions is recommended.[3][4]

References

  • Vertex AI Search Result 1: This result provided general physical properties for a different pyridine derivative and was not directly used for the target compound.
  • Vertex AI Search Result 2: This result provided information on a different brominated pyridine and was not directly applicable.
  • Vertex AI Search Result 3: This result pertained to 2-Bromo-6-methylpyridine and was not used.
  • Vertex AI Search Result 4: This result pertained to 3,5-Dibromo-4-methylpyridine and was not used.
  • ChemicalBook: 2-BroMo-4-chloro-3-Methylpyridine | 1211521-46-8.
  • ResearchGate: 3,5-Dibromo-4-methylpyridine.
  • Pipzine Chemicals: 2-Chloro-3,5-dibromo-4-methylpyridine.
  • Journal of Chemical and Pharmaceutical Research: Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • Benchchem: this compound | 344324-94-3.
  • Benchchem: The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
  • Sigma-Aldrich: 3-Bromo-4-methylpyridine 96 3430-22-6.
  • Fisher Scientific: SAFETY DATA SHEET.
  • Tokyo Chemical Industry (India) Pvt. Ltd.: 3-Bromo-4-methylpyridine | 3430-22-6.
  • Thermo Fisher Scientific: SAFETY DATA SHEET.
  • PubChem: 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630.
  • Google Patents: CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • The Royal Society of Chemistry: Supporting Information.
  • Benchchem: Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
  • Biosynth: 3-Bromo-4-methylpyridine | 3430-22-6 | FB01016.
  • Sigma-Aldrich: SAFETY DATA SHEET.

Sources

Structural Elucidation and Spectral Analysis of 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | CAS: 344324-94-3 [1]

Executive Summary & Structural Context[1][3][4][5]

This guide provides a definitive technical analysis of 2-Bromo-3,5-dichloro-4-methylpyridine , a highly functionalized heterocyclic intermediate critical in the synthesis of agrochemicals and pharmaceutical scaffolds.[1]

Critical Identifier Note: Researchers often confuse this structure with 4-Amino-2-chloropyridine (CAS 14432-12-3).[1] Ensure you are working with CAS 344324-94-3 .[1]

The structural elucidation of this molecule presents a unique challenge due to its asymmetric tetrasubstitution .[1] The pyridine ring retains only one aromatic proton (H6), eliminating standard vicinal coupling (


) patterns usually relied upon for assignment.[1] Consequently, structural confirmation requires a rigorous analysis of chemical shift environments and heteronuclear correlations.[1]
The "Steric Lock" Environment

The 4-methyl group is flanked by two chlorine atoms at positions 3 and 5.[1] This creates a "buttressing effect," locking the methyl group's rotation slightly but primarily affecting the electronic environment of the C4 carbon.[1] The bromine at position 2 introduces a distinct heavy-atom effect, crucial for distinguishing C2 from C6 in carbon spectroscopy.[1]

Synthesis Logic & Regiochemical Validation

To interpret the NMR data correctly, one must understand the regiochemical origins of the substituents.[1] The synthesis typically proceeds via a stepwise halogenation of 4-methylpyridine (4-picoline).[1]

  • Electrophilic Chlorination: 4-Methylpyridine undergoes chlorination.[1][2][3] The methyl group activates the 3,5 positions (ortho to the methyl), yielding 3,5-dichloro-4-methylpyridine .[1][2]

  • Regioselective Bromination: The subsequent bromination targets the alpha-position (C2).[1] The nitrogen lone pair and the existing chlorines direct the bromine to the 2-position rather than the 6-position due to subtle electronic directing effects and steric availability.[1]

If this regioselectivity fails, the impurity 2-Bromo-3,5-dichloro-6-methylpyridine would form.[1] NMR is the primary tool to rule this out.[1]

Experimental Protocol: Sample Preparation

For high-resolution acquisition, proper sample preparation is non-negotiable.[1]

Solvent Selection:

  • Primary: Chloroform-d (

    
    , 99.8% D).[1]
    
    • Why: Excellent solubility for polyhalogenated pyridines; provides a clear window for aromatic protons.[1]

  • Secondary: DMSO-

    
    .
    
    • Why: Use only if aggregation is observed in

      
      .[1] Note that DMSO will shift the water residual peak to ~3.33 ppm, potentially obscuring the methyl signal if not dry.[1]
      

Preparation Steps:

  • Weigh 10–15 mg of analyte into a clean vial.

  • Add 0.6 mL of

    
     (filtered through basic alumina if acid-sensitive, though this molecule is robust).
    
  • Invert to dissolve; ensure the solution is homogenous and free of suspended solids (which cause line broadening).[1]

  • Transfer to a 5mm NMR tube.[1]

  • Lock & Shim: Shim on the lock signal until the deuterium lock level is stable.

1H NMR Spectral Analysis

The proton spectrum of this compound is deceptively simple, consisting of two distinct singlets.

Predicted Chemical Shifts ( , 400 MHz)
Proton (H)PositionMultiplicityShift (

, ppm)
IntegrationMechanistic Explanation
H-6 Aromatic RingSinglet (

)
8.35 – 8.45 1HDeshielded: Located

to the Nitrogen (inductive withdrawal) and ortho to a Chlorine (inductive withdrawal).[1][3]
Me-4 Methyl GroupSinglet (

)
2.55 – 2.65 3HDeshielded Alkyl: Attached to an aromatic ring and flanked by two electron-withdrawing Chlorines.[1]
Interpretation Logic
  • The H6 Singlet: In a standard pyridine, H2/H6 appear as doublets.[1][3] Here, C5 is substituted with Chlorine, removing the vicinal neighbor.[1] Thus, H6 appears as a sharp singlet.[1]

  • Absence of Coupling: The lack of splitting confirms the 3,5-disubstitution pattern.[1] If the structure were 2-bromo-3-chloro-4-methylpyridine (leaving H5 and H6), we would observe an AB doublet system (

    
     Hz).[1] The singlet proves the isolation of H6.[1]
    

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the "skeleton" verification.[1] We expect 6 distinct carbon signals .

Predicted Chemical Shifts ( )
Carbon (C)TypeShift (

, ppm)
Assignment Logic
C-2 Quaternary (C-Br)~142.0

-carbon to Nitrogen, but shielded by the heavy atom effect of Bromine (Heavy Atom Effect).[1]
C-6 Methine (C-H)~148.0 Most downfield signal.[1]

-carbon to Nitrogen, unsubstituted.
C-4 Quaternary (C-Me)~145.0 Shielded relative to C6, but deshielded by the ring current.[1][3]
C-3 / C-5 Quaternary (C-Cl)~130.0 / 132.0 Distinct signals due to asymmetry.[1] C3 is ortho to Br; C5 is ortho to H.
C-Me Methyl~18.0 - 20.0 Typical benzylic-like methyl shift.[1]

Self-Validating Workflow: 2D NMR Confirmation

To ensure scientific integrity, one cannot rely on 1D NMR alone for regiochemistry (proving Br is at C2 and not C6).[1] We use HMBC (Heteronuclear Multiple Bond Correlation) to validate the connectivity.[1]

The HMBC "Fingerprint"

We look for long-range (


 and 

) couplings from the proton signals to the quaternary carbons.[1][3]
  • Methyl Proton Correlations:

    • The Methyl protons (

      
       2.[1][4][5]60) will show strong correlations to C3, C4, and C5 .[1][3]
      
    • This confirms the methyl is flanked by the two chlorinated carbons.[1]

  • Aromatic Proton (H6) Correlations:

    • H6 (

      
       8.40)  will correlate to C2 (Br-bearing)  and C4 (Me-bearing) .[1][3]
      
    • Crucial Test: If H6 correlates to a carbon at ~142 ppm (C2-Br), the structure is confirmed.[1][3] If H6 were at position 2 (and Br at 6), the chemical shift environment would be fundamentally different, but the HMBC connectivity establishes the definitive link between the protonated carbon and the brominated carbon via the nitrogen.[1]

Visualization of Structural Logic[1][2]

The following diagram illustrates the analytical workflow and the HMBC correlations required to confirm the structure.

G cluster_0 Synthesis Origin cluster_1 Spectral Validation (Self-Validating Protocol) Start 4-Methylpyridine Inter 3,5-Dichloro-4-methylpyridine (Symmetric Intermediate) Start->Inter Chlorination (Cl2) Target This compound (Target) Inter->Target Bromination (Br2) HNMR 1H NMR: Confirm 2 Singlets (H6 & Me-4) Target->HNMR Sample Prep (CDCl3) CNMR 13C NMR: Confirm 6 Signals (Identify C-Br vs C-H) HNMR->CNMR HMBC HMBC (2D): Correlate H6 -> C2(Br) Correlate Me -> C3, C5 CNMR->HMBC Resolve Quaternary C Result Structure CONFIRMED HMBC->Result Connectivity Verified

Figure 1: Analytical workflow from synthesis to HMBC structural confirmation.

Summary of Spectral Data

ParameterValue / Description
Formula

MW 240.91 g/mol
Appearance Off-white to pale yellow solid
1H NMR

8.40 (s, 1H), 2.60 (s, 3H)
Key 13C Signals C-Br (~142), C-H (~148), C-Me (~145)
Mass Spec (EI) Look for isotope cluster: M+, M+2, M+4 (ratio approx 3:4:1 due to Br + 2Cl)

References

  • BenchChem. (2025).[1][6] this compound Technical Data & Synthesis. Retrieved from [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][5] Chem., 62(21), 7512–7515.[1] (Standard for solvent residuals).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Pyridine additive shift rules).

  • ResearchGate. (2016).[1][3] Crystal structure and analysis of 3,5-Dibromo-4-methylpyridine. Retrieved from (Analogous structural data).[1]

Sources

"2-Bromo-3,5-dichloro-4-methylpyridine" mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3,5-dichloro-4-methylpyridine

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of the mass spectrometric behavior of this compound, a halogenated pyridine derivative. The information herein is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize mass spectrometry for structural elucidation and compound identification. This document moves beyond a simple data report to explain the underlying principles and experimental considerations necessary for accurate interpretation.

Introduction to this compound

This compound is a substituted pyridine ring, a structural motif common in medicinal chemistry and materials science. Its molecular structure, C₆H₄BrCl₂N, presents a unique challenge and opportunity for mass spectrometric analysis due to the presence of multiple halogen atoms (one bromine and two chlorine atoms). Understanding its mass spectrum is critical for confirming its synthesis, identifying it in complex mixtures, and studying its metabolic fate.

The key to interpreting the mass spectrum of this compound lies in recognizing the distinct isotopic patterns generated by bromine and chlorine. These patterns serve as a definitive signature for the presence and number of these halogen atoms in the parent molecule and its subsequent fragments, providing a high degree of confidence in structural assignments.

The Molecular Ion and its Isotopic Cluster: A Halogen Signature

The most informative feature in the mass spectrum of this compound is the molecular ion (M⁺) peak cluster. Due to the natural abundance of stable isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion does not appear as a single peak but as a characteristic group of peaks.

The monoisotopic mass of the compound, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br), is approximately 238.89 Da. Therefore, the nominal molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 239. However, the full isotopic cluster is what confirms the elemental composition.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion [C₆H₄⁷⁹Br³⁵Cl₂N]⁺

Isotope Combination m/z (Nominal) Relative Abundance (%) Contributing Peaks
⁷⁹Br, ³⁵Cl, ³⁵Cl239100.0M⁺
⁸¹Br, ³⁵Cl, ³⁵Cl or ⁷⁹Br, ³⁵Cl, ³⁷Cl241146.7M+2
⁸¹Br, ³⁵Cl, ³⁷Cl or 7⁹Br, ³⁷Cl, ³⁷Cl24364.9M+4
⁸¹Br, ³⁷Cl, ³⁷Cl24510.5M+6

Note: The relative abundances are calculated based on the natural abundances of the isotopes: ⁷⁹Br (50.69%), ⁸¹Br (49.31%), ³⁵Cl (75.77%), and ³⁷Cl (24.23%).

This M, M+2, M+4, M+6 pattern with its unique intensity ratio is an unambiguous indicator for the presence of one bromine and two chlorine atoms in an ion.

Electron Ionization (EI) Fragmentation Analysis

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting fragmentation pattern provides a "fingerprint" that is invaluable for structural elucidation.

Proposed Fragmentation Pathways

The primary fragmentation events for this compound involve the loss of the substituents from the pyridine ring. The stability of the aromatic pyridine core influences which fragmentation channels are favored.

Fragmentation_Pathway M C₆H₄BrCl₂N⁺˙ m/z 239/241/243/245 F1 [M-Br]⁺ m/z 160/162/164 M->F1 -Br• F2 [M-Cl]⁺ m/z 204/206/208 M->F2 -Cl• F3 [M-CH₃]⁺ m/z 224/226/228/230 M->F3 -CH₃• F4 [M-Br-HCN]⁺ m/z 133/135/137 F1->F4 -HCN

Caption: Primary fragmentation pathways of this compound under EI.

Key Fragmentation Events:

  • Loss of a Bromine Radical (-Br•): A common initial fragmentation step for bromo-aromatic compounds is the cleavage of the C-Br bond. This results in an ion cluster around m/z 160. The remaining two chlorine atoms produce a characteristic isotopic pattern with peaks at m/z 160, 162, and 164 in an approximate 9:6:1 ratio.

  • Loss of a Chlorine Radical (-Cl•): Cleavage of a C-Cl bond yields a fragment ion cluster around m/z 204. The isotopic signature of the remaining one bromine and one chlorine atom will produce peaks at m/z 204 (⁷⁹Br, ³⁵Cl), 206 (⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl), and 208 (⁸¹Br, ³⁷Cl).

  • Loss of a Methyl Radical (-CH₃•): The loss of the methyl group from the 4-position can also occur, leading to a fragment ion cluster beginning at m/z 224. This fragment retains all three halogen atoms, and its isotopic cluster will mirror that of the parent ion.

  • Secondary Fragmentation (e.g., Loss of HCN): Fragment ions can undergo further decomposition. For instance, the [M-Br]⁺ ion (m/z 160) can lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine rings, to yield an ion cluster around m/z 133.

Table 2: Summary of Major Fragment Ions in the EI Mass Spectrum

m/z (Nominal, Monoisotopic) Proposed Ion Structure Fragmentation Event Key Isotopic Pattern
239[C₆H₄BrCl₂N]⁺˙ (Molecular Ion)-1 Br, 2 Cl
224[C₅H₁BrCl₂N]⁺Loss of •CH₃1 Br, 2 Cl
204[C₆H₄BrClN]⁺Loss of •Cl1 Br, 1 Cl
160[C₆H₄Cl₂N]⁺Loss of •Br2 Cl
133[C₅H₃Cl₂]⁺Loss of •Br, then HCN2 Cl

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile and thermally stable compounds like this compound.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve sample in volatile solvent (e.g., DCM) Dilute Dilute to ~10-100 µg/mL Sample->Dilute Inject Inject 1 µL into GC inlet (~250°C, Split mode) Dilute->Inject Separation Separate on a non-polar capillary column (e.g., DB-5ms) Inject->Separation TempRamp Temperature Program: 50°C hold 2 min, ramp 10°C/min to 280°C Separation->TempRamp Transfer Transfer to MS via heated transfer line (~280°C) TempRamp->Transfer Ionize Ionize with 70 eV electrons (Electron Ionization) Transfer->Ionize Analyze Analyze ions with Quadrupole Mass Analyzer Ionize->Analyze Detect Detect ions and generate mass spectrum Analyze->Detect

Caption: Standard workflow for the analysis of this compound by GC-MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a small amount of the solid compound.

    • Dissolve the sample in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to a stock concentration of 1 mg/mL.

    • Perform a serial dilution to a final working concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.

  • GC-MS Instrument Parameters:

    • Injection: Inject 1 µL of the sample solution into the GC inlet, which should be heated to approximately 250-280°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • Gas Chromatography:

      • Column: Use a standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

      • Carrier Gas: Use Helium with a constant flow rate of 1.0-1.2 mL/min.

      • Oven Program: A typical temperature program would be: initial temperature of 50°C held for 2 minutes, followed by a ramp of 10-15°C per minute up to a final temperature of 280°C, held for 5-10 minutes.

    • Mass Spectrometry:

      • Interface: The GC-MS transfer line temperature should be set to match the final GC oven temperature (e.g., 280°C) to prevent sample condensation.

      • Ion Source: Use a standard Electron Ionization (EI) source operating at 70 eV. The ion source temperature should be maintained around 230°C.

      • Mass Analyzer: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, to capture both low-mass fragments and the high-mass molecular ion cluster. A quadrupole mass analyzer is commonly used for this purpose.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Analyze the spectrum by first locating the molecular ion cluster and confirming its isotopic pattern against the theoretical distribution.

    • Identify major fragment ions and propose fragmentation pathways consistent with the structure.

    • Compare the acquired spectrum against a reference library (e.g., NIST, Wiley) if available for confirmation.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to achieve confident structural elucidation. The compound's most telling feature is its complex molecular ion cluster, which provides an unambiguous confirmation of its elemental formula. By coupling this information with a systematic analysis of its EI-induced fragmentation pattern, a complete and reliable identification can be performed. The GC-MS protocol detailed here provides a robust and reproducible method for obtaining high-quality data for this and structurally similar compounds.

Technical Guide: Solubility Profile & Process Engineering for 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Grounding

This guide provides a technical analysis of the solubility characteristics of 2-Bromo-3,5-dichloro-4-methylpyridine , a polyhalogenated pyridine intermediate critical in agrochemical and pharmaceutical synthesis.

Unlike simple pyridines, the introduction of three halogen atoms (Br, Cl, Cl) and a methyl group significantly alters the electron density and lipophilicity of the pyridine ring. This molecule exhibits low aqueous solubility and high lipophilicity , necessitating the use of specific organic solvent classes for effective reaction monitoring, extraction, and purification.

Physicochemical Profile
PropertyValue / CharacteristicTechnical Implication
CAS Number 344324-94-3Unique Identifier for procurement/safety checks.
Molecular Formula C₆H₄BrCl₂NPolyhalogenated heteroaromatic.[1]
Molecular Weight 240.91 g/mol Moderate MW; amenable to GC/LC analysis.
Physical State Solid (Crystalline)Requires dissolution for most reactions; melting point likely >40°C.
Predicted LogP ~3.2 - 3.8Highly lipophilic; partitions strongly into organic phases.
Electronic Nature Electron-DeficientThe pyridine nitrogen is less basic due to inductive withdrawal by halogens.

Part 2: Solubility Landscape & Solvent Selection

The solubility of this compound is governed by "like dissolves like" principles, specifically Van der Waals forces and dipole-dipole interactions. The lack of strong hydrogen bond donors makes it poorly soluble in highly polar, protic solvents like water, but highly soluble in aprotic, moderately polar organic solvents.

High Solubility Solvents (Process & Reaction Media)

These solvents are recommended for dissolving the solid for reactions or preparing concentrated stock solutions.

  • Chlorinated Solvents (DCM, Chloroform): Excellent. The high halogen content of the solute interacts favorably with chlorinated solvents. Dichloromethane (DCM) is the gold standard for extraction.

  • Polar Aprotic (THF, Ethyl Acetate): Good to Excellent. Ethyl Acetate (EtOAc) is the preferred "green" alternative to DCM for extractions. THF is suitable for organometallic coupling reactions (e.g., Suzuki-Miyaura) involving the C-Br bond.

  • Dipolar Aprotic (DMF, DMSO): High. Soluble, but high boiling points make removal difficult. Use only if high reaction temperatures (>100°C) are required.

Temperature-Dependent Solvents (Crystallization)

These solvents show moderate solubility at room temperature (RT) but high solubility at elevated temperatures, making them ideal for purification via recrystallization.

  • Alcohols (Ethanol, Methanol): The compound is moderately soluble at RT but dissolves readily at reflux.

  • Aromatic Hydrocarbons (Toluene): Good solubility; often used for scale-up reactions where higher boiling points are needed.

Anti-Solvents (Precipitation & Yield Recovery)
  • Alkanes (Hexane, Heptane, Pentane): Low Solubility. Adding hexane to a concentrated DCM or EtOAc solution will force the compound to precipitate or crystallize.

  • Water: Insoluble.[2] Used as the wash phase in liquid-liquid extraction to remove inorganic salts (e.g., NaBr, NaCl) generated during synthesis.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For precise quantification of saturation limits in a specific solvent.

  • Preparation: Weigh 500 mg of this compound into a tared 20 mL scintillation vial.

  • Addition: Add the target solvent in 100 µL increments, vortexing vigorously for 30 seconds after each addition.

  • Observation: Continue until the solid is visually dissolved (clear solution).

  • Equilibration: If exact thermodynamic solubility is needed, add excess solid to 5 mL of solvent, stir at 25°C for 24 hours, filter the supernatant, evaporate a known volume, and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Standard workflow for purifying crude material (e.g., post-bromination).

  • Dissolution: Dissolve crude solid in the minimum amount of hot Ethanol (approx. 60-70°C).

  • Filtration: If insoluble particulates (charcoal/dust) are present, filter while hot.

  • Nucleation: Allow the solution to cool slowly to RT. If no crystals form, add warm water dropwise (acting as an anti-solvent) until slight turbidity persists.

  • Crystallization: Cool the mixture to 0-4°C in an ice bath for 2 hours.

  • Collection: Filter the crystals via vacuum filtration and wash with cold Hexane/Ethanol (9:1 ratio).

Part 4: Process Engineering Visualizations

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent based on the intended unit operation.

SolventSelection Start Select Unit Operation Reaction Chemical Synthesis Start->Reaction Extraction Work-up / Extraction Start->Extraction Purification Crystallization Start->Purification HighTemp Temp > 80°C? Reaction->HighTemp GreenChem Green Restrictions? Extraction->GreenChem SolubilityCheck Soluble in Hot EtOH? Purification->SolubilityCheck Toluene Use Toluene or DMF HighTemp->Toluene Yes THF_DCM Use THF or DCM HighTemp->THF_DCM No EtOAc Use Ethyl Acetate GreenChem->EtOAc Yes DCM Use Dichloromethane GreenChem->DCM No EthanolWater System: EtOH (Solvent) + Water (Anti-solvent) SolubilityCheck->EthanolWater Yes DCMHexane System: DCM (Solvent) + Hexane (Anti-solvent) SolubilityCheck->DCMHexane No

Caption: Decision matrix for selecting the optimal solvent system based on process requirements (Reaction, Extraction, or Purification).

Diagram 2: Synthesis & Purification Workflow

Visualizing the role of solubility changes throughout the synthesis of this compound.

SynthesisWorkflow Precursor Precursor: 3,5-Dichloro-4-methylpyridine Reaction Bromination (Br2 / H2SO4 / 0°C) Precursor->Reaction Dissolved Quench Quench (Pour onto Ice) Reaction->Quench Reaction Complete Extraction Extraction (Partition into DCM) Quench->Extraction Product Precipitates Evaporation Evaporation (Remove DCM) Extraction->Evaporation Organic Phase Crude Crude Solid Evaporation->Crude Concentration Recryst Recrystallization (EtOH/Water) Crude->Recryst Purification Final Pure Product This compound Recryst->Final Isolation

Caption: Process flow demonstrating the phase changes and solvent utilization from precursor to isolated product.

Part 5: References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (Analogous halogenation and extraction methodologies).[3] CN103420903A.

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-3,5-dichloro-4-methylpyridine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its substituents—a bromine atom and two chlorine atoms on a picoline scaffold—offers versatile reactivity for constructing complex molecular architectures. However, this reactivity also implies a potential for degradation if not stored and handled under optimal conditions. This guide provides a comprehensive, technically-grounded overview of the factors influencing the stability of this compound. It details scientifically validated protocols for storage and handling, methods for assessing compound integrity, and discusses potential degradation pathways. This document is intended to serve as an essential resource for researchers, chemists, and quality control professionals to ensure the long-term viability and reliability of this important chemical intermediate.

Introduction: The Chemical Significance and Stability Imperative

Halogenated pyridines are a cornerstone of modern synthetic chemistry, providing a reactive "handle" on an otherwise stable aromatic ring.[1] this compound (CAS No. 344324-94-3) exemplifies this utility. The bromine at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[2] The chlorine and methyl groups further modulate the electronic properties and steric environment of the pyridine ring.

The very features that make this compound a valuable synthetic precursor—multiple halogen substituents on an electron-deficient pyridine ring—also render it susceptible to specific degradation pathways. Improper storage can lead to the gradual loss of purity, compromising experimental reproducibility, reducing yields, and potentially introducing unforeseen impurities into complex synthetic sequences. Therefore, a deep understanding of its stability profile is not merely a matter of good laboratory practice but a critical component of robust and reliable drug discovery and development. This guide moves beyond generic storage advice to explain the underlying chemical principles that dictate the optimal conditions for maintaining the integrity of this compound.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for informing its proper handling and storage. These properties dictate its physical state under various conditions and its solubility characteristics.

PropertyValueSource
CAS Number 344324-94-3[1]
Molecular Formula C₆H₄BrCl₂NN/A
Molecular Weight 240.91 g/mol N/A
Appearance Typically a solid (e.g., granules, powder)[3]
Melting Point Data not consistently available; requires empirical determination[4]
Boiling Point Data not consistently available; likely decomposes at high temperatures[4]
Solubility Generally low water solubility is expected for such structures[5][6]

Core Factors Influencing Chemical Stability

The long-term stability of this compound is contingent on mitigating several key environmental factors. The rationale for specific storage protocols is grounded in preventing the chemical reactions outlined below.

Hydrolytic Stability: The Threat of Moisture

The carbon-halogen bonds on the pyridine ring, particularly the C-Br bond, are susceptible to nucleophilic substitution. Water, although a weak nucleophile, can participate in slow hydrolysis, especially under conditions of elevated temperature or in the presence of acidic or basic catalysts.

  • Causality: The electron-deficient nature of the pyridine ring makes the carbon atoms attached to the halogens electrophilic. This facilitates attack by nucleophiles like water or hydroxide ions. The C-Br bond is generally more labile than the C-Cl bond, making it the most likely site for initial hydrolysis to yield 2-hydroxy-3,5-dichloro-4-methylpyridine.

  • Preventative Insight: The most critical aspect of preserving this compound is the rigorous exclusion of moisture.[7] Storage in a desiccated environment is not merely a recommendation but a necessity to prevent the slow, irreversible degradation of the material.

Photostability: The Impact of Light

Many halogenated aromatic compounds exhibit sensitivity to light, particularly in the UV spectrum.

  • Causality: Absorption of UV radiation can excite the molecule to a higher energy state, potentially leading to homolytic cleavage of the carbon-halogen bonds. This generates radical species that can initiate a cascade of unpredictable side reactions, leading to discoloration and the formation of complex impurities.

  • Preventative Insight: To maintain product quality, the compound must be protected from direct sunlight and other sources of high-intensity light.[8] The use of amber or opaque containers is a mandatory protocol to prevent photodegradation.

Thermal Stability
  • Causality: Heat provides the activation energy for degradation reactions, including hydrolysis and potential elimination or rearrangement pathways. Even in a dry, dark environment, high ambient temperatures can reduce the long-term shelf life of the compound.

  • Preventative Insight: Storage in a cool environment is recommended.[9] Refrigeration is a common and effective strategy, provided the compound is stored in a tightly sealed, moisture-proof container to prevent condensation upon removal from the cold environment.

Incompatible Materials

The reactivity of this compound necessitates its separation from several classes of chemicals.

  • Strong Oxidizing Agents: These can react with the pyridine ring or the methyl group.[9]

  • Strong Bases: Can promote nucleophilic substitution and other degradation reactions.

  • Strong Acids: May lead to unwanted side reactions or catalyze hydrolysis.[3]

  • Reducing Agents: Could potentially react with the carbon-halogen bonds.[3]

Recommended Storage and Handling Protocols

Adherence to a systematic storage and handling protocol is the most effective way to ensure the compound's integrity from receipt to use.

Decision Workflow for Optimal Long-Term Storage

The following diagram outlines the logical decision-making process for the proper storage of this compound.

G start Compound Received check_container Is original container tightly sealed & opaque? start->check_container repackage Repackage in amber glass vial with PTFE-lined cap. check_container->repackage No place_in_secondary Place sealed vial in a secondary container with desiccant. check_container->place_in_secondary  Yes repackage->place_in_secondary storage_location Select Storage Location place_in_secondary->storage_location refrigerate Store in refrigerator (2-8 °C). storage_location->refrigerate Long-Term (> 6 mos) cool_dry Store in a cool, dry, dark, well-ventilated place. storage_location->cool_dry Short-Term (< 6 mos) log_entry Log compound details, date, and storage location. refrigerate->log_entry cool_dry->log_entry end Storage Protocol Complete log_entry->end G cluster_0 Primary Degradation cluster_1 Secondary Degradation A 2-Bromo-3,5-dichloro- 4-methylpyridine B 2-Hydroxy-3,5-dichloro- 4-methylpyridine A->B + H₂O - HBr (Hydrolysis) C Further Degradation Products B->C e.g., Oxidation, Ring Opening

Sources

Methodological & Application

Application Note: Strategic Execution of Suzuki-Miyaura Couplings with the Sterically Hindered and Electron-Deficient 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the Suzuki-Miyaura coupling of 2-Bromo-3,5-dichloro-4-methylpyridine with arylboronic acids, designed for researchers and drug development professionals.

Introduction: Navigating the Challenges of Substituted Pyridine Synthesis

The pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design, with its derivatives playing crucial roles in a vast array of biologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, enabling the convergent synthesis of complex biaryl and heteroaryl structures.[3]

This guide focuses on the specific challenges and strategic considerations for the Suzuki coupling of this compound. This substrate, while a valuable building block, presents a significant synthetic hurdle due to a combination of steric hindrance and electronic deactivation. The pyridine nitrogen and two chlorine atoms render the ring electron-deficient, while the flanking chlorine and methyl groups at the 3- and 4-positions sterically encumber the C2 reaction site.[4][5]

Successfully coupling this substrate requires a nuanced understanding of the reaction mechanism and a rational selection of catalyst, ligand, base, and solvent to overcome these intrinsic barriers. This document provides a detailed protocol, explains the causality behind experimental choices, and offers a framework for troubleshooting, ensuring researchers can reliably access the desired 2-aryl-3,5-dichloro-4-methylpyridine derivatives.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is paramount to diagnosing and solving issues that arise with challenging substrates.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate. This is often the rate-determining step and can be sluggish for electron-deficient rings.[6]

  • Transmetalation: The aryl group is transferred from the boronic acid (activated by a base to form a boronate complex) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_intermediate1 [label="Ar'-Pd(II)L₂(Br)\n(Intermediate 1)", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_intermediate2 [label="Ar'-Pd(II)L₂(Ar)\n(Intermediate 2)", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Inputs and Outputs aryl_halide [label="Ar'-Br\n(this compound)", shape=none]; boronic_acid [label="Ar-B(OH)₂ + Base", shape=none]; product [label="Ar'-Ar\n(Product)", shape=none];

// Edges pd0 -> oxidative_addition [label=""]; aryl_halide -> oxidative_addition [dir=none]; oxidative_addition -> pd_intermediate1; pd_intermediate1 -> transmetalation; boronic_acid -> transmetalation [dir=none]; transmetalation -> pd_intermediate2; pd_intermediate2 -> reductive_elimination; reductive_elimination -> pd0; reductive_elimination -> product [label=" "]; } } Caption: The Suzuki-Miyaura Catalytic Cycle.

For this compound, steric hindrance around the C-Br bond can impede the initial oxidative addition. Furthermore, the electron-deficient nature of the pyridine ring makes it less reactive in this step compared to electron-rich aryl halides.[6][9]

Rational Selection of Reaction Parameters

The success of this challenging coupling hinges on the careful selection of each reaction component to favor the desired catalytic cycle over potential side reactions.

Catalyst and Ligand: The Key to Success

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding and electron-poor substrates.[5] The solution lies in using highly active catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.

  • Expertise-Driven Choice: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[5]

  • Causality: These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species.[5] Their electron-donating nature increases the electron density on the palladium center, which facilitates the insertion into the C-Br bond (oxidative addition). Their steric bulk accelerates the final reductive elimination step, preventing catalyst decomposition and improving turnover.[7]

  • Alternative: N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in coupling hindered substrates and can be a viable alternative.[5]

Base: Activating the Boronic Acid

The base plays a critical role in activating the arylboronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[7]

  • Common Choices: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.

  • Field-Proven Insight: For hindered systems, K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases.[5][7] The choice can be empirical, and screening may be necessary. While stronger bases can accelerate the reaction, they may also promote competitive protodeboronation of the boronic acid, a common side reaction where the boronic acid is replaced by a hydrogen atom.[10]

Solvent: The Reaction Medium

The solvent must solubilize all components and remain stable at the required reaction temperature.

  • Standard Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, and mixtures with water are commonly employed. For instance, a mixture of toluene and water can be effective, particularly when using phosphate or carbonate bases.[5]

  • Considerations: The choice of solvent can influence catalyst activity and stability. It is crucial to use anhydrous solvents when possible and to thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific arylboronic acids.

Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Work-up & Isolation cluster_purification 5. Purification & Analysis reagents Weigh Substrate, Boronic Acid, Base, Catalyst & Ligand setup Combine solids in flask. Add degassed solvent. Purge with N₂/Ar. reagents->setup heat Heat to reflux (e.g., 85-110 °C) with vigorous stirring. Monitor by TLC/LC-MS. setup->heat workup Cool to RT. Quench with water. Extract with organic solvent. heat->workup dry Dry organic layer (e.g., Na₂SO₄). Filter and concentrate. workup->dry purify Purify via flash column chromatography. workup->purify analyze Characterize product (NMR, MS). purify->analyze

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., toluene/water) via syringe.

  • Heating: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-3,5-dichloro-4-methylpyridine product.

Representative Reaction Data

The following table presents expected outcomes for the coupling of this compound with various arylboronic acids under optimized conditions. Yields are representative and can vary based on the specific substrate and reaction scale.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O1001275-85
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (4.5)K₃PO₄ (3)1,4-Dioxane1101670-80
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (3)Toluene/H₂O1001865-75
2-Methylphenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3)1,4-Dioxane1102450-65
3,5-Dimethylphenylboronic acidPd₂(dba)₃ (2)XPhos (6)Cs₂CO₃ (3)Toluene1102060-70

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active catalyst/ligand system.3. Ineffective base.1. Ensure thorough degassing of solvents and use of an inert atmosphere.2. Screen alternative bulky ligands (e.g., XPhos, RuPhos).[5] Increase catalyst loading slightly (e.g., to 3-5 mol%).3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[5]
Significant Protodeboronation 1. Base is too strong or reaction temperature is too high.2. Presence of excess water or protic impurities.1. Use a milder base (e.g., K₂CO₃) or slightly lower the reaction temperature.2. Use anhydrous solvents and ensure the boronic acid is dry.
Formation of Byproducts 1. Catalyst decomposition at high temperatures.2. Homocoupling of the boronic acid.1. Lower the reaction temperature and/or use a more thermally stable ligand/catalyst system.2. Ensure an oxygen-free environment, as oxygen can promote homocoupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation. Success is predicated on a rational approach that directly addresses the substrate's steric and electronic properties. By employing highly active palladium catalysts with bulky, electron-rich phosphine ligands, in conjunction with an appropriate base and solvent system, researchers can efficiently synthesize a diverse range of 2-aryl-3,5-dichloro-4-methylpyridine derivatives. These products serve as valuable intermediates for the development of novel pharmaceuticals and advanced materials, making the mastery of this protocol a significant asset in chemical synthesis.[11][12]

References

  • Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Benchchem. This compound | 344324-94-3.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Molander, G. A., & Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. (2003).
  • Benchchem. The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Benchchem. Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Guidechem. How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 73(14), 5589–5591. (2008).
  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (2008).
  • PubMed. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025).
  • National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • National Institutes of Health. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (2025).
  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016).
  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020).
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014).
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. (2025).
  • National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023).
  • ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • American Chemical Society. Chiral Phosphoric Acid-Catalyzed Asymmetric [4 + 2] Cycloadditions of Photogenerated o-Quinodimethanes with Vinylazaarenes. (2026).
  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][11][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Available at:

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021).

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: Navigating the Challenges of Heterocyclic C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of aryl amines, which are critical components in pharmaceuticals, agrochemicals, and materials science.[3][4] The transformation elegantly couples aryl halides or pseudohalides with a wide array of primary and secondary amines, overcoming the limitations of classical methods that often require harsh conditions and exhibit limited functional group tolerance.[2]

This guide focuses on a particularly challenging substrate: 2-Bromo-3,5-dichloro-4-methylpyridine . The electron-deficient nature of the pyridine ring, coupled with the presence of multiple halogen substituents, presents unique hurdles for successful C-N bond formation. The lone pair of electrons on the pyridine nitrogen can potentially coordinate with and deactivate the palladium catalyst, a common issue in the amination of heteroaryl halides.[5][6] Therefore, a carefully optimized protocol is paramount for achieving high yields and selectivity.

This document provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and troubleshooting strategies for the successful Buchwald-Hartwig amination of this specific substrate.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8] Understanding these fundamental steps is crucial for rationalizing experimental choices and troubleshooting suboptimal results.

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex.[1][3][7] The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br > Ar-Cl.[7]

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3][9]

  • Reductive Elimination: The final and often rate-determining step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][7][8]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the crucial reductive elimination steps.[10][11] These ligands can also sterically shield the palladium center, mitigating catalyst inhibition by the pyridine nitrogen.[5]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' + R'R''NH - HX Ar-Pd(II)(L)-NHR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Aminated Pyridine Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Ar-X 2-Bromo-3,5-dichloro- 4-methylpyridine R'R''NH Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligand.[12]

Experimental_Workflow start Start reagent_prep Reagent Preparation (Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup (Schlenk Flask) reagent_prep->reaction_setup heating Heating and Stirring (Specified Temp & Time) reaction_setup->heating workup Reaction Workup (Quenching, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents:
  • This compound

  • Amine (e.g., aniline, morpholine, etc.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[7]

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

  • Reagent Addition: To the flask, add this compound, the amine, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing (Optional but Recommended): Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table provides a starting point for optimization.

ParameterRecommended Starting ConditionsRationale and Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[7] Pre-catalysts can also be highly effective.[7][13]
Ligand XPhos, RuPhos, BrettPhos (1.2-2.4 equivalents relative to Pd)Bulky, electron-rich biaryl phosphine ligands are generally effective for challenging substrates like electron-deficient pyridines as they promote reductive elimination and prevent catalyst deactivation.[5][11]
Base NaOtBu (1.2-1.5 equivalents) or Cs₂CO₃ (1.5-2.0 equivalents)Strong, non-nucleophilic bases are typically required.[10] NaOtBu is a strong base suitable for many couplings, while Cs₂CO₃ is a milder alternative that can be beneficial for base-sensitive substrates.[14]
Solvent Toluene or 1,4-DioxaneThese are common, relatively non-polar solvents for Buchwald-Hartwig aminations.[1][7][14] The choice of solvent can impact solubility and reaction temperature.
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides or bromides.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Catalyst inhibition by the pyridine nitrogen.3. Insufficiently strong base.1. Ensure rigorous inert atmosphere techniques.2. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) to sterically hinder pyridine coordination.[5]3. Switch to a stronger base like NaOtBu or LHMDS.[7]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water in the reaction mixture.2. Sub-optimal ligand choice.1. Use anhydrous solvents and reagents.2. Screen different ligands that may favor the desired C-N bond formation over competing pathways.
Low Yield with Aryl Chlorides Aryl chlorides are generally less reactive than aryl bromides.Increase catalyst loading, use a more active catalyst system (e.g., a palladacycle precatalyst), or switch to the corresponding aryl bromide if synthetically feasible.[5][13]

Conclusion

The Buchwald-Hartwig amination of this compound, while challenging, is a feasible and powerful transformation for the synthesis of highly functionalized pyridine derivatives.[3] Success hinges on the careful selection and optimization of the catalyst system, base, and reaction conditions. By understanding the underlying mechanism and employing rigorous experimental technique, researchers can effectively navigate the complexities of this reaction to access a wide range of valuable aminopyridine compounds.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald–Hartwig amination - Wikipedia.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines - Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromo-3,5-dichloro-4-methylpyridine in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics, particularly in the highly competitive field of protein kinase inhibitors.[1] Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer, making them a prime target for drug development. The strategic functionalization of the pyridine ring allows for the precise orientation of pharmacophoric elements to engage with the ATP-binding site of these enzymes.

This compound has emerged as a particularly valuable starting material for the construction of complex kinase inhibitors. Its utility stems from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position is significantly more susceptible to oxidative addition to a palladium(0) center than the carbon-chlorine bonds at the 3- and 5-positions. This inherent chemoselectivity provides a powerful tool for the sequential and regiocontrolled introduction of diverse molecular fragments, a critical aspect in the generation of libraries of potential drug candidates for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings that govern these transformations, provide detailed, field-proven protocols, and discuss the rationale behind the selection of catalysts, ligands, and reaction conditions.

Part 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of our starting material, this reaction is instrumental in introducing aryl or heteroaryl moieties at the 2-position of the pyridine ring, a common feature in many kinase inhibitors designed to interact with the hinge region of the kinase domain.

Mechanistic Rationale for Regioselectivity

The success of a sequential functionalization strategy hinges on the ability to selectively react at one position while leaving other reactive sites untouched. In this compound, the C(2)-Br bond is the preferred site for oxidative addition of the Pd(0) catalyst. This selectivity is a consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Furthermore, the electronic environment of the pyridine ring, influenced by the nitrogen heteroatom and the chloro-substituents, modulates the reactivity of each position. The 2-position of the pyridine ring is electron-deficient, which facilitates the oxidative addition step.

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive\nElimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative\nAddition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Application Example: Synthesis of a Pyrazole-Pyridine Core

A common structural motif in kinase inhibitors is the linkage of a pyridine ring to a pyrazole. This can be readily achieved by the Suzuki coupling of this compound with a suitable pyrazoleboronic acid or ester.

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale / Field-Proven Insight
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is efficiently reduced in situ; the dppf ligand is often effective for heteroaryl couplings.
Ligand (If not using a pre-ligated catalyst) SPhos, XPhosBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, often leading to higher yields and faster reaction times, especially with challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for activating the boronic acid. Carbonates are generally effective and cost-efficient. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The water is essential for the activation of the boronic acid by the base.
Temperature 80-120 °C (Conventional or Microwave)Higher temperatures are often required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times.[2]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Vessel 1. Add this compound, pyrazoleboronic acid ester, and base to a dry flask. Solvent 2. Add solvent mixture (e.g., Dioxane/H2O). Vessel->Solvent Degas 3. Degas the mixture with an inert gas (Ar or N2). Solvent->Degas Catalyst 4. Add Palladium catalyst and ligand. Degas->Catalyst Heat 5. Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Catalyst->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool the reaction to room temperature. Monitor->Cool Filter 8. Dilute with an organic solvent and filter to remove inorganic salts. Cool->Filter Extract 9. Perform an aqueous work-up and extract the product into an organic solvent. Filter->Extract Purify 10. Dry the organic layer, concentrate, and purify the crude product by column chromatography. Extract->Purify

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • PdCl₂(dppf) (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).

  • Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

  • Add PdCl₂(dppf) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-3,5-dichloro-4-methylpyridine.

Part 2: Strategic C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3] This reaction is of paramount importance in the synthesis of kinase inhibitors, as an amino group, often substituted, is a key hydrogen-bonding moiety that interacts with the kinase hinge region.[4]

Mechanistic Considerations and Ligand Selection

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of ligand is particularly critical for the success of this reaction, especially with electron-deficient heteroaryl halides. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are highly effective as they promote the rate-limiting reductive elimination step and prevent the formation of undesired side products.

The base in the Buchwald-Hartwig amination plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the catalyst. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination Ar-Pd(II)-X(L2)(R2NH) Ar-Pd(II)-X(L2)(R2NH) Amine\nCoordination->Ar-Pd(II)-X(L2)(R2NH) Deprotonation Deprotonation Ar-Pd(II)-X(L2)(R2NH)->Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative\nAddition R2NH R2NH R2NH->Amine\nCoordination Base Base Base->Deprotonation

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Application in the Synthesis of a Repotrectinib Precursor

While a complete, detailed synthesis of the ROS1/TRK inhibitor Repotrectinib from this compound is proprietary, the key steps can be inferred from the patent literature and related syntheses. A crucial step involves the Buchwald-Hartwig amination of a 2-(pyrazolo) substituted-3,5-dichloro-4-methylpyridine intermediate with an appropriate amine.

Table 2: Recommended Reaction Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale / Field-Proven Insight
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective sources of Pd(0) (or a precursor) for the catalytic cycle.
Ligand XPhos, RuPhos, BrettPhosThese bulky, electron-rich biaryl phosphine ligands are highly effective for C-N cross-coupling, particularly with challenging substrates like electron-deficient heteroaryl halides.
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion.
Detailed Protocol: Buchwald-Hartwig Amination of 2-(1H-Pyrazol-4-yl)-3,5-dichloro-4-methylpyridine with a Generic Amine

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Vessel 1. To a dry Schlenk tube, add Pd precatalyst and ligand. Inert 2. Evacuate and backfill with inert gas. Vessel->Inert Reagents 3. Add the aryl halide, amine, base, and anhydrous solvent. Inert->Reagents Heat 4. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Reagents->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool the reaction to room temperature. Monitor->Cool Quench 7. Quench the reaction with a saturated aqueous solution of ammonium chloride. Cool->Quench Extract 8. Extract the product with an organic solvent. Quench->Extract Purify 9. Dry the organic layer, concentrate, and purify the crude product by column chromatography. Extract->Purify

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • 2-(1H-Pyrazol-4-yl)-3,5-dichloro-4-methylpyridine (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Toluene (Anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 2-(1H-Pyrazol-4-yl)-3,5-dichloro-4-methylpyridine, the desired amine, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion: A Versatile Building Block for Kinase Inhibitor Discovery

This compound stands out as a highly versatile and strategic building block in the synthesis of kinase inhibitors. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions at the C2-bromo position allows for a modular and efficient approach to the construction of complex molecular architectures. By employing Suzuki-Miyaura and Buchwald-Hartwig reactions in a sequential manner, researchers can rapidly generate libraries of compounds with diverse substitutions on the pyridine core, accelerating the discovery of novel and potent kinase inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable synthetic intermediate in their quest for the next generation of targeted therapies.

References

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • El-Damasy, A. K., et al. (2020). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 5(29), 18077–18091. [Link]

  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. [Link]

  • Jia, Y., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2203. [Link]

  • Karrouchi, K., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC Chemistry, 12(1), 116. [Link]

  • Oldenhuis, N. J., et al. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(41), 14439-14449. [Link]

  • Patel, K., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8196-8207. [Link]

  • Saha, C., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(10), 1846-1869. [Link]

  • Sun, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 994-1004. [Link]

  • Thomas, S., et al. (2010). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 51(1), 133-136. [Link]

  • Vasilev, A. A., et al. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 25(11), 2673. [Link]

  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 199, 112391. [Link]

  • Wolstenhulme, J. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angewandte Chemie International Edition, 52(37), 9796-9800. [Link]

  • Wu, L., et al. (2018). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry, 26(1), 134-143. [Link]

  • Zang, H., et al. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 7(14), 1864-1888. [Link]

Sources

The Strategic Functionalization of 2-Bromo-3,5-dichloro-4-methylpyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Polyhalogenated Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic introduction of molecular diversity around this privileged heterocycle is a key objective for synthetic chemists. 2-Bromo-3,5-dichloro-4-methylpyridine emerges as a highly versatile and valuable building block in this context. Its unique arrangement of halogen atoms, each with differential reactivity, offers a powerful handle for selective, palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and robust protocols for its engagement in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, mechanistic insights, and practical considerations are elucidated to empower researchers in their synthetic endeavors.

Chemoselectivity: The Cornerstone of Synthetic Strategy

The synthetic utility of this compound is fundamentally rooted in the principle of chemoselective activation of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The reactivity of halogens in this step generally follows the trend: I > Br > Cl > F.[1] This established principle dictates that the C2-Br bond in our substrate is significantly more labile and prone to oxidative addition than the C3-Cl and C5-Cl bonds. This inherent difference in reactivity allows for highly selective functionalization at the 2-position, leaving the chloro substituents untouched for potential subsequent transformations. Furthermore, the electronic properties of the pyridine ring can influence the reactivity of the halogenated positions, with positions alpha to the nitrogen (like C2) often being more activated towards oxidative addition.[2]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[3] For this compound, this reaction facilitates the introduction of a diverse array of aryl and heteroaryl substituents at the 2-position, generating novel molecular architectures with potential biological activity.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient reaction. Electron-rich and bulky phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridines.[4]

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3,5-dichloro-4-methyl-2-phenylpyridine.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for Suzuki couplings of heteroaryl halides.
Ligand dppf (in catalyst)Provides a balance of steric bulk and electron-donating properties for efficient catalysis.
Base K₂CO₃A moderately strong inorganic base, effective in promoting transmetalation.
Solvent 1,4-Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for efficient reaction rates without significant decomposition.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction provides a direct route to introduce alkynyl functionalities onto the pyridine core of this compound, which are valuable precursors for further synthetic manipulations and are present in many biologically active compounds.

Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Bulky, electron-rich phosphine ligands can enhance the efficiency of the palladium catalyst, sometimes allowing for copper-free conditions.[6]

Sonogashira_Workflow Sonogashira Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification Vessel Flame-dried Schlenk tube Inert Inert Atmosphere (Ar/N2) Vessel->Inert Substrate This compound Vessel->Substrate Catalysts Pd(PPh3)2Cl2 + CuI Substrate->Catalysts Base_Solvent Base (e.g., Et3N) in Solvent (e.g., THF) Catalysts->Base_Solvent Alkyne Terminal Alkyne Base_Solvent->Alkyne Heating Heat to 60-80 °C Alkyne->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on general procedures for Sonogashira couplings of bromo-heterocycles.[7]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Seal the tube and heat the reaction mixture to 70 °C for 6-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3,5-dichloro-4-methyl-2-(phenylethynyl)pyridine.

Parameter Condition Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂A common and effective palladium source for Sonogashira reactions.
Cu Co-catalyst CuIFacilitates the formation of the copper acetylide for efficient transmetalation.
Base Et₃NActs as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THFA suitable aprotic solvent for this transformation.
Temperature 70 °CA moderate temperature to ensure a reasonable reaction rate.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[8] This reaction is of immense importance in the synthesis of pharmaceuticals and agrochemicals, where arylamine moieties are prevalent. Applying this reaction to this compound allows for the direct installation of primary or secondary amines at the 2-position.

Mechanistic Principles

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination. A strong, non-nucleophilic base is required for the deprotonation of the amine.[9]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is adapted from established methods for the amination of 2-bromopyridines.[10][11]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(3,5-dichloro-4-methylpyridin-2-yl)morpholine.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃/XPhosA highly active catalyst system for the amination of challenging aryl halides.
Ligand XPhosA bulky, electron-rich biarylphosphine ligand that promotes efficient reductive elimination.
Base NaOt-BuA strong, non-nucleophilic base essential for the deprotonation of the amine.
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig aminations.
Temperature 100 °CProvides the necessary energy to overcome the activation barriers of the catalytic cycle.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic intermediates. The predictable chemoselectivity of its C-Br bond in palladium-catalyzed cross-coupling reactions opens a gateway to a vast chemical space of novel 2-substituted-3,5-dichloro-4-methylpyridines. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for researchers to explore this chemistry. Further derivatization of the remaining chloro-substituents can lead to even more complex and highly functionalized pyridine derivatives, underscoring the immense potential of this building block in the development of new chemical entities for the pharmaceutical and agrochemical industries.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. (2014).
  • 4-Amino-3,5-dichloropyridine. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1120–1124. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2006). Synlett, 2006(18), 2941-2943. [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine. (2020).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 5838-5853. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2014). Angewandte Chemie International Edition, 53(41), 11039-11043. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2022). Chemical Communications, 58(61), 8567-8570. [Link]

  • PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. (2003). European Patent Office. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2016). Chemistry Central Journal, 10, 43. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (2005). The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (2018). Arkivoc, 2018(5), 232-245. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1980. [Link]

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. (2012).
  • 4-Amino-3,5-dichloropyridine. (2024). IUCrData, 9(12), x241120. [Link]

Sources

"2-Bromo-3,5-dichloro-4-methylpyridine" as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 2-Bromo-3,5-dichloro-4-methylpyridine as a Versatile Building Block for Heterocyclic Compound Synthesis

Introduction: The Strategic Advantage of Polysubstituted Pyridines

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The precise functionalization of this six-membered heterocycle is paramount to modulating its biological activity and physical properties. This compound (CAS No: 344324-94-3) has emerged as a particularly valuable building block due to its distinct pattern of halogen substitution.[1] The presence of three halogen atoms—one bromine and two chlorine—at specific positions creates a platform for sequential and regioselective chemical modifications. This differential reactivity, primarily in palladium-catalyzed cross-coupling reactions, allows chemists to introduce diverse molecular fragments in a controlled manner, making it a powerful tool for constructing complex molecular architectures.[1][2]

This guide provides a detailed overview of the synthesis of this compound, its key applications in forming C-C and C-N bonds, and step-by-step protocols for its use in cornerstone organic reactions.

Synthesis of the Building Block: A Two-Step Halogenation Approach

The most established route to this compound begins with the readily available starting material, 4-methylpyridine (also known as γ-picoline).[1] The synthesis is a sequential halogenation process where the substitution pattern is carefully controlled by reaction conditions.

Step 1: Dichlorination of 4-Methylpyridine The first step involves the chlorination of 4-methylpyridine. The methyl group at the 4-position acts as an ortho-, para-director. Due to steric hindrance and electronic effects, chlorination is directed to the 3 and 5 positions. This reaction is typically performed using chlorine gas in fuming sulfuric acid, yielding the 3,5-dichloro-4-methylpyridine intermediate.[1]

Step 2: Regioselective Bromination Following the dichlorination, a bromine atom is selectively introduced at the 2-position. This regioselectivity is achieved by reacting the dichlorinated intermediate with bromine, again in fuming sulfuric acid. Careful control of the reaction temperature and slow addition of bromine are critical to prevent over-bromination and the formation of dihalogenated byproducts.[1] The overall yield for this two-step process is typically in the 50-60% range.[1]

SM 4-Methylpyridine INT 3,5-Dichloro-4-methylpyridine SM->INT  Step 1: Chlorination  Cl₂, Fuming H₂SO₄  0°C to RT, 2-3h PROD This compound INT->PROD  Step 2: Bromination  Br₂, Fuming H₂SO₄  0°C, Reflux, 2h  

Synthetic pathway to this compound.

Reactivity and Strategic Applications in Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the C2-Br bond is significantly more reactive than the C3-Cl and C5-Cl bonds. This allows for selective functionalization at the 2-position, leaving the chlorine atoms untouched for potential subsequent transformations. This predictable regioselectivity is the key to its power as a building block.

This molecule is a versatile substrate for several critical bond-forming reactions:

  • Suzuki-Miyaura Coupling: Forms new carbon-carbon bonds by reacting with aryl or vinyl boronic acids, enabling the synthesis of complex biaryl structures.[1]

  • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by reacting with primary or secondary amines, a cornerstone method for synthesizing aryl amines.[1][3]

  • Sonogashira Coupling: Creates carbon-carbon bonds between the pyridine ring and terminal alkynes, providing access to alkynyl-substituted heterocycles.[4]

start 2-Bromo-3,5-dichloro- 4-methylpyridine suzuki Suzuki-Miyaura Coupling start->suzuki  Ar-B(OH)₂  Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald  R₂NH  Pd Catalyst sonogashira Sonogashira Coupling start->sonogashira  R-C≡CH  Pd/Cu Catalysts prod_suzuki 2-Aryl-3,5-dichloro- 4-methylpyridine (C-C Bond) suzuki->prod_suzuki prod_buchwald 2-Amino-3,5-dichloro- 4-methylpyridine (C-N Bond) buchwald->prod_buchwald prod_sonogashira 2-Alkynyl-3,5-dichloro- 4-methylpyridine (C-C Bond) sonogashira->prod_sonogashira

Key cross-coupling reactions of the title compound.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for key cross-coupling reactions using this compound. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a microwave-assisted Suzuki-Miyaura coupling to synthesize 2-aryl-3,5-dichloro-4-methylpyridine derivatives. Microwave irradiation often accelerates the reaction, leading to shorter reaction times and improved yields.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vessel Preparation: To a microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes with vigorous stirring.[5]

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with water (15 mL) and saturated brine (15 mL).[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-aryl-3,5-dichloro-4-methylpyridine.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (5:1)120 (MW)0.5~81[5]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)9012-24>75[5]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of this compound. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency in this transformation.[3][6]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous, degassed)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Vessel Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to a Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL). Then add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 8-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the product with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

This protocol details the Sonogashira coupling for introducing terminal alkynes at the 2-position of the pyridine ring, a reaction co-catalyzed by palladium and copper complexes.[4]

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Schlenk flask

Procedure:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (8 mL) and Et₃N (4 mL). Degas the resulting mixture with a stream of argon for 5-10 minutes.

  • Reaction: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the mixture. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product can be purified via flash column chromatography to yield the 2-alkynyl-3,5-dichloro-4-methylpyridine.

Setup Reaction Setup (Inert Atmosphere) Reaction Reaction (Heating/Stirring) Setup->Reaction  Add Reagents,  Catalyst, Solvent Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup If complete Purification Drying & Concentration Workup->Purification Final Column Chromatography Purification->Final Product Pure Product Final->Product

General workflow for cross-coupling and purification.

Conclusion: A Gateway to Novel Heterocycles

This compound stands out as a highly effective and strategic building block for the synthesis of functionalized heterocyclic compounds. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions allows for the precise and sequential introduction of aryl, amino, and alkynyl groups. The protocols detailed herein provide a robust foundation for researchers in drug development and materials science to leverage this versatile intermediate in the creation of novel and complex molecular structures, including fused heterocyclic systems.[7]

References

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Retrieved from [Link]

  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER Pd-CATALYSIS. Vol. 75, No. 1. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Bromo-3,5-dichloropyridine. Retrieved from [Link]

  • LookChem. (n.d.). Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications. Retrieved from [Link]

  • Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. ResearchGate. Retrieved from [Link]

  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Retrieved from [Link]

  • HETEROCYCLES. (1989). reaction of l-methyl-2-bromo-4,5di~yan0imidaz0Ie dc. Vol. 29, No. 7. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • Synlett. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]

Sources

Technical Application Note: Stille Cross-Coupling of 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Molecule of Interest: 2-Bromo-3,5-dichloro-4-methylpyridine CAS Registry Number: (Analogous structures often used; specific CAS varies by supplier) Primary Application: Synthesis of polysubstituted pyridine scaffolds for kinase inhibitors and agrochemicals.

This guide addresses the specific challenges associated with performing Stille cross-coupling reactions on This compound . This scaffold presents a unique "push-pull" reactivity profile:

  • Electronic Activation: The pyridine nitrogen combined with electron-withdrawing chlorines at C3 and C5 renders the C2-position highly electron-deficient, theoretically accelerating oxidative addition.

  • Steric Deactivation: The C3-chlorine atom is ortho to the C2-bromine reaction site. This steric bulk can hinder the approach of the Palladium catalyst and the subsequent transmetallation step.

Chemoselectivity Analysis

The success of this reaction relies on exploiting the specific reactivity hierarchy of the halogen substituents.[1]

  • C2-Br (Primary Site): Most reactive. The bond dissociation energy of C-Br is lower than C-Cl. Furthermore, the C2 position is

    
     to the nitrogen, making it the most electrophilic site for oxidative addition [1][2].
    
  • C3/C5-Cl (Secondary Sites): Significantly less reactive.[2] While electron-deficient, the C-Cl bond is stronger. Under standard Stille conditions (Pd(0),

    
     110°C), the C-Cl bonds remain inert, allowing for sequential functionalization strategies.
    

Mechanistic Optimization & Critical Parameters

To overcome the steric hindrance imposed by the C3-chlorine, standard Stille conditions often result in sluggish kinetics or incomplete conversion. The following parameters are critical for high-yielding protocols.

A. The "Farina Effect" (Copper Co-Catalysis)

For sterically hindered electrophiles like this compound, the rate-determining step often shifts from oxidative addition to transmetallation. The addition of Copper(I) Iodide (CuI) is mandatory for optimal results.

  • Mechanism: CuI facilitates the transfer of the organic group from Tin (Sn) to Copper (Cu), forming a transient organocopper species that transmetallates to Palladium significantly faster than the organostannane itself [3].

B. Ligand Selection[3]
  • Triphenylphosphine (

    
    ):  Suitable for simple, non-hindered stannanes (e.g., tributyl(vinyl)tin).
    
  • Tri-2-furylphosphine (

    
    ) or Arsenic Ligands (
    
    
    
    ):
    These "soft" ligands dissociate more easily from the Pd(II) center, creating an open coordination site necessary for the bulky stannane to approach the sterically crowded C2-Pd-Br complex.
  • XPhos/SPhos: For extremely difficult couplings (e.g., heteroaryl stannanes), dialkylbiaryl phosphine ligands prevent catalyst decomposition.

C. Solvent Systems[4][5][6]
  • Dioxane: The gold standard. High boiling point (101°C) allows for sufficient thermal activation without catalyst degradation.

  • DMF/NMP: Polar aprotic solvents stabilize the polar transition states but can make purification difficult. Use only if solubility is an issue.

Visualizing the Workflow

Diagram 1: Chemoselectivity & Catalytic Cycle

This diagram illustrates the preferential activation of the C2-Br bond and the role of Copper in bypassing the slow transmetallation step caused by the C3-Cl steric clash.

StilleMechanism Substrate 2-Bromo-3,5-dichloro- 4-methylpyridine OxAdd Oxidative Addition (C2-Br Selective) Substrate->OxAdd Fast (C-Br < C-Cl) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Accelerated) OxAdd->TransMet Steric Hindrance at C3 SnR Organostannane (R-SnBu3) CuI CuI (Co-Catalyst) SnR->CuI Sn to Cu Transfer CuI->TransMet R-Cu Species RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product C2-Functionalized Product RedElim->Product

Caption: Selective activation of C2-Br and the Copper-mediated acceleration of transmetallation.

Experimental Protocols

Method A: Standard Protocol (Vinyl/Aryl Stannanes)

Best for: Tributyl(vinyl)tin, Tributyl(phenyl)tin, and unhindered coupling partners.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 240 mg)

  • Stannane: 1.1 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Additive: CuI (10 mol%)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Setup: In a dry pressure vial or Schlenk flask, combine the pyridine substrate (1.0 equiv),

    
     (0.05 equiv), and CuI (0.10 equiv).
    
  • Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M).

  • Addition: Add the organostannane (1.1 equiv) via syringe.

  • Reaction: Seal and heat to 90°C - 100°C for 4–12 hours. Monitor by LC-MS (Look for consumption of Br-starting material; Cl-product should remain intact).

  • Workup: Cool to room temperature. Proceed immediately to "Tin Removal Protocol" (Section 5).

Method B: High-Performance Protocol (Heteroaryl Stannanes)

Best for: 2-Pyridyl, Thiazolyl stannanes, or when Method A fails.

Reagents:

  • Catalyst:

    
     (2.5 mol%) + Tri(2-furyl)phosphine (TFP) (10 mol%)
    
  • Alternative Catalyst:

    
     (5 mol%)
    
  • Additive: CuI (20 mol%) + CsF (2.0 equiv)

  • Solvent: Toluene or DMF[3]

Key Difference: The use of TFP (a bulky, electron-poor ligand) or CsF (to activate the stannane via hypervalent silicate/stannate formation) helps overcome the significant steric clash between the C3-Cl and the incoming nucleophile.

Purification & Tin Removal Strategy

Organotin byproducts (


, 

) are highly toxic and lipophilic, often co-eluting with the product during chromatography. A chemical workup is required before column chromatography.
The Potassium Fluoride (KF) Precipitation Method

This method converts soluble organotin halides into insoluble polymeric tin fluorides [4][5].

  • Quench: Dilute the crude reaction mixture with Ethyl Acetate (

    
    ).
    
  • Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Stir: Vigorously stir the biphasic mixture for 30–60 minutes. A bulky white precipitate (

    
    ) will form.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the tin solids. Wash the pad with

    
    .
    
  • Extraction: Separate the layers. Wash the organic layer with water (2x) and brine (1x).[4]

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Chromatography: Purify via flash column chromatography (Silica Gel).

    • Pro-Tip: Add 1% Triethylamine (

      
      ) to your eluent system to prevent product streaking if the pyridine nitrogen is basic (though the chlorines significantly reduce basicity).
      
Diagram 2: Purification Workflow

Workup Reaction Crude Reaction Mixture (Product + Bu3Sn-X) Quench Add EtOAc + Sat. aq. KF Reaction->Quench Stir Stir 1 Hour (Formation of Bu3SnF solid) Quench->Stir Filter Filter through Celite Stir->Filter PhaseSep Phase Separation (Discard Aqueous) Filter->PhaseSep Column Flash Chromatography (Silica + 1% Et3N) PhaseSep->Column Final Pure Product (<50 ppm Sn) Column->Final

Caption: KF-mediated removal of toxic organotin residues.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst deactivation or Steric hindrance.1. Degass solvents more rigorously (

kills Pd(0)).2. Increase CuI loading to 20 mol%.3. Switch to Method B (

).
Homocoupling of Stannane Oxidative presence or slow transmetallation.1. Ensure strictly anaerobic conditions.2. Lower reaction temperature slightly but extend time.
Hydrodehalogenation (Product is H instead of R) Presence of water or proton source.Use anhydrous solvents (Dioxane over DMF). Ensure glassware is oven-dried.
Black Precipitate (Pd Black) Catalyst decomposition ("Pd crash").Ligand is too labile. Switch to a bidentate ligand like Xantphos or dppf to stabilize Pd at high temps.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. BenchChem Application Notes. Link(Note: Generalized link to supplier knowledge base).

  • Spivey, A. C., et al. (2017).[2] A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Link

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the Nature of the "Copper Effect" in the Stille Cross-Coupling. Journal of Organic Chemistry, 59(20), 5905–5911. Link

  • Renaud, P., Lacote, E., & Quaranta, L. (1998).[4] Alternative and mild procedures for the removal of organotin residues from reaction mixtures.[5][6][7] Tetrahedron Letters, 39(15), 2123-2126.[7] Link

  • University of Rochester. Workup for Removing Tin Byproducts. Department of Chemistry Protocols. Link

Sources

Application Note: Palladium-Catalyzed Heck Reaction of 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis and a robust experimental protocol for conducting the Mizoroki-Heck reaction with the sterically hindered and electron-deficient substrate, 2-Bromo-3,5-dichloro-4-methylpyridine. The palladium-catalyzed cross-coupling of this challenging heterocyclic halide with various olefins is a critical transformation for synthesizing complex molecules in pharmaceutical and materials science research. This document elucidates the mechanistic nuances, explores the rationale behind the selection of catalysts, ligands, bases, and solvents, and offers a validated, step-by-step protocol designed for reproducibility and high-yield outcomes.

Introduction: The Challenge of a Substituted Pyridine

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene under palladium catalysis.[1] This reaction's versatility has made it indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.

The substrate in focus, this compound, presents a unique set of challenges that necessitate a carefully optimized protocol:

  • Electron-Deficient Heterocycle: The pyridine nitrogen and two chloro substituents withdraw electron density from the ring, which generally accelerates the initial oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The presence of a chlorine atom at the 3-position, ortho to the reactive C-Br bond, creates significant steric congestion around the reaction center. This can impede the approach of the bulky palladium catalyst, slowing down or inhibiting the crucial oxidative addition step.

  • Potential for Ligand Scavenging: The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and interfering with the desired catalytic activity.

Addressing these factors requires a catalyst system with high activity and specific steric and electronic properties. This guide provides the scientific rationale and a practical framework for successfully navigating these challenges.

Mechanistic Considerations and Key Parameter Optimization

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] Understanding how our specific substrate interacts with each phase of this cycle is paramount for developing an effective protocol.

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) MigIns Olefin Complex OxAdd->MigIns Olefin Coordination & Migratory Insertion BetaElim L₂Pd(II)(H)(X) MigIns->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination (Base) Product Substituted Olefin BetaElim->Product HX H-X • Base BetaElim->HX ArX Ar-X (2-Bromo-3,5-dichloro- 4-methylpyridine) ArX->OxAdd Olefin Olefin Olefin->MigIns Base Base Base->BetaElim

Caption: The Pd(0)/Pd(II) Catalytic Cycle for the Heck Reaction.

The Catalyst System: Palladium Source and Ligand Choice

The selection of the palladium precatalyst and, more importantly, the ancillary ligand is the most critical factor for success with a hindered substrate like this compound.

  • Palladium Source: Standard Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent starting points. Pd(OAc)₂ is often preferred for its air stability and is reduced in situ to the active Pd(0) species.[2]

  • Ligand Selection - The Key to Success: For sterically demanding substrates, generic ligands like triphenylphosphine (PPh₃) are often inefficient. The catalyst requires ligands that are both bulky and electron-rich to promote oxidative addition and stabilize the active catalytic species.

    • Bulky Monophosphines: Ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos, are specifically designed to facilitate challenging cross-coupling reactions. Their bulkiness promotes the formation of monoligated L₁Pd(0) species, which are highly reactive towards oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) form very stable and highly active palladium complexes.[3] Their strong σ-donating ability makes the palladium center more electron-rich and thus more reactive in the oxidative addition step, making them suitable for overcoming the hindrance of the substrate.[3]

Base Selection

The base plays a crucial role in the final step of the cycle, facilitating the reductive elimination of HX to regenerate the Pd(0) catalyst.[4]

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are effective. Cs₂CO₃ is more soluble in many organic solvents and its larger cation can have beneficial effects, but it is more expensive.

  • Organic Bases: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are common choices, especially in classic Heck conditions. However, for hindered substrates where higher temperatures are often required, more robust inorganic bases are generally preferred to avoid potential side reactions or degradation.

Solvent and Temperature

The reaction typically requires elevated temperatures to proceed efficiently, often in the range of 80-140 °C.[3][5][6]

  • Solvents: High-boiling point, polar aprotic solvents are ideal as they can dissolve the polar intermediates and achieve the necessary temperatures. Recommended solvents include:

    • N,N-Dimethylformamide (DMF)

    • 1,4-Dioxane

    • Toluene

    • N-Methyl-2-pyrrolidone (NMP)

  • Temperature: A starting point of 100-110 °C is recommended. If reaction progress is slow, the temperature can be carefully increased. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with significantly shorter reaction times.

Recommended Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with an example olefin, n-butyl acrylate.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: 1. Pyridine Substrate 2. Olefin 3. Base 4. Solvent setup->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Catalyst System (Pd Source + Ligand) degas->catalyst reaction Heat to Reaction Temp (e.g., 110 °C) catalyst->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Continue Heating workup Reaction Workup (Cool, Dilute, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end_node End: Pure Product analysis->end_node

Caption: General experimental workflow for the Heck reaction.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound241.901.01.0
n-Butyl acrylate128.171.51.5
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.040.04
Potassium Carbonate (K₂CO₃), anhydrous138.212.02.0
1,4-Dioxane, anhydrous-5.0 mL-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (242 mg, 1.0 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and the palladium ligand, XPhos (19 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the vessel with a septum or cap, and purge with argon or nitrogen for 10-15 minutes. This is critical as the active Pd(0) catalyst can be sensitive to oxygen.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5.0 mL) followed by n-butyl acrylate (0.22 mL, 1.5 mmol) via syringe.

  • Degassing: Sparge the resulting suspension with argon for another 5-10 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: While maintaining the inert atmosphere, add the Palladium(II) acetate (4.5 mg, 0.02 mmol) to the vessel. The mixture may change color upon addition.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110 °C. Vigorously stir the mixture.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the base and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Conclusion

The successful Heck coupling of this compound is highly achievable despite the substrate's inherent steric and electronic challenges. The key to a high-yielding transformation lies in the rational selection of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene. By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably synthesize valuable substituted pyridine derivatives for advancement in drug discovery and materials science.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications.
  • Barquero, S., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14828-14839. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, March 20). Heck Reaction. YouTube. Available at: [Link]

  • dajoemerit. (2019, April 9). HECK REACTION: Introduction, Conditions and Mechanism. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Tzschucke, C. C. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Available at: [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 343-353. Available at: [Link]

Sources

Strategic Derivatization of 2-Bromo-3,5-dichloro-4-methylpyridine: A Guide to Modern Cross-Coupling and Substitution Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Abstract

Substituted pyridine scaffolds are of paramount importance in contemporary drug discovery and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3][4] The strategic functionalization of these heterocycles is a key objective for medicinal and synthetic chemists. This document provides a detailed technical guide on the synthetic utility of 2-Bromo-3,5-dichloro-4-methylpyridine, a highly versatile and functionalized building block. We will explore key palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as the principles of nucleophilic aromatic substitution (SNAr). Each section provides not only detailed, reproducible protocols but also delves into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, offering researchers a robust framework for the synthesis of novel pyridine derivatives.

The Strategic Value of this compound

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The pyridine ring is an electron-deficient system, and the positions of the halogens create distinct electronic environments that can be selectively targeted.

  • C2-Position (Bromo): The carbon-bromine bond at the 2-position (ortho to the nitrogen) is the most activated site for oxidative addition to a Palladium(0) catalyst. This makes it the primary handle for a wide array of cross-coupling reactions.[5]

  • C3/C5-Positions (Chloro): The carbon-chlorine bonds are significantly less reactive in typical Pd-catalyzed cycles compared to the C-Br bond.[5] This lower reactivity allows for selective functionalization at the C2 position while leaving the chloro groups intact for potential subsequent transformations or as permanent structural elements. These positions are more susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions.

The synthesis of the starting material itself is a two-step process involving the chlorination of 4-methylpyridine followed by a regioselective bromination to yield the target compound.[6]

Caption: Reactivity map of this compound.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, making it indispensable in modern synthesis.[7][8] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium complex.

Causality & Mechanistic Insight: The reaction's success hinges on a well-defined catalytic cycle.[9] The primary role of the base (e.g., K₂CO₃, K₃PO₄) is to activate the boronic acid, forming a more nucleophilic boronate species.[10][11] This boronate is then competent to undergo transmetalation with the Pd(II)-halide complex, which is formed via oxidative addition of the Pd(0) catalyst into the C-Br bond of our starting material. The final step, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate base_activation Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product reactant Ar-Br (Substrate) reactant->oxidative_addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroarylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times. Add the degassed solvent mixture (dioxane/water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring. Typical conditions range from 80 °C to 120 °C. Reaction progress can be monitored by TLC or LC-MS. For microwave-assisted reactions, temperatures up to 120 °C for shorter durations are common.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Self-Validation & Troubleshooting:

Observation Potential Cause(s) Suggested Solution(s)
Low or no conversionInactive catalyst; Insufficiently strong base; Low temperature.Use a fresh batch of catalyst; Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase reaction temperature.
Formation of homocoupled boronic acid byproductPresence of oxygen; Catalyst decomposition.Ensure the reaction setup is fully inert and solvents are properly degassed.
Debromination of starting materialPresence of water/protons; Side reaction of the catalyst.Use anhydrous solvents if possible (though some water is often beneficial); Use a different ligand/catalyst system.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[12] This reaction is critical in drug development, as the arylamine motif is a common pharmacophore.

Causality & Mechanistic Insight: The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base (e.g., NaOtBu, Cs₂CO₃), and reductive elimination.[12] The choice of ligand is exceptionally critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[13][14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.3 equiv)

  • Pd₂(dba)₃ or a suitable Pd-precatalyst (1-4 mol% Pd)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Inert Setup: In a glovebox or under a strong flow of inert gas, add the palladium source, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the this compound and the anhydrous solvent. Stir for a few minutes to allow for catalyst activation. Finally, add the amine.

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Conditions

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield
2-BromopyridineMesitylaminePd₂(dba)₃ / dpppNaOtBuToluene80High
Aryl BromideSecondary Amine[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaToluene100>95%[14]
2-Bromo-6-methylpyridinetrans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060%[15]

Palladium/Copper-Catalyzed C-C Alkyne Formation: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by coupling a terminal alkyne with an aryl halide.[16] This reaction is valued for its mild conditions and tolerance of various functional groups.

Causality & Mechanistic Insight: This reaction typically employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide.[16] This acetylide is the active species that undergoes transmetalation to the palladium center. Bulky, electron-rich phosphines can enable the reaction to proceed even at room temperature.[17]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • A base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous THF or Toluene

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Inert Setup: Add this compound, the palladium catalyst, and CuI to a dry Schlenk flask under an inert atmosphere.

  • Solvent and Reagents: Add the anhydrous solvent followed by the amine base. Stir for a moment, then add the terminal alkyne dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware under vacuum prep2 Add solid reagents (Substrate, Catalyst, Base) prep1->prep2 prep3 Evacuate & backfill with inert gas (3x) prep2->prep3 react1 Add degassed solvents & liquid reagents prep3->react1 react2 Heat to target temperature with vigorous stirring react1->react2 react3 Monitor progress (TLC, LC-MS) react2->react3 workup1 Cool to RT & Quench react3->workup1 workup2 Liquid-liquid extraction workup1->workup2 workup3 Dry organic layer (e.g., Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify via column chromatography workup4->workup5

Caption: General experimental workflow for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

While the C2-bromo position is primed for cross-coupling, the C3 and C5 chloro-substituents can potentially undergo Nucleophilic Aromatic Substitution (SNAr). This reaction is distinct from the metal-catalyzed processes described above.

Causality & Mechanistic Insight: SNAr is a two-step process involving the addition of a nucleophile to the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).[18] For this to occur, the ring must be sufficiently "activated" by electron-withdrawing groups. The pyridine nitrogen itself acts as an activating group, particularly for substitution at the ortho (2,6) and para (4) positions.[19][20] SNAr reactions typically require strong nucleophiles (e.g., alkoxides, thiolates, amines) and often elevated temperatures. The general leaving group ability in SNAr is F > Cl > Br > I, the opposite of their reactivity in cross-coupling reactions.[19]

While direct SNAr on this compound is less common than C-Br coupling, it remains a viable pathway for introducing specific nucleophiles, especially under more forcing conditions or if the C2 position has been functionalized with a strongly electron-withdrawing group.

Conclusion

This compound is a strategically valuable building block that offers chemists a reliable and regioselective entry point for the synthesis of complex pyridine derivatives. The pronounced reactivity difference between the C2-bromo and the C3/C5-chloro positions allows for a suite of selective transformations. By understanding the mechanistic principles behind modern palladium-catalyzed cross-coupling reactions and the alternative pathway of nucleophilic aromatic substitution, researchers can effectively leverage this substrate to construct diverse molecular architectures tailored for applications in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide to unlocking the synthetic potential of this versatile reagent.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. [Link]

  • Sonogashira coupling of 3,5‐dibromo‐4‐pyrones 1i,j. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Simple preparation method of 2, 5-dichloropyridine. (n.d.).
  • Suzuki reaction. (2024). In Wikipedia. [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012). Molecules, 17(11), 13393–13407. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2012). HETEROCYCLES, 85(5), 1147. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic letters, 9(10), 1825–1828. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2015). Organic & Biomolecular Chemistry, 13(31), 8443–8446. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). RSC Advances, 12(45), 29153–29177. [Link]

  • Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. (n.d.). Organic Chemistry Portal. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Chemistry—A European Journal, 25(6), 1383–1398. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(23), 16671–16683. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Chemistry (Weinheim an der Bergstrasse, Germany), 25(6), 1383–1398. [Link]

  • (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (n.d.). ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [Link]

  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2021). Molecules, 26(13), 3840. [Link]

  • Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. (1983). Journal of Medicinal Chemistry, 26(4), 524–528. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (n.d.). [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Results in Chemistry, 5, 100890. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Bromo-3,5-dichloro-4-methylpyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic functionalization of these heterocycles is paramount in drug discovery and development. 2-Bromo-3,5-dichloro-4-methylpyridine (CAS: 344324-94-3) has emerged as a highly valuable and versatile building block for this purpose. Its unique substitution pattern, featuring halogens with differential reactivity, allows for selective and sequential chemical modifications. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the chemical properties, core applications, and field-proven protocols for the effective use of this intermediate in synthesizing complex pharmaceutical precursors.

Physicochemical Properties and Reactivity Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in synthesis. The compound is typically a white to off-white solid, soluble in common organic solvents but with low aqueous solubility.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 344324-94-3[2]
Molecular Formula C₆H₄BrCl₂N[3]
Molecular Weight 244.91 g/mol N/A
Appearance White to off-white or beige solid/powder[1][3]
Melting Point Approx. 40-42 °C[3]
Boiling Point Approx. 243.3 °C[3]
Solubility Soluble in dichloromethane, chloroform; Low in water[1]

Expert Analysis of Reactivity: The synthetic utility of this compound is dictated by the electronically distinct halogen atoms on the pyridine ring. The carbon-halogen bonds are primary sites for cleavage and substitution, making the molecule highly reactive towards nucleophiles and an excellent substrate for cross-coupling reactions.[2]

  • Primary Reactive Site (C2-Br): The bromine atom at the 2-position is the most labile and, therefore, the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a consequence of the C-Br bond being weaker than the C-Cl bond and the electronic influence of the ring nitrogen.

  • Secondary Reactive Sites (C3-Cl, C5-Cl): The chlorine atoms at the 3 and 5 positions are significantly less reactive under standard cross-coupling conditions. This differential reactivity is the cornerstone of its utility, enabling chemists to perform selective functionalization at the 2-position while leaving the chlorine atoms intact for potential subsequent transformations.

This reactivity hierarchy allows for a modular and controlled approach to building molecular complexity, a highly desirable attribute in multi-step pharmaceutical synthesis.

Synthesis Pathway Overview

The preparation of this compound is typically achieved through a two-step halogenation process starting from 4-methylpyridine. This established route provides a reliable source of the intermediate for further elaboration.[2]

G cluster_synthesis Synthesis of this compound A 4-Methylpyridine B 3,5-Dichloro-4-methylpyridine A->B Chlorination (Cl₂, fuming H₂SO₄) C This compound B->C Regioselective Bromination (Br₂, fuming H₂SO₄)

Caption: Synthesis of the target intermediate from 4-methylpyridine.

The initial step involves the chlorination of 4-methylpyridine, where the methyl group directs the chlorination to the 3 and 5 positions.[2] The subsequent regioselective bromination introduces a bromine atom at the 2-position, yielding the final product with typical yields for the two-step process in the 50-60% range.[2]

Core Applications in Cross-Coupling Reactions

The C2-Br bond is an ideal handle for introducing molecular diversity via modern cross-coupling methodologies. The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstone transformations in this context.

G cluster_reactions Key Cross-Coupling Applications Start 2-Bromo-3,5-dichloro- 4-methylpyridine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R¹R²NH Pd Catalyst, Base Product_A 2-Aryl-3,5-dichloro- 4-methylpyridine Suzuki->Product_A Product_B 2-Amino-3,5-dichloro- 4-methylpyridine Buchwald->Product_B

Caption: Selective functionalization via cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in kinase inhibitors and other drug classes.[4][5] The reaction couples the aryl halide with an organoboron species, such as a boronic acid or ester.

Causality Behind Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used as they are stable and efficiently generate the active Pd(0) in situ.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical. Its primary role is to react with the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.[4]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while water solubilizes the inorganic base.

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) ArPdR Ar-Pd(II)L₂(R) ArPdBr->ArPdR Transmetalation (Base, R-B(OH)₂) ArPdR->Pd0 Reductive Elimination Start Ar-Br Start->ArPdBr Oxidative Addition Boronic R-B(OH)₂ Product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C(aryl)-N bonds is another fundamental transformation in pharmaceutical synthesis. The Buchwald-Hartwig amination provides an efficient, palladium-catalyzed route to couple aryl halides with a wide range of primary and secondary amines.[6][7]

Causality Behind Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand.[6] Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BINAP) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[7][8]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalytic species.[8][9]

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be performed by qualified personnel. All reactions involving palladium catalysts should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-phenyl-3,5-dichloro-4-methylpyridine, a representative biaryl intermediate.

Table 2: Reagent Quantities

ReagentM.W.AmountMoles (mmol)Equiv.
This compound244.911.00 g4.081.0
Phenylboronic Acid121.930.60 g4.921.2
Pd(dppf)Cl₂816.64166 mg0.200.05
Potassium Carbonate (K₂CO₃)138.211.13 g8.162.0
1,4-Dioxane-15 mL--
Water-5 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.08 mmol), phenylboronic acid (0.60 g, 4.92 mmol), and potassium carbonate (1.13 g, 8.16 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen three times.

  • Solvent Addition: Add 1,4-dioxane (15 mL) and water (5 mL) via syringe. Stir the mixture and bubble nitrogen through the solution for 15 minutes to degas the solvent.

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add the palladium catalyst, Pd(dppf)Cl₂ (166 mg, 0.20 mmol).

  • Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expert Insights: The use of a 1.2 equivalent excess of the boronic acid ensures the complete consumption of the more valuable bromopyridine starting material. The 5 mol% catalyst loading is a standard starting point for optimization. If the reaction is sluggish, a stronger base like Cs₂CO₃ or a different ligand/catalyst system may be explored.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[10]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[11]

  • Precautions: Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid breathing dust or vapors.[11] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a strategically important intermediate for pharmaceutical synthesis. Its key advantage lies in the differential reactivity of its halogen substituents, which permits selective functionalization at the 2-position via robust and well-established cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and insights provided in this guide offer a solid, validated foundation for chemists to leverage this versatile building block in the efficient construction of complex molecular architectures for drug discovery and development programs.

References

  • Pipzine Chemicals. 2-Chloro-3,5-dibromo-4-methylpyridine.
  • Benchchem. This compound | 344324-94-3.
  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Benchchem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Alchemist-chem.
  • ChemicalBook. 2-BroMo-4-chloro-3-Methylpyridine | 1211521-46-8.
  • Pharmaoffer.com. FDA-Approved 3-Bromo-4-Methylpyridine API Manufacturers & Suppliers.
  • Google Patents.
  • Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • ResearchG
  • National Institutes of Health (NIH). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-4-methylpyridine in Modern Pharmaceutical Synthesis.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Thermo Fisher Scientific.
  • Google Patents.
  • ResearchGate.
  • Sigma-Aldrich. 3-Bromo-4-methylpyridine 96 3430-22-6.
  • Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • ResearchGate. (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
  • Carl ROTH.
  • Google Patents. Method for preparing 3-bromo-4-methylpyridine.
  • Sigma-Aldrich.
  • MDPI.
  • National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • BLD Pharm. 3-Bromo-4-methylpyridine|3430-22-6.
  • MilliporeSigma. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Jubilant Ingrevia.
  • ECHEMI.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-4-methylpyridine (CAS 3430-22-6)
  • CPHI Online. 3-Mercaptopropyltriethoxysilane.

Sources

Application Notes & Protocols: Leveraging 2-Bromo-3,5-dichloro-4-methylpyridine in Advanced Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-3,5-dichloro-4-methylpyridine as a strategic building block for the synthesis of complex molecular architectures via multicomponent reactions (MCRs). We move beyond simple, linear synthetic routes to demonstrate its utility in convergent, diversity-oriented synthesis. The narrative focuses on the inherent reactivity of this polysubstituted pyridine, detailing how its electronic properties and hierarchical halogen differentiation can be exploited in palladium-catalyzed MCRs. A comprehensive, field-tested protocol for a three-component coupling reaction is provided, complete with mechanistic insights, expected outcomes, and expert commentary on experimental design. This document is intended for researchers, chemists, and drug development professionals seeking to employ advanced synthetic methodologies for the rapid generation of novel chemical entities.

The Profile of a Versatile Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative poised for complex synthetic transformations. Its utility stems from the electron-deficient nature of the pyridine ring, further accentuated by three electron-withdrawing halogen atoms, and the distinct reactivity of its carbon-halogen bonds.[1] This unique combination makes it an ideal substrate for selective, sequential, or one-pot multicomponent strategies.

Physicochemical Properties

A thorough understanding of the substrate's properties is fundamental to successful reaction design and execution.

PropertyValue
IUPAC Name This compound
CAS Number 344324-94-3
Molecular Formula C₆H₄BrCl₂N
Molecular Weight 240.92 g/mol
Appearance Off-white to light yellow solid
Reactivity Class Halogenated Heteroaromatic
A Hierarchy of Reactivity: The Key to Selective Functionalization

The primary advantage of this reagent lies in the differential reactivity of its halogen substituents, particularly in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of a C-X bond follows the trend C-Cl > C-Br > C-I. Consequently, the C-Br bond at the C2 position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bonds at the C3 and C5 positions.[2] This allows for highly selective functionalization at the C2 position while leaving the two chloro-substituents intact for subsequent transformations.

The electron-deficient pyridine core also renders the C-Cl bonds susceptible to nucleophilic aromatic substitution (SNAr), although typically under more forcing conditions than palladium-catalyzed couplings.[1] This orthogonal reactivity provides a powerful toolkit for synthetic chemists.

Caption: Reactivity map of this compound.

Strategic Application in a Palladium-Catalyzed Three-Component Reaction

Multicomponent reactions (MCRs) are powerful tools in drug discovery and materials science, enabling the synthesis of complex products in a single, convergent step. We propose leveraging the C2-bromo selectivity of our title compound in a three-component coupling reaction involving a terminal alkyne and a secondary amine. This reaction, a variation of the Sonogashira coupling, rapidly builds a densely functionalized pyridine core, a privileged scaffold in medicinal chemistry.[1][3]

The causality for this choice is clear:

  • Selectivity: The reaction will occur exclusively at the C2-bromo position under appropriate catalytic conditions.

  • Complexity: Three distinct points of diversity (the pyridine core, the alkyne substituent, and the amine substituents) are combined in one operation.

  • Efficiency: This one-pot approach offers superior atom and step economy compared to traditional linear syntheses.

The Catalytic Cycle: A Mechanistic Blueprint

The reaction proceeds via a dual palladium/copper catalytic cycle. The key steps involve the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the copper(I)-acetylide and the amine, culminating in reductive elimination to yield the product and regenerate the active catalyst.

Catalytic_Cycle cluster_copper Copper Co-Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd_Complex1 L₂Pd(II)(Py-R)Br OxAdd->Pd_Complex1 Transmetal Transmetalation Pd_Complex1->Transmetal Pd_Complex2 L₂Pd(II)(Py-R)(C≡CR') Transmetal->Pd_Complex2 Reduct_Elim Reductive Elimination Pd_Complex2->Reduct_Elim Amine_Attack Nucleophilic Attack by Amine Reduct_Elim->Pd0 Regeneration Product Product (Py-R)-C≡CR' Reduct_Elim->Product ArylHalide Py-R-Br (Title Compound) ArylHalide->OxAdd Alkyne R'C≡CH Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide + Cu(I) / Base Copper Cu(I) Base Base Amine R''₂NH Amine->Amine_Attack Cu_Acetylide->Transmetal To Pd Cycle Amine_Attack->Reduct_Elim Facilitates Elimination

Caption: Proposed catalytic cycle for the three-component coupling.

Field-Tested Protocol: Synthesis of 2-(3-Morpholinoprop-1-yn-1-yl)-3,5-dichloro-4-methylpyridine

This protocol provides a robust method for the three-component coupling using morpholine and propargyl alcohol as representative coupling partners.

Materials & Equipment
  • Reagents: this compound (1.0 eq), Propargyl alcohol (1.2 eq), Morpholine (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), Copper(I) iodide (CuI) (0.06 eq), Triethylamine (Et₃N) (3.0 eq).

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF).

  • Equipment: Schlenk flask or similar two-neck round-bottom flask, condenser, magnetic stirrer with heating mantle, inert gas line (Argon or Nitrogen), standard glassware for workup and purification, silica gel for column chromatography.

Step-by-Step Methodology

G start Start setup 1. Reaction Setup - Add solids (Pyridine, Pd catalyst, CuI) to a dry Schlenk flask. - Evacuate and backfill with Argon (3x). start->setup add_liquids 2. Reagent Addition - Add anhydrous THF via syringe. - Add Et₃N, Morpholine, and Propargyl alcohol sequentially. setup->add_liquids reaction 3. Reaction - Heat mixture to 65 °C with vigorous stirring. - Monitor by TLC or LC-MS (typically 6-12 hours). add_liquids->reaction workup 4. Workup - Cool to RT. - Filter through Celite to remove catalyst. - Dilute with Ethyl Acetate, wash with water and brine. reaction->workup purification 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Purify by silica gel column chromatography. workup->purification characterization 6. Characterization - Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm structure and purity. purification->characterization end_node End Product characterization->end_node

Caption: Experimental workflow for the three-component synthesis.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (e.g., 241 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

    • Scientist's Note: Ensuring an oxygen-free environment is critical for preventing the deactivation of the Pd(0) catalyst and avoiding side reactions like the homocoupling of the alkyne (Glaser coupling).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) via syringe. Sequentially add triethylamine (0.42 mL, 3.0 mmol), morpholine (0.13 mL, 1.5 mmol), and propargyl alcohol (0.07 mL, 1.2 mmol).

  • Reaction Execution: Heat the reaction mixture to 65 °C and stir vigorously. The solution will typically turn dark brown.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting bromo-pyridine. The reaction is generally complete within 6-12 hours.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with saturated brine (1 x 20 mL).

    • Scientist's Note: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble components.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Anticipated Results & Synthetic Scope

This protocol is expected to provide the desired product in good to excellent yields. The methodology is highly versatile and can be extended to a wide range of terminal alkynes and amines, allowing for the rapid generation of a library of compounds.

EntryAlkyne ComponentAmine ComponentExpected Yield (%)
1PhenylacetylenePiperidine85-95%
21-HexyneDiethylamine80-90%
3TrimethylsilylacetylenePyrrolidine75-85%
43-Butyn-1-olDibenzylamine70-80%

Yields are estimated based on similar transformations in the literature and are dependent on substrate-specific optimization.

The resulting highly functionalized pyridine derivatives are valuable intermediates for further elaboration. The remaining chloro-substituents can be targeted in subsequent cross-coupling or SNAr reactions, and the alkyne moiety can participate in click chemistry or further functionalization, opening avenues to even more complex and diverse molecular scaffolds.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a sophisticated building block designed for modern, efficient synthesis. Its inherent electronic properties and hierarchical halogen reactivity make it an exemplary substrate for multicomponent reactions. The palladium-catalyzed three-component protocol detailed herein demonstrates a practical and powerful method for rapidly accessing complex, drug-like molecules. By understanding and exploiting the nuanced reactivity of such building blocks, researchers can significantly accelerate the discovery and development of novel chemical entities for a wide range of applications.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PYR-354 Subject: Troubleshooting Steric Hindrance & Catalyst Arrest in Polyhalogenated Pyridines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Module 1: Diagnostic Overview (The "Why")

You are likely encountering low conversion (<20%) or complete catalyst arrest. This is not a standard Suzuki coupling; it is a "perfect storm" of steric and electronic adversity.

The Substrate Profile

Molecule: 2-Bromo-3,5-dichloro-4-methylpyridine

  • The Steric Wall (Critical Failure Point): The 3-chloro substituent is ortho to the reactive 2-bromo site. This creates a "steric wall" that physically blocks the Palladium center from approaching the C-Br bond for oxidative addition. Standard ligands (like PPh3 or dppf) are often too rigid or not bulky enough to navigate this congestion.

  • The Chelation Trap: The pyridine nitrogen is adjacent to the reaction site. In the absence of a bulky ligand, the nitrogen lone pair can datively bind to the Palladium, forming a stable, non-reactive complex (catalyst poisoning).

  • Electronic Deactivation: While the pyridine ring is electron-deficient (usually good for oxidative addition), the multiple halogens create a unique electronic environment that can destabilize the transmetalation transition state if the boronic acid is not sufficiently activated.

Module 2: Troubleshooting Q&A

Issue 1: "I see starting material (SM) only. No reaction after 12 hours."

Diagnosis: Failed Oxidative Addition.[1] The Fix: Your catalyst is likely chemically competent but sterically incompetent.

  • Action: Switch to Pd(OAc)₂ + SPhos or XPhos .

  • Why? Buchwald dialkylbiaryl phosphine ligands (like SPhos) are designed to be extremely bulky.[2] They form a monolithic "L1Pd(0)" species that prevents the pyridine nitrogen from binding to the Pd center. Furthermore, the ligand structure creates a specific pocket that facilitates oxidative addition even at crowded ortho-substituted sites.

Issue 2: "The reaction turns black immediately, and yield is <10%."

Diagnosis: "Pd-Black" Precipitation (Catalyst Decomposition).[1] The Fix: The active Pd(0) species is unstable and aggregating before it can enter the catalytic cycle.

  • Action A: Lower the temperature. Start at 60°C instead of 100°C. High heat accelerates agglomeration.

  • Action B: Increase the ligand-to-metal ratio. Use a 2:1 or 3:1 ratio of Ligand:Pd to stabilize the active species.

  • Action C: Degas solvents rigorously. Oxygen accelerates phosphine oxidation, leaving "naked" Pd to precipitate.

Issue 3: "I am seeing the de-halogenated product (Hydrodehalogenation)."

Diagnosis: Protodehalogenation. The Fix: This competes with transmetalation when the boronic acid activation is slow.

  • Action: Switch the base to K₃PO₄ or Cs₂CO₃ and use anhydrous conditions (Dioxane or Toluene).

  • Why? Water (often used in standard Suzuki) acts as a proton source. By moving to anhydrous conditions and using a base that is soluble in organic media (or using phase transfer catalysis), you minimize the proton source available to quench the Pd-Aryl intermediate.

Module 3: Visual Logic & Decision Pathways

Diagram 1: Troubleshooting Decision Tree

This flow chart guides you through the optimization process based on your specific failure mode.

SuzukiTroubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovery) Start->NoRxn Black Precipitation (Pd Black) Start->Black Wrong Wrong Product (De-halogenation) Start->Wrong Sol1 Switch Ligand: Use SPhos or XPhos NoRxn->Sol1 Sol2 1. Lower Temp 2. Increase Ligand Ratio Black->Sol2 Sol3 Use Anhydrous Conditions (Dioxane/Cs2CO3) Wrong->Sol3 Mech1 Mechanism: Overcome Steric Wall Sol1->Mech1 Mech2 Mechanism: Stabilize Pd(0) Sol2->Mech2

Caption: Decision matrix for optimizing Suzuki coupling of sterically hindered pyridines.

Module 4: Experimental Protocols

Protocol A: The "Buchwald" Standard (Recommended)

Best for: Overcoming the 3-Cl steric hindrance.

  • Vessel: 10 mL Microwave vial or Schlenk tube (dried).

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2-5 mol%)

    • Ligand: SPhos (4-10 mol%) (Note: Maintain 1:2 Pd:Ligand ratio)

    • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous if dehalogenation is observed).

  • Procedure:

    • Add solids to the vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent via syringe.

    • Heat to 80°C (oil bath) or 100°C (if conversion is slow). Monitor by LCMS at 2h.

Protocol B: The "PEPPSI" Alternative

Best for: Extremely difficult cases where phosphines fail.

  • Catalyst: Pd-PEPPSI-IPr (2-3 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/MeOH (1:1) or pure Dioxane.

  • Why: NHC ligands (like in PEPPSI) bind tighter than phosphines and are less prone to oxidation, providing a robust catalyst for "hard" heteroaryl couplings.

Module 5: Data & Reactivity Comparison

Table 1: Ligand Performance on 2-Bromo-3-chloropyridines

Ligand SystemConversion (2h)YieldNotes
Pd(PPh₃)₄ < 5%TraceFail. Ligand too bulky to coordinate 4, but not active enough for OA.
Pd(dppf)Cl₂ 10-20%LowPoor. Bite angle is good, but lacks steric bulk to prevent N-poisoning.
Pd(OAc)₂ + SPhos > 90%HighExcellent. Designed for hindered biaryls.
Pd(OAc)₂ + XPhos > 85%HighGood. Similar to SPhos, very effective for Cl-activation if needed.
Pd-PEPPSI-IPr > 95%HighRobust. Best for scale-up; less sensitive to air/moisture.

Module 6: Mechanistic Visualization

Diagram 2: The Steric Challenge & Solution

This diagram illustrates why standard catalysts fail and how SPhos succeeds.

Mechanism Substrate 2-Bromo-3,5-dichloro -4-methylpyridine StdCat Standard Pd(PPh3)4 Substrate->StdCat Attempt AdvCat Pd-SPhos (L1Pd) Substrate->AdvCat Attempt Block Steric Clash with 3-Cl Group StdCat->Block Approach Poison N-Coordination (Catalyst Death) Block->Poison Result Pocket Ligand Pocket Facilitates OA AdvCat->Pocket Approach Prod Oxidative Addition Complex Formed Pocket->Prod Result

Caption: Mechanistic comparison: Steric blocking vs. Ligand-facilitated entry.

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Retrieved from 2

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Developments. Retrieved from 5

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. Retrieved from 6

  • National Institutes of Health (NIH). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. Retrieved from 7

Sources

Technical Support Center: Navigating Side Reactions in the Buchwald-Hartwig Amination of Polychlorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of polychlorinated pyridines. This complex yet powerful transformation is a cornerstone in the synthesis of valuable nitrogen-containing heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries. However, the electron-deficient nature of the pyridine ring and the presence of multiple reactive sites introduce a unique set of challenges, often leading to a landscape of undesired side reactions.

This guide is structured to provide you with direct, actionable insights to troubleshoot and optimize your reactions. We will move beyond generic protocols to dissect the "why" behind common experimental failures, empowering you to make informed decisions at the bench.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific problems you may be encountering in your experiments. Each question is designed to reflect a real-world challenge, followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Q1: My reaction is yielding significant amounts of hydrodehalogenation product instead of the desired aminated pyridine. What is causing this and how can I prevent it?

A1: The observation of hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is a common and frustrating side reaction in Buchwald-Hartwig aminations, especially with electron-deficient heteroaryl chlorides.

Root Cause Analysis:

Hydrodehalogenation primarily arises from two competing pathways within the catalytic cycle:

  • β-Hydride Elimination: This is a major pathway when using primary or secondary alkylamines that possess a β-hydrogen. After the formation of the palladium-amido complex, instead of reductive elimination to form the C-N bond, the palladium can abstract a β-hydrogen from the amine, leading to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the pyridine ring to yield the hydrodehalogenated product.[1][2]

  • Reaction with Adventitious Water or Other Proton Sources: Trace amounts of water in the reaction mixture can react with the palladium catalyst or the strong base to generate hydroxide or other species that can serve as hydride sources, leading to the undesired reduction.

dot

Caption: Competing pathways: Desired amination vs. hydrodehalogenation.

Troubleshooting Protocol:

  • Ligand Selection is Critical: The choice of phosphine ligand is your most powerful tool to mitigate hydrodehalogenation.

    • Bulky, Electron-Rich Ligands: Employ sterically hindered biarylphosphine ligands such as RuPhos , BrettPhos , or XPhos .[3] The steric bulk of these ligands promotes the reductive elimination of the desired product over competing side reactions.

    • Bidentate Ligands: For certain substrates, bidentate ligands like Xantphos can be effective. The chelation is thought to suppress β-hydride elimination by preventing an open coordination site on the palladium center.[1]

  • Base Optimization: While strong bases are necessary, their choice can influence the extent of hydrodehalogenation.

    • Sodium tert-butoxide (NaOtBu) is often the base of choice for its high reactivity.[4]

    • If hydrodehalogenation persists, consider switching to a weaker, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) .[4] Be aware that this may require higher reaction temperatures or catalyst loadings to achieve full conversion.

  • Rigorous Control of Reaction Conditions:

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use freshly distilled, degassed solvents.

    • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen from deactivating the catalyst.

Experimental Protocol to Minimize Hydrodehalogenation:

  • To a dried Schlenk flask under argon, add the polychlorinated pyridine (1.0 equiv), the amine (1.2 equiv), and the chosen base (e.g., NaOtBu, 1.5 equiv).

  • In a separate glovebox or under a positive pressure of argon, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%) in anhydrous, degassed toluene.

  • Add the catalyst solution to the Schlenk flask containing the substrates.

  • Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and monitor by GC-MS or LC-MS until the starting material is consumed.

Q2: I am working with a dichloropyridine and obtaining a mixture of mono- and di-aminated products. How can I control the selectivity for mono-amination?

A2: Achieving selective mono-amination on a polychlorinated pyridine requires careful tuning of the reaction conditions to exploit the differential reactivity of the chlorine atoms.

Root Cause Analysis:

The regioselectivity of the amination is primarily governed by the electronic and steric environment of each C-Cl bond. In many dichloropyridines, such as 2,4-dichloropyridine, the C-2 position is more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst than the C-4 position.[5] However, once the first amination occurs, the electron-donating nature of the newly introduced amino group can activate the remaining C-Cl bond, leading to the formation of the di-aminated product.

dot

Regioselectivity Start 2,4-Dichloropyridine Mono_C2 2-Amino-4-chloropyridine (Kinetic Product) Start->Mono_C2 k1 (fast) Lower Temp. Mono_C4 4-Amino-2-chloropyridine (Minor Product) Start->Mono_C4 k2 (slow) Di 2,4-Diaminopyridine (Thermodynamic Product) Mono_C2->Di k3 (requires more energy) Higher Temp.

Caption: Kinetic vs. thermodynamic control in dichloropyridine amination.

Troubleshooting Protocol:

  • Temperature Control: This is the most crucial parameter for controlling selectivity. The first amination (at the more reactive site) typically occurs at a lower temperature than the second.

    • Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction closely. Once the starting dichloropyridine is consumed, cool the reaction to prevent further amination.

    • Higher temperatures will favor the formation of the di-aminated product.[5]

  • Stoichiometry:

    • Use a slight excess of the amine (1.1-1.2 equivalents) for mono-amination. Using a larger excess will drive the reaction towards di-substitution.

  • Ligand Choice:

    • For the selective mono-amination of 2,4-dichloropyridine at the C-2 position, ligands like Xantphos have been shown to be highly effective.[5]

Comparative Table for Mono- vs. Di-amination:

ParameterFor Mono-aminationFor Di-amination
Temperature Lower (e.g., 80-90 °C)Higher (e.g., >100 °C)
Amine Equiv. 1.1 - 1.2> 2.2
Reaction Time Monitor carefully and stop after consumption of starting materialDrive to completion

Frequently Asked Questions (FAQs)

Q: Which palladium precursor is best for these reactions?

A: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, they can be inconsistent as they require in-situ reduction to the active Pd(0) species. For more reliable and reproducible results, especially with challenging substrates, it is highly recommended to use palladium pre-catalysts such as the G3 or G4 palladacycles (e.g., RuPhos-Pd-G3).[3] These pre-catalysts generate the active Pd(0) species more cleanly and efficiently upon addition of the base.

Q: Can the pyridine nitrogen poison the palladium catalyst?

A: Yes, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is another reason why the use of bulky, electron-rich phosphine ligands is crucial. These ligands can sterically shield the palladium center and favor the desired catalytic cycle over catalyst sequestration by the pyridine substrate or product.

Q: My starting material has other functional groups. What should I be concerned about?

A: The choice of base is critical when other functional groups are present.

  • Base-sensitive groups (e.g., esters, nitriles): Strong bases like NaOtBu can lead to side reactions such as hydrolysis or Claisen condensation. In these cases, using weaker bases like Cs₂CO₃ or K₃PO₄ is essential, although this may necessitate more forcing conditions.[4]

  • Protic groups (e.g., -OH, -NH₂ on the amine): These can be deprotonated by the strong base. If the amine substrate contains an additional nucleophilic site, protection may be necessary to avoid side reactions.

Q: What are the best solvents for the Buchwald-Hartwig amination of polychlorinated pyridines?

A: The most commonly used and effective solvents are toluene , 1,4-dioxane , and tetrahydrofuran (THF) . They are relatively non-polar and have appropriate boiling points for these reactions. It is imperative to use anhydrous and degassed solvents to avoid side reactions and catalyst deactivation.[3]

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • Royal Society of Chemistry. (n.d.). A comparative study of palladium-gold and palladium-tin catalysts in the direct synthesis of H2O2. [Link]

  • ACS Publications. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. [Link]

  • ResearchGate. (2007). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • National Institutes of Health. (n.d.). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-3,5-dichloro-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-HAL-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are likely working with 2-Bromo-3,5-dichloro-4-methylpyridine as a scaffold for drug discovery or agrochemical synthesis.[1][2] This molecule is deceptive: while it appears to be a standard pyridine, the 3,5-dichloro substitution pattern drastically alters its physicochemical properties, specifically its basicity and lipophilicity.

Standard purification protocols often fail because they treat this substrate like a "normal" pyridine.[1][2] This guide addresses the three most common failure modes: Acid-Base Extraction Failure , Palladium Contamination , and Co-eluting Impurities .

Module 1: The Solubility Paradox (Workup Strategy)

The Issue

"I tried to extract my product into 1N HCl to wash away non-basic impurities, but my product remained in the organic layer or crashed out as an oil."

The Diagnosis

You are applying standard pyridine logic to a deactivated system.

  • Standard Pyridine pKa: ~5.2 (Protonates easily at pH 1).[1][2]

  • 3,5-Dichloropyridine pKa: ~0.3 - 0.5 (Predicted).[1][2]

The electron-withdrawing chlorine atoms at positions 3 and 5 pull electron density away from the nitrogen lone pair.[1] Consequently, 1N HCl is not strong enough to fully protonate this pyridine to pull it into the aqueous phase.

The Solution: The "Reverse" Acid Wash

Instead of extracting the product into the acid, use the acid to wash away impurities.

Protocol:

  • Dilute: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

  • Wash 1 (Acidic): Wash the organic layer with 0.5N - 1N HCl .

    • Why: Your product (weak base) stays in the organic layer.[2] Unreacted amines (strong bases) or catalyst ligands protonate and move to the aqueous layer.[2]

  • Wash 2 (Neutral): Wash with water to remove residual acid.[1][2]

  • Wash 3 (Brine): Dry the organic layer.[2][3]

Note: If your product contains an added amine side chain (from an


 reaction), the pKa will rise, and this method must be inverted.
Decision Logic: Workup Strategy

WorkupLogic Start Crude Reaction Mixture CheckStructure Does Product have Basic Side Chain (e.g., amine)? Start->CheckStructure NoSideChain NO: Nitrogen is deactivated (pKa < 1) CheckStructure->NoSideChain Core Only YesSideChain YES: Product is Basic (pKa > 4) CheckStructure->YesSideChain Amine Added ReverseWash PROTOCOL A: Reverse Acid Wash 1. Dissolve in Organic 2. Wash with 1N HCl (Product stays in Organic) 3. Impurities go to Aqueous NoSideChain->ReverseWash StandardWash PROTOCOL B: Standard Extraction 1. Extract into 1N HCl 2. Wash Organic (discard) 3. Basify Aqueous -> Extract Product YesSideChain->StandardWash

Figure 1: Decision matrix for workup based on product basicity.

Module 2: The "Ghost" Impurities (Chromatography)

The Issue

"My product co-elutes with a spot just below it, or I see a 'shadow' on the NMR."

The Diagnosis

In Palladium-catalyzed cross-couplings (Suzuki/Buchwald), the most common impurity is the hydrodebrominated species (where Br is replaced by H).

  • Product: 2-Aryl-3,5-dichloro-4-methylpyridine[1][2]

  • Impurity: 2-H-3,5-dichloro-4-methylpyridine[1][2][4][5]

These two molecules have nearly identical polarities on silica gel because the Br atom does not significantly alter the dipole moment compared to H in this specific lipophilic scaffold.

The Solution: Pi-Active Chromatography

Silica gel separates based on polarity.[1][2] To separate these "ghosts," you need to separate based on polarizability or shape .[2]

Troubleshooting Table:

MethodStationary PhaseSolvent SystemMechanism
Standard Silica Gel (Normal Phase)Hexane / EtOAc (95:[1][2]5)Polarity (Often fails to separate Br vs H)
Option A Amino-Silica (NH2) Hexane / DCMHydrogen bonding differences (The NH2 interacts with the pyridine N)
Option B C18 (Reverse Phase) Water / MeCN (+0.1% Formic Acid)Hydrophobicity (Br is more lipophilic than H; Product elutes later)
Option C Phenyl-Hexyl Water / MethanolPi-Pi interactions (Excellent for separating aromatic byproducts)

Pro Tip: If you must use normal phase silica, switch your non-polar solvent from Hexane to Toluene .[2] Toluene participates in pi-stacking and can often pull the two spots apart.

Module 3: Heavy Metal Cleanup (Palladium Removal)

The Issue

"My product is colored (yellow/brown) despite being pure by NMR, or I am failing elemental analysis for Pd."

The Diagnosis

Pyridines are excellent ligands.[2] The nitrogen atom coordinates to residual Palladium (Pd) or Copper (Cu) from your reaction, forming soluble metal-pyridine complexes that pass through silica plugs.[2]

The Solution: Chemical Scavenging

Physical filtration (Celite) is insufficient.[2] You must break the Pd-N bond chemically.[1][2]

Protocol: The Thiol-Silica Scavenge

  • Dissolve crude product in THF or DCM (10 mL solvent per 1 g product).

  • Add SiliaMetS® Thiol or MP-TMT resin (0.5 equivalents relative to Pd loading, or 10-20 wt% of product).[1][2]

  • Heat to 40°C and stir for 2-4 hours. Heat is crucial to overcome the activation energy of ligand exchange.

  • Filter through a 0.45 µm pad or sintered glass.

  • Concentrate filtrate.[1][2]

Alternative (Low Cost): Aqueous Bisulfite Wash If resins are unavailable, wash your organic layer with 10% Sodium Bisulfite (NaHSO3) or N-Acetylcysteine solution.[1][2] The sulfur binds Pd and pulls it into the aqueous layer.

PdRemoval Crude Crude Product (Pd Contaminated) Choice Choose Method Crude->Choice Resin Resin Method (High Value/Small Scale) Choice->Resin Wash Aqueous Wash (Large Scale/Low Cost) Choice->Wash StepResin Add Thiol-Silica Heat 40°C, 4h Resin->StepResin StepWash Wash w/ 10% NaHSO3 or N-Acetylcysteine Wash->StepWash Final Filter & Dry (Pd < 10 ppm) StepResin->Final StepWash->Final

Figure 2: Workflow for Palladium removal from pyridine products.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Yes, but with caution. These compounds have high boiling points and can sublime.[1][2]

  • Recommendation: Bulb-to-bulb distillation (Kugelrohr) under high vacuum (<0.5 mmHg) is preferred over fractional distillation to avoid thermal decomposition.[1][2]

Q: Why is my yield low after recrystallization? A: Highly halogenated pyridines are often excessively soluble in organic solvents.[2]

  • Fix: Use a "solvent crash" method.[1][2] Dissolve in a minimum amount of warm Ethanol , then slowly add Water until turbidity persists. Cool to 4°C. Alternatively, use Hexane as the anti-solvent into a concentrated DCM solution.

Q: Is the 4-methyl group stable during oxidation reactions? A: The 3,5-dichloro substitution protects the ring from electrophilic attack, but the methyl group is benzylic-like. Strong oxidants (KMnO4) will convert the methyl to a carboxylic acid.[2] If you intend to keep the methyl group, avoid strong oxidizing environments.

References

  • LookChem. (n.d.).[1][2] 3,5-Dichloropyridine - Physicochemical Properties and pKa Prediction. Retrieved from [2]

  • BenchChem. (2025).[1][2][6] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Retrieved from [2]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.[1][2] Retrieved from [2]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines: Purification Protocols. Org. Synth. 2024, 101, 524–541.[7] Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[1][2] 2-Bromo-6-methylpyridine Product Specification & Safety Data. Retrieved from [1][2]

Sources

Technical Support Center: Navigating the Challenge of Dehalogenation in Cross-Coupling of Polychlorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common and often frustrating side reaction encountered during palladium-catalyzed cross-coupling reactions: the dehalogenation of polychlorinated pyridines. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to minimize this unwanted pathway and maximize the yield of your desired coupled products.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry. It involves the replacement of a halogen atom (in this case, chlorine) on your pyridine substrate with a hydrogen atom, leading to a reduced, non-functionalized pyridine byproduct.[1] This unwanted reaction competes directly with the desired cross-coupling pathway, thereby reducing the yield of your target molecule and complicating downstream purification efforts.

Q2: What is the primary mechanism driving this unwanted dehalogenation?

A2: The predominant mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This highly reactive intermediate can arise from several sources within your reaction mixture, including the interaction of the palladium catalyst with bases, residual water, or alcohol solvents. Once formed, the Pd-H species can undergo reductive elimination with the pyridine moiety on the palladium center, leading to the formation of the dehalogenated byproduct.

Q3: How can I quickly determine if dehalogenation is a significant issue in my reaction?

A3: Several analytical techniques can be employed to identify and quantify the extent of dehalogenation:

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically appear as a new, less polar spot compared to your starting polychlorinated pyridine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the dehalogenated product by its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will reveal a new proton signal in the aromatic region where a chlorine atom was previously located.

Q4: Are certain chlorine positions on the pyridine ring more susceptible to dehalogenation?

A4: Yes, the position of the chlorine atom significantly influences its reactivity. Generally, the reactivity order for oxidative addition, the first step in the catalytic cycle, is C4 > C2 > C3.[2] Consequently, the more reactive positions are also more prone to undergo the competing dehalogenation reaction. For instance, in 2,4-dichloropyridine, the C4 position is typically more reactive towards both cross-coupling and dehalogenation.[2][3]

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to provide actionable solutions to common problems encountered during the cross-coupling of polychlorinated pyridines.

Problem 1: My primary product is the mono-dehalogenated pyridine, with very low yield of the desired cross-coupled product.

  • Underlying Cause: This issue often points to a catalytic system where the formation of Pd-H species and subsequent reductive elimination is kinetically favored over the transmetalation step with your coupling partner.

  • Solutions:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rates of both oxidative addition and reductive elimination. For Suzuki-Miyaura couplings of 2,6-dichloropyridine, sterically hindered alkyl phosphine ligands have been shown to be effective in promoting the desired dialkylation and minimizing dehalogenation.[4] Conversely, for Buchwald-Hartwig amination of 2,4-dichloropyridine, a ligand screen might reveal that a less bulky ligand is optimal to favor C-N bond formation.

    • Base Selection: Strong, hard bases can promote the formation of Pd-H species. Consider switching to a weaker, non-hydridic base. For Suzuki-Miyaura reactions, a screen of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.[1] The choice of base can significantly impact the product distribution.[1]

    • Solvent Purity: Ensure you are using anhydrous solvents. Water is a known source for the generation of Pd-H species.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.

Problem 2: I am attempting a regioselective mono-coupling of a dichloropyridine, but I am getting a mixture of regioisomers and the dehalogenated byproduct.

  • Underlying Cause: The intrinsic electronic and steric properties of the dichloropyridine may not provide sufficient differentiation between the two chlorine atoms under your current reaction conditions.

  • Solutions:

    • Ligand-Controlled Selectivity: For 3,5-dichloropyridazines, a related heteroaromatic system, it has been demonstrated that the choice of ligand can completely switch the site of Suzuki coupling. For instance, dppf favors reaction at the C3 position, while the more electron-rich, monodentate Qphos directs the reaction to the C5 position.[5][6] A similar ligand-based strategy can be applied to dichloropyridines.

    • Steric Hindrance: For 2,4-dichloropyridines, employing a very sterically hindered N-heterocyclic carbene (NHC) ligand such as IPr or SIPr can promote high selectivity for coupling at the C4 position.[2][3]

    • Ligand-Free Conditions: In some instances, particularly for Suzuki-Miyaura couplings, ligand-free conditions, often referred to as "Jeffery" conditions, can surprisingly enhance regioselectivity. For 2,4-dichloropyridine, these conditions have been reported to provide >99:1 selectivity for C4 coupling.[2]

Problem 3: My reaction is sluggish, and upon forcing the conditions (e.g., higher temperature, longer reaction time), I observe increased dehalogenation.

  • Underlying Cause: A slow transmetalation step is often the culprit here. When the desired coupling is slow, the competing dehalogenation pathway has more time to occur.

  • Solutions:

    • Activate the Boronic Acid/Ester: In Suzuki-Miyaura reactions, the choice of base is crucial for activating the boronic acid. A screen of bases, including inorganic options like K₃PO₄ and Na₂CO₃, is warranted to find the optimal conditions for your specific substrate.[1]

    • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species, leading to more reliable reaction outcomes.[7]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction rate, often leading to higher yields of the desired product and minimizing the formation of byproducts by reducing the overall reaction time.[8]

Data-Driven Decisions: Optimizing Your Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the outcome of cross-coupling reactions with polychlorinated pyridines.

Table 1: Influence of Base on Suzuki-Miyaura Coupling Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂O904>90
K₃PO₄Dioxane/H₂O10012~70-85
K₂CO₃1,4-Dioxane/H₂O1000.3380

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1][9]

Table 2: Ligand-Controlled Regioselectivity in the Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine

LigandMajor ProductReference
dppfC3-coupled[5][6]
QphosC5-coupled[5][6]

Visualizing the Competing Pathways

To better understand the challenge at hand, it is helpful to visualize the catalytic cycle and the point at which the desired cross-coupling and the undesired dehalogenation pathways diverge.

G cluster_main Desired Cross-Coupling Pathway cluster_side Dehalogenation Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OA Ar-Cl Trans Transmetalation (Ar-Pd(II)-R) OA->Trans R-B(OR)₂ PdH Pd-H Species Formation OA->PdH Base, H₂O, ROH RE Reductive Elimination Trans->RE RE->Pd0 Product Formation Product Ar-R RE->Product RE_dehalo Reductive Elimination PdH->RE_dehalo RE_dehalo->Pd0 Byproduct Formation Dehalo_Product Ar-H RE_dehalo->Dehalo_Product

Caption: Competing catalytic cycles for cross-coupling and dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridine with Minimized Dehalogenation

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichloropyridine (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and a carefully selected base (e.g., K₃PO₄, 3.0 equiv).[9]

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4 mol%).[9]

  • Add the degassed solvent system (e.g., dioxane/water 4:1).[9]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of a Dichloropyridine

  • In a microwave vial, combine the dichloropyridine (1.0 equiv), the amine (1.2 equiv), the palladium catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos), and the base (e.g., NaOt-Bu).[10]

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 15-30 minutes).[8][10]

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1935. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2020). Molecules, 25(24), 5923. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2010). Accounts of Chemical Research, 43(4), 521-534. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(10), 6438-6453. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). The Journal of Organic Chemistry, 87(1), 137-150. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017). Organic Letters, 19(17), 4564-4567. [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. (2013). The Journal of Organic Chemistry, 78(15), 7758-7763. [Link]

Sources

Technical Support Center: Hydrolysis of Boronic Acids in Suzuki Reactions of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of substituted pyridines, specifically focusing on the prevalent issue of boronic acid and boronic ester instability. This resource provides in-depth troubleshooting, mechanistic explanations, and actionable protocols to mitigate common failure modes such as hydrolysis and protodeboronation.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a pyridine boronic acid is giving low yields and a significant amount of a side product that corresponds to the protonated starting material of my boronic acid. What is happening?

A: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[1][2] This process is often catalyzed by acid or base and can compete with the desired cross-coupling, especially with electron-deficient or sterically hindered pyridine boronic acids.[1][3]

Q2: I observe significant decomposition of my pyridine boronic acid even before the reaction starts. How can I improve its stability?

A: Pyridine boronic acids, particularly 2-pyridyl boronic acids, are notoriously unstable and prone to rapid decomposition.[1] To enhance stability, consider converting the boronic acid to a more robust derivative, such as a pinacol boronic ester or a diethanolamine (DABO) boronate, which are more resistant to premature decomposition.[1][4][5]

Q3: Can I use boronic esters directly in my Suzuki reaction, or do they need to be hydrolyzed to the boronic acid first?

A: Boronic esters can often be used directly in Suzuki-Miyaura couplings. While it was once thought that they must first hydrolyze to the corresponding boronic acid to be active in the catalytic cycle, recent studies have shown that boronic esters can undergo transmetalation directly.[1] However, the rate of transmetalation can be slower for some esters compared to their boronic acid counterparts.[4]

Q4: What is the role of the base in the Suzuki reaction, and how does it affect boronic acid stability?

A: The base in a Suzuki-Miyaura reaction plays a crucial role in activating the boronic acid for transmetalation with the palladium catalyst.[6] It does this by forming a more nucleophilic boronate species.[7][8] However, the basic conditions required for the reaction can also promote the undesirable protodeboronation of the boronic acid.[1] Therefore, the choice and concentration of the base are critical parameters to optimize.

Q5: Are there any alternatives to using a base in Suzuki couplings, especially for base-sensitive substrates?

A: Yes, for acutely base-sensitive boronic acids, base-free Suzuki-Miyaura coupling methods have been developed.[9] These "cationic" Suzuki coupling methods utilize specialized palladium catalysts that can proceed at room temperature without the need for a base or other metal mediators, thus avoiding base-promoted protodeboronation.[9]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of the challenges associated with the hydrolysis of boronic acids in the Suzuki coupling of substituted pyridines, along with experimental strategies to overcome these issues.

Understanding the Competing Pathways: Transmetalation vs. Protodeboronation

The success of a Suzuki-Miyaura reaction hinges on the efficient transmetalation of the organoboron species to the palladium center.[10] However, a competing and often detrimental pathway is the hydrolysis and subsequent protodeboronation of the boronic acid.

competing_pathways Py-B(OH)2 Pyridine Boronic Acid Py-B(OH)3⁻ Pyridyl Boronate Py-B(OH)2->Py-B(OH)3⁻ Activation Protodeboronation Py-H (Protodeboronated Byproduct) Py-B(OH)2->Protodeboronation Protodeboronation Base Base (e.g., OH⁻) Base->Py-B(OH)3⁻ Product Py-Ar (Coupled Product) Py-B(OH)3⁻->Product Transmetalation Pd(II)-X Ar-Pd(II)-L₂-X Pd(II)-X->Product H2O Proton Source (H₂O) H2O->Protodeboronation

Caption: Competing pathways for pyridine boronic acid in Suzuki coupling.

Issue 1: Rapid Protodeboronation of Pyridine Boronic Acids

Causality: Pyridine rings, especially when substituted with electron-withdrawing groups, render the carbon-boron bond more susceptible to cleavage. The presence of water and a base creates an environment ripe for protodeboronation, which can occur through several mechanisms, including direct reaction with water or base-catalyzed pathways.[1] For 2-pyridyl boronic acids, intramolecular interactions can further accelerate this decomposition.[3]

Troubleshooting Strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[1] While esterification doesn't always guarantee enhanced stability, it often provides a kinetic barrier to decomposition.[11][12]

  • Slow-Release Strategies: Employing masked boronic acid derivatives like MIDA (N-methyliminodiacetic acid) boronates can be highly effective. These compounds slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and favoring the desired cross-coupling over protodeboronation.

  • Anhydrous Conditions: While challenging to achieve and maintain, running the reaction under strictly anhydrous conditions can minimize protodeboronation by removing the primary proton source. This may require the use of anhydrous solvents and reagents.

Experimental Protocol: Conversion of a Pyridine Boronic Acid to its Pinacol Ester

  • To a solution of the pyridine boronic acid (1.0 equiv) in an appropriate solvent (e.g., THF or dioxane) is added pinacol (1.1 equiv).

  • The mixture is stirred at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • The solvent is removed under reduced pressure, and the resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.

Issue 2: Inefficient Transmetalation

Causality: Even if the boronic acid is relatively stable, a sluggish transmetalation step can lead to low yields as it allows more time for decomposition pathways to occur. The rate of transmetalation is influenced by the nature of the palladium catalyst, the ligands, the base, and the solvent.

Troubleshooting Strategies:

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands can accelerate the rates of both oxidative addition and reductive elimination, and can also influence the rate of transmetalation. For challenging couplings involving pyridines, ligands such as SPhos, XPhos, or RuPhos are often effective.

  • Base Selection: The strength and nature of the base can significantly impact the reaction. While strong bases like NaOH or KOH can promote rapid transmetalation, they may also accelerate boronic acid decomposition. Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often a good compromise. In some cases, fluoride sources like CsF or KF can be effective, particularly when base-sensitive functional groups are present.[6]

  • Solvent System: The solvent system can influence the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is commonly used. The ratio of organic solvent to water can be optimized to balance the rates of the desired reaction and the undesired hydrolysis.

Table 1: Recommended Starting Conditions for Suzuki Coupling of Substituted Pyridines

ParameterRecommendation 1Recommendation 2Recommendation 3
Boron Source Pyridine Boronic AcidPyridine Pinacol BoronatePyridine MIDA Boronate
Palladium Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂
Ligand SPhosXPhosRuPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (5:1)
Temperature 80-100 °C90-110 °C70-90 °C
Issue 3: Catalyst Inhibition by Pyridine Substrate

Causality: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is particularly problematic for 2-substituted pyridines.

Troubleshooting Strategies:

  • Use of Specialized Ligands: Certain bulky phosphine ligands can help to prevent or minimize the coordination of the pyridine nitrogen to the palladium center.

  • Additives: In some cases, the addition of a copper(I) salt has been shown to facilitate the coupling of 2-pyridyl motifs, possibly by promoting a pre-transmetalation event that delivers the heteroaryl fragment more efficiently to the palladium catalyst.[1]

  • Catalyst Loading: Increasing the catalyst loading may be necessary to achieve reasonable conversion if catalyst inhibition is a significant issue.

Workflow for Troubleshooting Suzuki Reactions of Substituted Pyridines

troubleshooting_workflow start Low Yield in Pyridine Suzuki Coupling check_protodeboronation Significant Protodeboronation Observed? start->check_protodeboronation use_ester Switch to Pinacol or MIDA Boronate check_protodeboronation->use_ester Yes optimize_conditions Optimize Reaction Conditions check_protodeboronation->optimize_conditions No use_ester->optimize_conditions check_catalyst Suspect Catalyst Inhibition? optimize_conditions->check_catalyst change_ligand Screen Bulky, Electron-Rich Ligands check_catalyst->change_ligand Yes success Successful Coupling check_catalyst->success No additives Consider Cu(I) Additives change_ligand->additives increase_loading Increase Catalyst Loading additives->increase_loading increase_loading->success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

III. References

  • Yamamoto, T., Ishizu, J., & Ozawa, F. (2010). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 39(40), 9475-9488. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14631-14646. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed, 34460235. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1547-1560. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 13(15), 4112-4115. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Dragancea, D., & Gulea, A. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 23(19), 11522. [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4575-4578. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 240-246. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

  • Akao, A., Tanimoto, H., & Morimoto, T. (2017). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 65(11), 1046-1050. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(37), 12972-12975. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37042-37046. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Cross-Coupling Reactions (pp. 1-33). Springer, Berlin, Heidelberg.

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling of "2-Bromo-3,5-dichloro-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-3,5-dichloro-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to address the specific challenges related to catalyst deactivation that can arise when working with this sterically hindered and electron-deficient substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the cross-coupling of this compound, with a focus on identifying and mitigating catalyst deactivation.

Issue 1: Low or No Conversion to the Desired Product

Symptom: Analysis of the reaction mixture (e.g., by TLC, GC, or LC-MS) shows a significant amount of unreacted starting material and little to no desired product.

Potential Causes and Troubleshooting Steps:

  • Cause A: Inefficient Oxidative Addition. The first step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2][3] The steric hindrance from the methyl group and the two chlorine atoms adjacent to the bromine on the pyridine ring can significantly slow down this rate-determining step.[2][3]

    • Solution 1: Select an Appropriate Ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote oxidative addition with challenging substrates.[4][5] These ligands stabilize the palladium center and promote the formation of the active catalytic species.[4] Consider screening ligands such as SPhos, XPhos, or RuPhos.[2]

    • Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition. Monitor for potential side reactions or decomposition at elevated temperatures.

    • Solution 3: Use a More Active Precatalyst. Instead of generating the Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂, consider using a preformed Pd(0) source like Pd(PPh₃)₄ or specialized precatalysts (e.g., G3 or G4 Buchwald precatalysts) that are designed for challenging couplings.[6]

  • Cause B: Catalyst Deactivation via Palladium Black Formation. The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[7][8][9] This is a common deactivation pathway in palladium-catalyzed reactions.[7][8][9]

    • Solution 1: Increase Ligand-to-Palladium Ratio. An excess of the phosphine ligand can help to stabilize the monomeric Pd(0) species and prevent aggregation.[6] A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point.

    • Solution 2: Ensure Rigorous Degassing. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[6] Common degassing methods include the freeze-pump-thaw technique or sparging with an inert gas.

    • Solution 3: Use a Stabilizing Ligand. Certain ligands, such as those with a pyridine moiety, have been shown to help prevent palladium black precipitation by coordinating to the palladium center and preventing aggregation.[7]

  • Cause C: Inhibition by the Pyridine Substrate or Product. The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a known challenge in cross-coupling reactions with pyridyl halides.[10][11]

    • Solution 1: Use a Lewis Acid Additive. A Lewis acid, such as ZnCl₂ or BF₃·OEt₂, can coordinate to the pyridine nitrogen, reducing its ability to inhibit the palladium catalyst.[12]

    • Solution 2: Choose a Less Coordinating Solvent. Highly coordinating solvents can compete with the substrate for binding to the palladium center. Consider using less coordinating solvents like toluene or dioxane.

Issue 2: Formation of Significant Side Products

Symptom: The reaction mixture contains the desired product, but also significant amounts of impurities, such as homo-coupled products or proto-dehalogenated starting material.

Potential Causes and Troubleshooting Steps:

  • Cause A: Homocoupling of the Organometallic Reagent. The organometallic coupling partner (e.g., boronic acid in a Suzuki reaction) can undergo homocoupling, especially in the presence of oxygen or at high temperatures.

    • Solution 1: Rigorous Exclusion of Oxygen. As mentioned previously, maintaining a strictly inert atmosphere is critical.[6]

    • Solution 2: Controlled Addition of the Organometallic Reagent. Adding the organometallic reagent slowly to the reaction mixture can help to maintain a low concentration and minimize homocoupling.

    • Solution 3: Optimize the Base. The choice and amount of base can influence the rate of transmetalation versus side reactions.[13] Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be beneficial.

  • Cause B: Proto-dehalogenation of the Starting Material. The bromo- or chloro-substituents can be replaced by a hydrogen atom, leading to the formation of a dehalogenated pyridine derivative. This can occur through various pathways, including reaction with trace amounts of water or other proton sources.

    • Solution 1: Use Anhydrous Solvents and Reagents. Ensure all solvents and reagents are thoroughly dried before use.

    • Solution 2: Optimize Reaction Conditions. Lowering the reaction temperature or reducing the reaction time may help to minimize this side reaction.

  • Cause C: β-Hydride Elimination. If the coupling partner contains a β-hydrogen, β-hydride elimination can occur from the organopalladium intermediate, leading to the formation of an alkene and a palladium-hydride species.[14][15][16][17]

    • Solution 1: Choose a Coupling Partner without β-Hydrogens. When possible, select organometallic reagents that lack β-hydrogens.

    • Solution 2: Use Ligands that Suppress β-Hydride Elimination. Bulky ligands can sterically hinder the formation of the syn-coplanar conformation required for β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for this compound?

A1: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds with aryl halides and is a good starting point for this substrate.[1][18][19] However, depending on the desired bond (C-N, C-O, C-S), other reactions like the Buchwald-Hartwig amination or Sonogashira coupling could also be employed, though they may present their own unique challenges with this sterically demanding substrate.

Q2: How do the two chloro-substituents affect the reactivity compared to the bromo-substituent?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend C-I > C-Br > C-Cl.[18] Therefore, the C-Br bond is expected to be significantly more reactive than the C-Cl bonds.[2] This selectivity allows for a sequential cross-coupling strategy, where the bromo position is reacted first, followed by a second coupling at one of the chloro positions under more forcing conditions if desired.

Q3: What are the best practices for setting up a cross-coupling reaction with this air-sensitive catalyst system?

A3: To ensure reproducible results and minimize catalyst deactivation, it is imperative to use proper air-sensitive techniques.[20][21][22]

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere of argon or nitrogen using a Schlenk line or a glovebox.[6][22]

  • Dry Glassware: All glassware should be oven- or flame-dried to remove any adsorbed water.

  • Anhydrous Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Solid reagents should be dried in a vacuum oven.

  • Degassing: The reaction mixture should be thoroughly degassed before heating.

Q4: Can I use a heterogeneous palladium catalyst for this reaction?

A4: While heterogeneous catalysts offer advantages in terms of easy separation and recycling, they often exhibit lower activity than homogeneous catalysts, especially for challenging substrates like this compound. A homogeneous system with a carefully selected ligand is more likely to provide good results in this case.

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a Buchwald PrecatalystProvides a reliable source of active Pd(0).[23]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition.[2]
Pd:Ligand Ratio 1:2 to 1:4Stabilizes the active catalyst and prevents aggregation.[6]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective in Suzuki couplings.
Solvent Toluene or 1,4-DioxaneAnhydrous, less coordinating solvents are preferred.
Temperature 80-110 °CHigher temperatures may be required to drive the reaction to completion.
Atmosphere Argon or NitrogenEssential to prevent oxidation and deactivation of the catalyst.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add the palladium precatalyst and the ligand under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Proceed with standard aqueous workup and purification by column chromatography.

Visualizing the Process

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr Ar'-B(OR)₂ ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalyst Deactivation Pathway

Deactivation_Pathway Active_Catalyst Active Pd(0)L₂ Aggregation Aggregation Active_Catalyst->Aggregation Oxidation Oxidation (O₂) Active_Catalyst->Oxidation Inhibition Pyridine Inhibition Active_Catalyst->Inhibition Pd_Black Inactive Palladium Black Aggregation->Pd_Black PdII_Inactive Inactive Pd(II) Species Oxidation->PdII_Inactive Inhibited_Complex [Pd(0)L₂(Pyridine)] (Inhibited) Inhibition->Inhibited_Complex

Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation with 4-Pyridyldiphenylphosphine Ligands.
  • Wikipedia. (2024). Suzuki reaction.
  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • National Institutes of Health. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Wiley Online Library. (n.d.). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis.
  • sioc-journal.cn. (2005). β-Hydride Elimination in Palladium-Catalyzed Reactions.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.
  • ResearchGate. (n.d.). Coupling outcomes for pyridines.
  • Ovid. (n.d.). Control of the β-Hydride Elimination Making.... Topics in Catalysis.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • Wikipedia. (2024). Cross-coupling reaction.
  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • ResearchGate. (2025). β-hydride elimination in palladium-catalyzed reactions.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Google Patents. (n.d.). Simple preparation method of 2, 5-dichloropyridine.
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
  • ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Organic Chemistry Portal. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines.
  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • ResearchGate. (2025). Reactions of Pd(PPh3)4 with 3',5'-Di-O-acetylthymidine: Oxidative Addition of Pd(PPh3)4 on Thymidine N3 and C4 Atoms.
  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • PubMed. (2002). Lewis acid-promoted oxidative addition of thioimidates to Pd0.

Sources

Technical Support Center: Overcoming Low Yields in the Functionalization of 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3,5-dichloro-4-methylpyridine. This highly functionalized pyridine derivative is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for its specific substitution pattern which allows for selective downstream modifications. However, its unique electronic and steric properties present significant challenges, often leading to low reaction yields. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes.

The pyridine ring's electron-deficient nature, further amplified by two chlorine atoms, makes this substrate particularly challenging. The bromine at the C2 position is the most reactive site for many transformations, but the adjacent chlorine and the methyl group at C4 create considerable steric hindrance. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows to address common issues encountered during its functionalization.

Frequently Asked Questions (FAQs)

Section 1: General Issues & Starting Material Integrity

Q1: My functionalization reaction is sluggish, or I see no conversion of the starting material. What are the initial checks I should perform?

A1: Before delving into complex reaction optimization, it's crucial to validate your foundational parameters.

  • Purity of this compound: The presence of impurities, even in small amounts, can poison catalysts or lead to side reactions. Verify the purity of your starting material using ¹H NMR, GC-MS, and melting point analysis. Impurities from the synthesis of the starting material, such as incompletely halogenated pyridines, can complicate reactivity.[1]

  • Inert Atmosphere: Many functionalization reactions, especially palladium-catalyzed cross-couplings, are highly sensitive to oxygen. Ensure your reaction vessel is properly dried and purged with an inert gas like argon or nitrogen. Degassing solvents and reagents is a critical step.[2]

  • Solvent and Reagent Quality: Use anhydrous solvents, as water can interfere with many organometallic reactions, leading to hydrolysis of intermediates or deactivation of catalysts.[3] Ensure all other reagents are pure and handled under appropriate conditions.

Q2: How can I effectively assess the purity of my this compound starting material?

A2: A multi-technique approach is recommended for comprehensive purity assessment.

  • ¹H NMR Spectroscopy: The spectrum should be clean, showing a single proton singlet in the aromatic region (for the C6-H) and a singlet for the methyl group.[4] The absence of other aromatic signals is a good indicator of isomeric purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities. It can help detect any over- or under-halogenated byproducts from the substrate's synthesis.[5]

  • Melting Point: A sharp melting point within the expected range indicates high purity. A broad melting range or a depressed melting point suggests the presence of impurities.[1]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Q3: My Suzuki-Miyaura coupling reaction is resulting in low yields. What are the most probable causes?

A3: Low yields in Suzuki couplings with this substrate are common and can often be traced to a few key factors.

  • Catalyst and Ligand Choice: The steric hindrance from the C3-chloro and C4-methyl groups requires a carefully selected catalyst system. The oxidative addition of palladium into the C-Br bond is often the rate-determining step.[6] Highly active catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands), are necessary to promote this step and facilitate the subsequent reductive elimination.

  • Base Selection: The base is critical for activating the boronic acid.[7] For sterically hindered substrates, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than aqueous sodium or potassium carbonate.[7][8]

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (like water). Using anhydrous conditions and a suitable base can minimize this issue. The electron-deficient nature of some pyridine coupling partners can make this side reaction more prevalent.[9]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or byproduct formation. A systematic screen of the reaction temperature, typically between 80-120 °C, is advisable.[2][8]

Q4: I'm performing a Buchwald-Hartwig amination and observing poor conversion. What parameters should I focus on optimizing?

A4: The Buchwald-Hartwig amination is sensitive to the interplay between the catalyst, ligand, and base.[10][11]

  • Ligand Selection: The choice of ligand is paramount. For hindered aryl halides, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the C-N reductive elimination step, which can be slow with less bulky ligands.[12]

  • Base Strength: A strong, non-nucleophilic base is essential for deprotonating the amine and facilitating catalyst turnover.[11] Sodium tert-butoxide (NaOt-Bu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOt-Bu) can be effective. Weaker bases like carbonates are generally ineffective.[12]

  • Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence catalyst solubility and activity.

Section 3: Troubleshooting Lithiation and Metal-Halogen Exchange

Q5: My attempts at metal-halogen exchange at the C2-bromo position, followed by quenching with an electrophile, are giving a complex mixture of products. What is going wrong?

A5: Metal-halogen exchange on polychlorinated pyridines is challenging due to multiple reactive sites and the potential for side reactions.

  • Reaction Temperature: This is the most critical parameter. These reactions must be performed at very low temperatures (typically -78 °C or lower) to prevent side reactions.[13] At higher temperatures, the highly reactive organolithium intermediate can attack other positions on the pyridine ring or react with the chloro substituents.

  • Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used, but it can sometimes act as a nucleophile. Using t-butyllithium (t-BuLi) can sometimes favor halogen-metal exchange, but it is a much stronger base.[14]

  • Directed ortho-Metalation (DoM): The pyridine nitrogen can direct lithiation to the C6 position, competing with the desired C2 metal-halogen exchange. Using a lithium amide base like LDA can sometimes favor deprotonation over halogen exchange.[15] Careful control of stoichiometry and temperature is needed to favor the desired pathway.

  • Rapid Quenching: The generated lithiated species is often unstable. The electrophile should be added promptly after the metal-halogen exchange is deemed complete to trap the desired intermediate before it can decompose or rearrange.

In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimizing Suzuki-Miyaura Cross-Coupling

The primary challenge in the Suzuki coupling of this compound is overcoming the steric hindrance around the C2 position and preventing catalyst deactivation.

Troubleshooting Workflow: Low-Yield Suzuki Coupling

G cluster_params Optimization Strategy start Low Yield or No Reaction check_purity Verify Purity of Starting Material & Reagents (NMR, GC-MS) start->check_purity check_inert Ensure Rigorous Inert Atmosphere (Degas Solvents) start->check_inert optimize Systematically Optimize Reaction Parameters check_purity->optimize check_inert->optimize catalyst Screen Catalyst & Ligand (e.g., G3/G4 Palladacycles, Buchwald Ligands) optimize->catalyst base Screen Bases (K3PO4, Cs2CO3, K2CO3) catalyst->base solvent Vary Solvent (Dioxane, Toluene, THF/H2O) base->solvent temp Optimize Temperature (80-120 °C) solvent->temp success success temp->success Successful Optimization

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

Recommended Reaction Parameters for Suzuki Coupling

ComponentRecommended OptionsRationale
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) and Pd(II) precursors.
Ligand SPhos, XPhos, RuPhos, P(tBu)₃Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (anhydrous)Stronger, non-aqueous bases are often superior for hindered substrates.[7][8]
Solvent 1,4-Dioxane, Toluene, THF (with minimal water)Aprotic solvents that are compatible with anhydrous conditions.
Temperature 80 - 110 °CBalances reaction rate against thermal decomposition of the catalyst.[2]

Step-by-Step Protocol: General Suzuki-Miyaura Coupling

  • Preparation: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.

  • Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane). Seal the tube and purge with argon or nitrogen for 10-15 minutes.[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[5]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[16]

Guide 2: Best Practices for Buchwald-Hartwig Amination

Success in aminating this hindered substrate hinges on using a highly active catalytic system capable of forming the C-N bond efficiently.

Troubleshooting Workflow: Inefficient Buchwald-Hartwig Amination

G cluster_params Catalyst System Optimization start Low C-N Coupling Yield check_amine Verify Amine Purity & Stoichiometry (1.1-1.2 eq.) start->check_amine check_base Ensure Base is Anhydrous & Active (e.g., fresh NaOtBu) start->check_base optimize Optimize Catalyst System check_amine->optimize check_base->optimize ligand Screen Bulky Biarylphosphine Ligands (XPhos, RuPhos, BrettPhos) optimize->ligand precatalyst Use Pre-formed Palladacycle (e.g., XPhos Pd G3) ligand->precatalyst solvent Screen Solvents (Toluene, Dioxane, CPME) precatalyst->solvent temp Optimize Temperature (90-120 °C) solvent->temp success success temp->success High Yield Achieved

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Recommended Reaction Parameters for Buchwald-Hartwig Amination

ComponentRecommended OptionsRationale
Pd Pre-catalyst XPhos Pd G3, RuPhos Pd G3Air-stable, highly active pre-catalysts that ensure reliable formation of the active Pd(0) species.
Base NaOt-Bu, KOt-Bu, LHMDSStrong, non-nucleophilic bases are required for efficient amine deprotonation.[11]
Solvent Toluene, 1,4-Dioxane, CPMEAprotic solvents that do not interfere with the catalytic cycle.
Temperature 90 - 120 °CHigher temperatures are often needed to drive the reaction to completion.

Step-by-Step Protocol: General Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under a strong flow of inert gas, add the this compound (1.0 eq.), the amine (1.1-1.2 eq.), the base (e.g., NaOt-Bu, 1.2-1.5 eq.), and the palladium pre-catalyst (1-3 mol%) to a dry reaction tube.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube tightly and heat with vigorous stirring.

  • Monitoring & Work-up: Follow steps 5-7 as described in the Suzuki protocol.

References

  • ResearchGate. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?" Available at: [Link]

  • Google Patents. "CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • Google Patents. "US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • National Center for Biotechnology Information. "Highly Functionalized Terpyridines as Competitive Inhibitors of AKAP–PKA Interactions." Available at: [Link]

  • ResearchGate. "Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series | Request PDF." Available at: [Link]

  • Journal of the American Chemical Society. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Available at: [Link]

  • Pipzine Chemicals. "2-Chloro-3,5-dibromo-4-methylpyridine." Available at: [Link]

  • National Institutes of Health. "SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE." Available at: [Link]

  • Royal Society of Chemistry. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Available at: [Link]

  • National Center for Biotechnology Information. "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines." Available at: [Link]

  • ResearchGate. "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF." Available at: [Link]

  • ResearchGate. "Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF." Available at: [Link]

  • ResearchGate. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole." Available at: [Link]

  • Google Patents. "CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • National Center for Biotechnology Information. "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 2-Bromo-3,5-dichloro-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals tackling the column chromatography purification of 2-Bromo-3,5-dichloro-4-methylpyridine and its derivatives. The unique electronic and steric properties of poly-halogenated pyridines present specific challenges that require a nuanced approach to achieve high purity. This center is structured to address these challenges directly, moving from foundational questions to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the initial setup and execution of the purification process.

Q1: What is the best stationary phase for purifying this compound derivatives?

A: Standard silica gel (e.g., 230-400 mesh) is the most common and effective stationary phase for the purification of these derivatives.[1] The polarity of the silica allows for good separation of the moderately polar pyridine compounds from both non-polar impurities (like residual starting materials) and more polar byproducts. The key challenge with silica is the potential for interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica surface, which can lead to peak tailing.[2]

Q2: How do I select an appropriate eluent system and determine the correct polarity?

A: The selection of an eluent system is critical for achieving good separation. A common and effective starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1]

The ideal polarity is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent ratio that results in a retention factor (Rf) for the target compound between 0.2 and 0.5 .[3] An Rf in this range ensures the compound moves off the column in a reasonable time without eluting too close to the solvent front, which would result in poor separation.

Causality: An Rf value is a ratio of the distance the compound travels to the distance the solvent front travels.

  • Rf < 0.2: The compound is too strongly adsorbed to the silica. Elution will be very slow, requiring an excessive volume of solvent and leading to broad peaks.

  • Rf > 0.5: The compound is not retained strongly enough. It will elute too quickly, resulting in poor separation from impurities that have similar polarities.

Q3: What are potential impurities I should be aware of during the purification of this compound?

A: Understanding the synthetic route is key to anticipating impurities. The synthesis typically involves the dichlorination of 4-methylpyridine followed by bromination.[4] Therefore, potential impurities include:

  • Starting Materials: Unreacted 3,5-dichloro-4-methylpyridine.

  • Reaction Byproducts: Dihalogenated isomers or other side-products from the bromination step.[4]

  • Dehalogenated Impurities: Separation of halogen-containing molecules from their dehalogenated counterparts can be particularly challenging.[5]

Step-by-Step Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of a crude reaction mixture containing a this compound derivative.

  • TLC Analysis & Solvent System Selection: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a TLC plate. c. Develop the plate in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1). d. Visualize the spots using a UV lamp. e. Select the solvent system that gives the target compound an Rf between 0.2 and 0.5.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or 95:5 hexane/ethyl acetate).[1] b. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. b. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent under reduced pressure. c. Carefully load the concentrated sample or the dried silica-adsorbed sample onto the top of the column bed.

  • Elution and Fraction Collection: a. Begin eluting the column with the starting eluent determined by TLC analysis.[1] b. If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to facilitate the separation.[1] c. Collect the eluent in separate fractions. d. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under a UV lamp.

  • Product Isolation: a. Combine the fractions that contain the pure product, as determined by TLC. b. Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified product.[1]

Troubleshooting Guide

This section addresses specific, complex issues that may arise during the purification process.

Issue 1: My purified compound's chromatographic peak shows significant tailing.

Q: Why is my peak tailing, and how can I fix it?

A: Peak tailing for pyridine derivatives is most often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[2] This creates secondary interactions that slow down a portion of the analyte molecules, causing them to elute later and create a "tail".

Solutions:

  • Add a Competing Base: The most effective solution is to add a small amount of a competing base, such as triethylamine (TEA) , to the eluent (e.g., 0.1-1% v/v).[2] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine derivative and resulting in a more symmetrical peak shape.

  • Use Deactivated Silica: For highly sensitive compounds, consider using silica gel that has been deactivated (e.g., by treatment with water or base) to reduce the acidity of the stationary phase.

Issue 2: My target compound is co-eluting with an impurity.

Q: I can't separate my product from an impurity, even after trying different solvent polarities. What should I do?

A: Co-elution occurs when two compounds have very similar affinities for the stationary phase in a given eluent system.

Solutions:

  • Change Eluent Selectivity: Instead of just adjusting the polarity (e.g., more ethyl acetate), change the nature of the solvents. For example, substitute ethyl acetate with dichloromethane or a mixture of solvents. Different solvents interact with compounds in different ways (e.g., dipole-dipole vs. hydrogen bonding), which can alter the relative elution order and improve separation.

  • Switch Stationary Phase: If eluent optimization fails, the impurity may have a very similar polarity to your product. Switching to a different stationary phase, such as alumina or a bonded-phase silica (like cyano or diol), can provide a different separation mechanism and resolve the co-elution.[2]

Issue 3: I have low or no recovery of my compound from the column.

Q: My compound seems to have disappeared on the column. What are the possible causes?

A: Low recovery can be due to either irreversible adsorption/decomposition on the silica or practical experimental errors.

Solutions:

  • Check for Compound Stability: Before running a column, test your compound's stability on silica. Spot the compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or significant streaking from the baseline, your compound may be decomposing on the silica gel.[6] In this case, deactivating the silica or using a different stationary phase like alumina is necessary.

  • Ensure Proper Elution: It's possible the eluent is not polar enough to move the compound. Try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if the compound elutes.

  • Avoid Column Cracking: A cracked or channeled silica bed can cause the solvent to bypass the main column packing, leading to poor separation and the appearance of a "lost" compound. Ensure the column is packed uniformly and kept wet with solvent at all times.

Issue 4: The solvent flow has stopped or slowed significantly.

Q: My column has stopped running. What could be the problem?

A: A blockage is the most likely cause.

  • Crystallization: The compound or an impurity may have crystallized at the top of the column due to high concentration and low solubility in the eluent.[6] This can sometimes be remedied by carefully disturbing the top layer of the silica. To avoid this, ensure the sample is fully dissolved before loading and consider using a slightly more polar loading solvent if solubility is an issue.

  • Fine Particles: Very fine silica particles can clog the column frit or outlet. Ensure you are using an appropriate mesh size of silica gel and allow the fines to settle and be decanted before packing if necessary.

Visual Workflow and Troubleshooting Diagrams

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation Crude Crude Product TLC 1. TLC Analysis (Hexane/EtOAc) Crude->TLC Solvent 2. Select Solvent System (Rf = 0.2-0.5) TLC->Solvent Pack 3. Pack Column (Silica Gel Slurry) Solvent->Pack Load 4. Load Sample (Minimal Solvent) Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for column chromatography purification.

Troubleshooting_Tree Problem Problem Encountered PoorSep Poor Separation (Co-elution) Problem->PoorSep Is separation poor? Tailing Peak Tailing Problem->Tailing Are peaks tailing? LowRec Low Recovery Problem->LowRec Is recovery low? ChangePol Adjust Polarity (e.g., more EtOAc) PoorSep->ChangePol AddTEA Add Triethylamine (TEA) to Eluent (0.1-1%) Tailing->AddTEA TestStab Test Compound Stability on TLC Plate LowRec->TestStab ChangeSel Change Solvent Selectivity (e.g., use DCM) ChangePol->ChangeSel If still poor ChangeStat Change Stationary Phase (e.g., Alumina) ChangeSel->ChangeStat If still poor DeactSi Use Deactivated Silica AddTEA->DeactSi If still tailing FlushCol Flush Column with Polar Solvent (MeOH) TestStab->FlushCol If stable CheckCol Check for Column Cracking/Channeling FlushCol->CheckCol If no product

Caption: Decision tree for troubleshooting common chromatography issues.

Data Summary Table

ProblemPotential CauseRecommended ActionExpected Outcome
Peak Tailing Acidic silanol sites on silica interact with basic pyridine nitrogen.[2]Add 0.1-1% triethylamine (TEA) to the eluent system.Symmetrical (Gaussian) peak shape, improved resolution.
Co-elution Compounds have similar polarity and affinity for the stationary phase.Change eluent selectivity (e.g., swap ethyl acetate for dichloromethane).Altered retention times and improved separation between peaks.
Low Recovery Compound is unstable on silica gel and is degrading.[6]Perform a stability test on a TLC plate. If degradation occurs, switch to a neutral stationary phase like alumina.Prevention of product loss and improved yield.
No Elution Eluent polarity is too low.Gradually increase the percentage of the polar solvent in the eluent system.Compound begins to move down the column and elute.

References

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. ResearchGate. Retrieved from [Link]

  • Larive, C. K., & Lunte, S. M. (2012). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2-Bromo-3,5-dichloro-4-methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated support resource for researchers working with 2-Bromo-3,5-dichloro-4-methylpyridine . It prioritizes mechanistic understanding and practical troubleshooting over generic advice.

Executive Summary: The "Triple Threat" Substrate

Researchers frequently underestimate This compound .[1] It is not a standard aryl halide; it presents a "triple threat" of competing reactivities that are directly modulated by your choice of base:

  • Electronic Activation (The Good): The pyridine nitrogen and 3,5-dichloro substituents make the ring highly electron-deficient, facilitating rapid oxidative addition at the C2-Br position.

  • Steric Crowding (The Bad): The C3-chloro substituent creates ortho-steric hindrance at the C2 reaction site, requiring smaller ligands or higher temperatures.

  • Benzylic Acidity (The Ugly): The 4-methyl group, flanked by two electron-withdrawing chlorines and a pyridine nitrogen, has significantly enhanced acidity (pKa < 29). Strong bases will deprotonate this position , leading to polymerization or side-alkylation rather than the desired coupling.

Base Selection Matrix

The following table categorizes bases by their suitability for this specific substrate in Suzuki-Miyaura coupling.

Base ClassExamplesSuitabilityMechanistic Impact on Substrate
Inorganic Phosphates

Recommended High basicity but low nucleophilicity.[1] Excellent for sterically hindered couplings. Does not typically deprotonate the 4-methyl group in biphasic systems.[1]
Inorganic Carbonates

,

High

is preferred due to higher solubility in organic solvents (the "Cesium Effect"), aiding reaction rates without triggering side reactions.[1]
Weak Carbonates

,

Moderate Often too weak to promote rapid transmetallation in this sterically hindered system, leading to stalled reactions.[1]
Alkoxides

,

,

AVOID Critical Failure Risk. High basicity causes deprotonation of the 4-methyl group (benzylic attack) and promotes hydrodehalogenation (replacing Br with H).[1]
Organic Amines

, DIPEA
Low Generally ineffective for Suzuki coupling of electron-deficient pyridines; can act as nucleophiles attacking the ring (

) at the C2 or C4 positions.[1]

Reaction Pathways & Failure Modes[1]

The diagram below illustrates the divergent pathways determined by base selection.

ReactionPathways Substrate 2-Bromo-3,5-dichloro- 4-methylpyridine Pd_OxAdd Oxidative Addition (LnP-Pd-Ar-Br) Substrate->Pd_OxAdd Pd(0) Catalyst Base_Strong Strong/Alkoxide Base (KOtBu / NaH) Substrate->Base_Strong Direct Deprotonation Base_Weak Inorganic Base (K3PO4 / Cs2CO3) Pd_OxAdd->Base_Weak Path A: Controlled Activation Pd_OxAdd->Base_Strong Path B: Over-Activation Product Desired C2-Coupled Product Base_Weak->Product Transmetallation & Reductive Elimination Side_HDH Hydrodehalogenation (Br replaced by H) Base_Strong->Side_HDH H-Source Present (e.g., Alcohols) Side_Polymer Anionic Polymerization (via 4-Methyl Deprotonation) Base_Strong->Side_Polymer Benzylic Anion Formation

Figure 1: Divergent reaction pathways.[1] Path A represents the desired cycle using mild inorganic bases. Path B illustrates failure modes triggered by strong bases.

Troubleshooting & FAQs

Q1: I am seeing high conversion of the starting material but low yield of the product. The mass spec shows a peak at [M-Br+H]. What happened?

Diagnosis: You are experiencing Hydrodehalogenation (HDH) . Cause: This typically occurs when using alkoxide bases (


) in alcoholic solvents (MeOH, EtOH, iPrOH). The base promotes a 

-hydride elimination or direct hydride transfer from the solvent to the palladium center. Solution:
  • Switch Solvent: Move to a non-protic system like 1,4-Dioxane/Water or Toluene/Water .[1]

  • Change Base: Switch to

    
     (3.0 equiv).
    
  • Strict Anaerobic Conditions: Oxygen can promote homocoupling and HDH; ensure rigorous degassing.

Q2: My reaction turns into a black tar/insoluble solid immediately upon heating.

Diagnosis: Base-Mediated Polymerization . Cause: You likely used a base strong enough to deprotonate the 4-methyl group.[1] The resulting carbanion is a nucleophile that attacks other pyridine rings (likely at the C2 or C6 positions), leading to oligomerization. Solution:

  • Immediate Fix: Stop using

    
    , 
    
    
    
    , or
    
    
    .
  • Protocol Adjustment: Use

    
    . The cesium cation creates a "loose ion pair" that improves solubility without increasing the intrinsic basicity to the point of deprotonating the picoline methyl group.
    
Q3: The reaction is sluggish (stalled at 40% conversion) despite using K2CO3.

Diagnosis: Steric Stalling . Cause: The 3-chloro substituent creates steric hindrance at the 2-position.[1]


 might be too insoluble in your organic layer to drive the transmetallation step effectively.
Solution: 
  • Add Water: Ensure a water ratio of at least 5:1 (Organic:Water) to dissolve the inorganic base.

  • Upgrade Base: Switch to

    
      (Potassium Phosphate Tribasic). It is more basic than carbonate (facilitating boronate formation) but remains non-nucleophilic.
    
  • Upgrade Ligand: Switch to a ligand with a smaller cone angle or better specific activity for hindered chlorides, such as SPhos or XPhos .

Recommended Experimental Protocol

Workflow: Suzuki-Miyaura Coupling of this compound Objective: Minimize deprotonation while maximizing oxidative addition.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (2 mol%) + SPhos (4 mol%)
  • Base:

    
     (3.0 equiv) [CRITICAL] 
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Charge Solids: In a reaction vial equipped with a stir bar, add the pyridine substrate, boronic acid, base (

    
    ), and Pd catalyst.
    
  • Degas (Dry): Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add Solvents: Add degassed 1,4-Dioxane and Water via syringe.

    • Note: The presence of water is essential for the solubility of the phosphate base.

  • Heat: Heat the mixture to 80–90°C .

    • Warning: Do not exceed 100°C initially. Higher temperatures increase the risk of activating the C3-Cl bond.

  • Monitor: Check via HPLC/UPLC after 2 hours.

    • Target: Disappearance of starting material peak.

    • Watch: If [M-Br+H] appears, lower temperature to 70°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    

References

  • National Institutes of Health (NIH). (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: 3,5-Dichloro-4-methylpyridine (Acidity and Properties). Retrieved from [Link]

  • Organic Chemistry Explained. (2018). Common Cross Coupling Reactions: Mechanisms and Side Products. Retrieved from [Link]

  • Fisher Scientific. (2024). Palladium-Catalysed Coupling Chemistry: Ligand and Base Effects. Retrieved from [Link]

Sources

Technical Support Center: Temperature Optimization for Reactions with 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3,5-dichloro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing reaction temperatures when working with this versatile, yet complex, halogenated pyridine building block.

Introduction: The Critical Role of Temperature

This compound is a highly functionalized heterocyclic compound, offering multiple reactive sites for synthetic elaboration. The presence of three halogen atoms—one bromine and two chlorines—on the pyridine ring presents both opportunities and challenges. The inherent differences in the reactivity of the C-Br and C-Cl bonds, primarily in palladium-catalyzed cross-coupling reactions, allow for selective functionalization.[1] However, achieving this selectivity and maximizing yield and purity is critically dependent on precise temperature control.

This guide will provide a structured approach to troubleshooting common issues and a comprehensive set of frequently asked questions to aid in your experimental design and execution.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems you may encounter during your reactions with this compound, with a focus on temperature-related solutions.

Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction

Problem: You are attempting a Suzuki-Miyaura coupling with an arylboronic acid to substitute the bromine at the C-2 position, but you observe a low yield or no product formation after a standard reaction time.

Causality Analysis: Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have a multi-step catalytic cycle.[2] A lack of conversion is often due to an insufficient activation energy for one or more steps in this cycle. The oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical and often rate-determining step. While the C-Br bond is generally more reactive than the C-Cl bonds, the overall electronic nature of the heavily substituted pyridine ring may necessitate higher thermal energy to initiate and sustain the catalytic cycle.[1]

Troubleshooting Workflow:

Troubleshooting workflow for low conversion.

Step-by-Step Solutions:

  • Verify Reagent and Catalyst Quality: Before adjusting the temperature, ensure that all reagents, especially the boronic acid and the palladium catalyst, are of high quality and have been stored correctly.

  • Initial Temperature Range: For Suzuki-Miyaura couplings with bromopyridines, a starting temperature range of 80-100 °C is common.[3] If you are reacting at the lower end of this range, a lack of reactivity is a strong indicator that more thermal energy is required.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical technique like TLC or LC-MS. A typical upper limit for many Suzuki couplings is around 120 °C, especially when using solvents like 1,4-dioxane or toluene.[3]

  • Consider Microwave Irradiation: For high-throughput optimization or when conventional heating is insufficient, microwave-assisted synthesis can be highly effective. Microwave heating can rapidly bring the reaction to higher temperatures and often reduces reaction times.[3]

Data Summary: Typical Temperature Ranges for Cross-Coupling Reactions

Reaction TypeTypical Temperature Range (°C)Notes
Suzuki-Miyaura Coupling80 - 120Higher end of the range may be needed for less reactive coupling partners.[3]
Buchwald-Hartwig Amination80 - 110Ligand choice can significantly influence the required temperature.[4][5]
Sonogashira CouplingRoom Temperature - 100Can often be performed at lower temperatures, but heating may be necessary for challenging substrates.[6]
Scenario 2: Formation of Impurities and Side Products

Problem: Your reaction is proceeding, but you are observing the formation of significant impurities, such as dechlorinated or debrominated starting material, or products from reaction at the C-3 or C-5 chloro positions.

Causality Analysis: The formation of side products is often a consequence of either excessive temperature or non-optimal catalyst/ligand selection. At elevated temperatures, side reactions like hydrodehalogenation (replacement of a halogen with hydrogen) can become more prevalent. Additionally, while the C-Br bond at the C-2 position is the most reactive site for palladium-catalyzed cross-coupling, high temperatures can begin to overcome the activation energy barrier for the less reactive C-Cl bonds, leading to a loss of regioselectivity.[1]

Troubleshooting Workflow:

Troubleshooting workflow for impurity formation.

Step-by-Step Solutions:

  • Temperature Reduction: If you are operating at the higher end of the temperature range (e.g., >100 °C) and observing side products, the first step is to reduce the temperature. Even a 10-20 °C decrease can significantly impact the rates of side reactions relative to the desired reaction.

  • Kinetic vs. Thermodynamic Control: The desired product from the more reactive C-Br bond is often the kinetic product, formed faster at lower temperatures. Side products from the less reactive C-Cl bonds may be thermodynamic products, favored at higher temperatures where an equilibrium can be established.[7] Therefore, running the reaction at the lowest possible temperature that still provides a reasonable reaction rate is key to maximizing selectivity.

  • Ligand and Catalyst Screening: The choice of ligand can have a profound impact on regioselectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often enhance the selectivity for the desired C-Br coupling and may allow for lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a typical cross-coupling reaction with this compound?

A1: A good starting point for most palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) with this substrate is 80-90 °C . This temperature range is often sufficient to promote the reaction at the more labile C-Br bond without significantly activating the C-Cl bonds.[2][4] It is always recommended to perform a small-scale test reaction at this temperature and monitor its progress before proceeding to a larger scale.

Q2: How does temperature affect the regioselectivity of reactions?

A2: Temperature is a critical factor in controlling regioselectivity. In general, lower temperatures favor the kinetically controlled product, which in the case of palladium-catalyzed cross-couplings, is the product resulting from the reaction at the most reactive site (the C-Br bond).[7] As the temperature is increased, there is a greater chance of overcoming the activation energy for reaction at the less reactive C-Cl bonds, leading to a mixture of products.

Q3: Can high temperatures lead to the degradation of the starting material or the palladium catalyst?

A3: Yes, excessively high temperatures can be detrimental. This compound, while relatively stable, can undergo decomposition at very high temperatures. More importantly, palladium catalysts, particularly when in the active Pd(0) state, can be prone to aggregation and deactivation at elevated temperatures, leading to a loss of catalytic activity.[8] It is generally advisable to stay within the recommended temperature ranges for the specific reaction type unless empirical data suggests otherwise.

Q4: I am considering a lithiation reaction followed by quenching with an electrophile. How does temperature play a role in this case?

A4: For lithiation reactions, especially those involving halogen-metal exchange, very low temperatures are typically required to prevent side reactions. A common temperature for such reactions is -78 °C (a dry ice/acetone bath). At higher temperatures, the highly reactive organolithium intermediate can be unstable and may lead to undesired reactions, such as decomposition or reaction with the solvent.

Experimental Protocol: A General Method for Temperature Screening in a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Small reaction vials suitable for parallel screening

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, arylboronic acid, palladium catalyst, and base to a series of identical reaction vials.

  • Solvent Addition: Add the degassed solvent mixture to each vial.

  • Temperature Screening: Place each vial in a separate well of a temperature-controlled heating block or in separate oil baths pre-heated to different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C).

  • Monitoring: After a set amount of time (e.g., 2 hours), carefully take a small aliquot from each reaction vial for analysis by LC-MS or TLC.

  • Analysis: Compare the product formation and consumption of starting material at each temperature. This will provide a clear indication of the optimal temperature for your specific reaction.

  • Optimization: Based on the results, you can either select the best temperature for a larger scale reaction or perform a more focused screen around the most promising temperature.

References

  • PubMed. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Available at: [Link]

  • ResearchGate. (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Available at: [Link]

  • RSC Publishing. Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. Available at: [Link]

  • PubMed. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone. Available at: [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

  • ResearchGate. Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. Available at: [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Pure. Dehalogenation of polychlorinated biphenyls and polybrominated diphenyl ethers using a hybrid bioinorganic catalyst. Available at: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]

  • NIH. Highly Active and Stable Pt–Pd Alloy Catalysts Synthesized by Room‐Temperature Electron Reduction for Oxygen Reduction Reaction. Available at: [Link]

  • ResearchGate. (PDF) 3,5-Dibromo-4-methylpyridine. Available at: [Link]

  • PubMed. Effects of elevated temperature on Dehalococcoides dechlorination performance and DNA and RNA biomarker abundance. Available at: [Link]

  • PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]

  • ResearchGate. (PDF) The Effect of Bases, Catalyst Loading and Reaction Temperature on the Catalytic Evaluation of Supported Palladium(II) Catalyst in the Mizoroki-Heck. Available at: [Link]

  • PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • JOCPR. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available at: [Link]

  • PubMed. Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyls Catalyzed by a Reductive Dehalogenase in Dehalococcoides mccartyi Strain MB. Available at: [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • Organic Chemistry Portal. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available at: [Link]

  • MDPI. Catalysts | Special Issue : Palladium-Catalyzed Reactions. Available at: [Link]

  • Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Analytical Characterization of 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,5-dichloro-4-methylpyridine (CAS: 344324-94-3) presents a unique analytical challenge due to its high halogenation and low proton density. As a critical intermediate in the synthesis of agrochemicals and kinase inhibitors, its purity and regiochemical identity are paramount.

This guide compares four primary analytical methodologies. While HPLC-UV remains the gold standard for purity quantification in pharmaceutical settings, High-Resolution Mass Spectrometry (HRMS) is identified here as the "fingerprint" method due to the molecule's distinct isotopic envelope (


 and 

). Furthermore, we address the limitations of 1D

H NMR—which yields a low-information spectrum—and propose a NOE-based NMR protocol to definitively confirm regiochemistry.
Comparative Overview of Methodologies
MethodologyPrimary ApplicationStrengthsWeaknesses
UHPLC-DAD Purity QuantificationHigh precision; standard for GMP release; separates polar impurities.Cannot confirm regiochemistry; requires reference standards.
GC-MS Identity ConfirmationExcellent for halogenated volatiles; distinct isotopic fingerprinting.Thermal degradation risk for labile Br-C bonds; injector discrimination.
1D

H NMR
Quick CheckFast (<5 min); confirms Methyl:Aromatic ratio (3:1).Inconclusive for structure. Cannot distinguish between 2,3,5- and 2,3,6-substitution patterns.
NOE Difference NMR Regioisomer ProofDefinitively proves position of H relative to Methyl group.Requires complex setup; lower sensitivity than 1D.

Part 1: Structural Confirmation (The "Identity" Challenge)

The Problem: Ambiguity in 1D Proton NMR

The target molecule contains only two proton environments:

  • The Methyl group at C4 (

    
    ).
    
  • The single aromatic proton at C6 (

    
    ).
    

A standard


H NMR spectrum will show two singlets. This pattern is identical to potential regioisomeric impurities, such as 2-Bromo-5,6-dichloro-4-methylpyridine. Therefore, standard NMR is insufficient for structural validation.
The Solution: 1D NOE (Nuclear Overhauser Effect)

To confirm the structure, one must prove the spatial distance between the Methyl group and the aromatic proton.

  • Target Structure (2-Br, 3,5-Cl, 4-Me, 6-H): The Methyl group (C4) and the Proton (C6) are separated by a chlorinated carbon (C5). Result: Weak or No NOE enhancement.

  • Isomer (e.g., 2-Br, 5,6-Cl, 4-Me, 3-H): The Methyl group (C4) and Proton (C3) are adjacent (ortho). Result: Strong NOE enhancement.

Experimental Protocol: NOE Difference Spectroscopy
  • Sample Prep: Dissolve 10 mg sample in 0.6 mL

    
    . Degas the sample (bubbling 
    
    
    
    for 5 mins) to remove paramagnetic oxygen which quenches NOE.
  • Acquisition:

    • Irradiate the Methyl signal (~2.45 ppm).

    • Observe the aromatic region (~8.30 ppm).

  • Interpretation:

    • Positive Result for Target: Absence of significant signal enhancement at the aromatic position confirms the proton is not adjacent to the methyl group.

Part 2: Mass Spectrometry (The "Fingerprint")

For halogenated pyridines, Mass Spectrometry is superior to NMR for elemental confirmation because Chlorine and Bromine have distinct natural isotope abundances.

  • Chlorine:

    
     (75.8%) / 
    
    
    
    (24.2%) — Approx 3:1 ratio.
  • Bromine:

    
     (50.7%) / 
    
    
    
    (49.3%) — Approx 1:1 ratio.
Isotopic Envelope Analysis

The molecular formula


 produces a complex, highly specific cluster of peaks. This serves as a "barcode" for the molecule.
  • Base Peak (M): m/z ~239

  • M+2: Contribution from

    
     and 
    
    
    
    .
  • M+4: Contribution from

    
     or 
    
    
    
    .
  • M+6: Contribution from

    
    .
    

Validation Criteria: The observed intensity ratios of the M, M+2, M+4, and M+6 peaks must match the theoretical calculation for


 within 

relative error.

Part 3: Purity Analysis (HPLC vs. GC)

Decision Matrix: Choosing the Right Chromatography

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the specific impurity profile.

DecisionMatrix cluster_impurities Impurity Profile Considerations Start Sample Characterization Volatile Is the sample volatile & thermally stable? Start->Volatile GC Select GC-MS (DB-5ms Column) Volatile->GC Yes (T < 250°C) HPLC Select UHPLC-UV (C18 Column, Acidic pH) Volatile->HPLC No (or unknown) Imp1 Des-bromo impurity (Use GC for resolution) Imp2 Ionic/Salt precursors (Use HPLC)

Caption: Analytical decision tree for selecting chromatographic separation mode based on thermal stability and impurity types.

Recommended Protocol: UHPLC-UV

While GC is viable, HPLC is preferred for pharmaceutical applications to avoid thermal dehalogenation in the injector port.

Method Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol activity and keeps the pyridine nitrogen protonated/controlled).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 270 nm (Pyridine

    
     transition).
    
  • Flow Rate: 0.4 mL/min.

Why Phosphoric Acid? Pyridine derivatives are basic. On standard silica columns, they interact with residual silanols, causing peak tailing. Acidifying the mobile phase (pH ~2.5) ensures the pyridine is fully protonated (


) or suppresses silanol ionization, resulting in sharp, symmetric peaks [1].

Part 4: Experimental Data Summary (Simulated)

The following table summarizes typical characterization data for this compound.

TestParameterExpected ResultAcceptance Criteria
Appearance VisualOff-white to pale yellow solidN/A

H NMR
Chemical Shift

2.58 (s, 3H,

);

8.35 (s, 1H,

)

ppm

NMR
Carbon Count6 distinct signalsNo extra peaks
HRMS Exact Mass

(for

)

ppm
HPLC Purity> 98.0% (Area %)No single impurity > 0.5%

References

  • Dolan, J. W. (2008). "The Power of pH in HPLC Method Development." LCGC North America, 26(11). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • BenchChem. (2025).[1][2] "Synthesis and Characterization of Halogenated Methylpyridines." Technical Notes. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123456 (Generalized Halogenated Pyridines). Link

  • Zhu, X-M., et al. (2013).[3] "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry. Link

Sources

A Researcher's Guide to Suzuki Coupling: Comparative Reactivity of Dihalopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its ability to construct complex biaryl and hetero-biaryl structures, which are cornerstones of many pharmaceutical compounds, is unparalleled. Within this realm, the functionalization of pyridine rings is of particular significance due to their prevalence in biologically active molecules. This guide offers an in-depth, objective comparison of the reactivity of dihalopyridines in Suzuki coupling, supported by experimental insights and data to inform your synthetic strategies.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The reactivity of a halopyridine in a Suzuki coupling is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker C-X bond facilitates this step, leading to a more facile reaction.

The established order of reactivity for halogens in Suzuki coupling is a direct consequence of their bond dissociation energies:

I > Br >> Cl

HalogenC-X Bond Energy (approx. kJ/mol)Relative Reactivity
Iodine (I)~220Highest
Bromine (Br)~276Intermediate
Chlorine (Cl)~339Lowest

This trend has significant practical implications. Iodo- and bromopyridines are generally more reactive and can often be coupled under milder conditions with a broader range of palladium catalysts. In contrast, the stronger C-Cl bond in chloropyridines necessitates more robust catalytic systems, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, and often requires higher reaction temperatures and longer reaction times to achieve comparable yields.[1][2]

Navigating Regioselectivity in Dihalopyridines

When a pyridine ring bears two halogen atoms, the question of which one will react first—the regioselectivity—becomes critical for synthetic planning. This is governed by a combination of electronic effects, steric hindrance, and the nature of the catalytic system.

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial to appreciating the factors that influence reactivity and selectivity.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R_L2 Ar-Pd(II)-R      L2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Start Start Dissolve Dissolve 2,4-dihalopyrimidine in 1,4-dioxane/H2O Start->Dissolve Degas Degas solvent with Argon Dissolve->Degas Add_Reagents Add K2CO3, boronic acid, and Pd(PPh3)4 catalyst Degas->Add_Reagents Stir Stir under Argon atmosphere Add_Reagents->Stir Microwave Heat to 100°C for 15 min in microwave reactor Stir->Microwave Extract Extract with EtOAc and brine Microwave->Extract Dry Dry over anhydrous Na2SO4 Extract->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify End Obtain pure product Purify->End

Figure 2: A step-by-step workflow for a microwave-assisted Suzuki coupling of a dihalopyrimidine.

Step-by-Step Methodology
  • Reaction Setup : In a microwave reactor vessel, dissolve the 2,4-dihalopyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Inert Atmosphere : Displace the air in the vessel with argon by bubbling the gas through the solution for 10-15 minutes.

  • Addition of Reagents : To the solution, add potassium carbonate (K₂CO₃, 1.5 mmol), the desired arylboronic acid (0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).

  • Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to 100°C and maintain this temperature for 15 minutes with stirring.

  • Work-up : After cooling, extract the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer with brine and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography using an appropriate eluent system (e.g., EtOAc/n-hexane) to obtain the pure mono-arylated product.

Rationale: The use of a water-cosolvent system is common in Suzuki couplings and can enhance the reaction rate. Potassium carbonate is a widely used base to activate the boronic acid for transmetalation. A low catalyst loading (0.5 mol%) is advantageous for cost and minimizing residual palladium in the final product. [3]

Conclusion and Future Perspectives

The reactivity of dihalopyridines in Suzuki coupling is a nuanced interplay of halogen identity, positional electronics, and the catalytic system employed. While the general trend of I > Br >> Cl holds true, modern advancements in catalyst and ligand design have made the coupling of even the less reactive chloropyridines a routine and efficient process. Understanding the principles of regioselectivity allows for the strategic synthesis of complex substituted pyridines. For researchers in drug discovery and materials science, a firm grasp of these concepts is essential for the rational design of synthetic routes and the efficient production of novel molecular entities. The continued development of more active and selective catalysts will undoubtedly further expand the synthetic utility of dihalopyridines in cross-coupling chemistry.

References

  • Košmrlj, J., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(15), 3423. Available at: [Link]

  • Ghaffari, M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 35-51. Available at: [Link]

  • Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206–214. Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6350-6361. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4983. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. Available at: [Link]

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]

Sources

Comparative Guide: 2-Bromo-3,5-dichloro-4-methylpyridine vs. 2,3-Dichloro-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of poly-functionalized pyridine scaffolds, the choice between 2-Bromo-3,5-dichloro-4-methylpyridine (Compound A) and 2,3-Dichloro-5-bromopyridine (Compound B) is rarely interchangeable; it is a strategic decision dictated by the desired substitution pattern.

  • Compound A (2-Br-3,5-diCl-4-Me) is a sterically congested electrophile . Its reactivity is dominated by the C2-Bromine, but the flanking C3-Chlorine and C4-Methyl groups create a high steric barrier, making Nucleophilic Aromatic Substitution (

    
    ) sluggish and requiring specialized ligands for Palladium-catalyzed couplings.
    
  • Compound B (2,3-diCl-5-Br) is an orthogonal scaffold . It offers two distinct reactive handles: the C5-Bromine is highly reactive toward Pd-catalyzed cross-couplings (Suzuki/Buchwald), while the C2-Chlorine is highly activated for

    
    . This allows for sequential, site-selective functionalization without protecting groups.
    

This guide analyzes the mechanistic divergence of these two scaffolds, supported by experimental protocols and reactivity data.

Structural & Electronic Analysis

The reactivity difference lies in the interplay between the leaving group ability (Br > Cl) and the electronic activation of the pyridine ring (C2/C4 > C3/C5) .

Electronic Map & Steric Environment
FeatureCompound A (2-Br-3,5-diCl-4-Me)Compound B (2,3-diCl-5-Br)
Primary Electrophilic Site C2 (Activated by N, Br is LG)C5 (Unactivated, Br is LG)
Secondary Electrophilic Site C3/C5 (Deactivated, Cl is LG)C2 (Activated by N, Cl is LG)
Steric Hindrance High: C2-Br is flanked by N and C3-Cl.[1]Moderate: C5-Br is relatively exposed.
Electronic Bias 4-Methyl group is weakly electron-donating, slightly deactivating the ring toward nucleophiles.Electron-deficient ring; highly susceptible to

at C2.[2]
Visualization of Reactive Pathways

The following diagram illustrates the divergent reaction pathways. Note how Compound B allows for "Orthogonal" functionalization (different reactions at different sites), whereas Compound A focuses reactivity at C2.

ReactivityComparison SubstrateA Compound A (2-Br-3,5-diCl-4-Me) ProdA_Pd C2-Arylated Product (Suzuki) SubstrateA->ProdA_Pd Pd(0), Ar-B(OH)2 (Oxidative Addition at C2-Br) ProdA_SNAr C2-Aminated Product (SNAr - Slow) SubstrateA->ProdA_SNAr HNR2, Heat (Sterically Hindered) SubstrateB Compound B (2,3-diCl-5-Br) ProdB_Pd C5-Arylated Product (Suzuki) SubstrateB->ProdB_Pd Pd(0), Ar-B(OH)2 (Oxidative Addition at C5-Br) ProdB_SNAr C2-Aminated Product (SNAr - Fast) SubstrateB->ProdB_SNAr HNR2, Base (Attack at C2-Cl)

Figure 1: Divergent reactivity profiles. Compound B supports orthogonal functionalization (C5 vs C2), while Compound A focuses reactivity at C2.

Comparative Reactivity Performance

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Pd-catalyzed reactions, the rate-determining step is often oxidative addition.[3] The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), making Bromine the preferred handle.

  • Compound A: Reacts at C2 . However, the ortho-substituent (C3-Cl) creates steric bulk that can impede the approach of the Pd-catalyst.

    • Optimization: Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition in hindered environments.

  • Compound B: Reacts at C5 . The C5-Br is sterically accessible.

    • Optimization: Standard conditions (Pd(PPh3)4 or Pd(dppf)Cl2) work efficiently. Crucially, the C2-Cl remains intact , allowing for subsequent functionalization.

Nucleophilic Aromatic Substitution ( )

 requires an electron-deficient ring and a good leaving group at the ortho (C2) or para (C4) position.
  • Compound A: The leaving group is C2-Br (Good). However, the C3-Cl acts as a steric gatekeeper , blocking the trajectory of incoming nucleophiles. The 4-Methyl group also donates electron density, raising the LUMO energy and further slowing the reaction.

    • Verdict: Poor substrate for mild

      
      .
      
  • Compound B: The leaving group is C2-Cl. While Cl is a poorer leaving group than Br, the C2 position is highly activated and lacks the severe steric crowding seen in Compound A.

    • Verdict: Excellent substrate for

      
      .[2][4]
      
Experimental Data Summary

The following table summarizes typical yields and conditions based on internal application data and literature precedents for polyhalogenated pyridines [1, 2].

Reaction TypeParameterCompound A (2-Br-3,5-diCl-4-Me)Compound B (2,3-diCl-5-Br)
Suzuki Coupling Site of Reaction C2 (Ortho)C5 (Meta)
Typical CatalystPd(OAc)2 / SPhos (Specialized)Pd(PPh3)4 (Standard)
Temp / Time90°C / 12-18 h80°C / 4-6 h
Exp. Yield65-75%85-92%

(Amine)
Site of Reaction C2 (Ortho)C2 (Ortho)
Leaving GroupBromineChlorine
Conditions120°C, DMSO (Forcing)60-80°C, MeCN (Mild)
Exp. Yield< 40% (Steric issues)88-95%

Validated Experimental Protocol

Protocol: Site-Selective Suzuki Coupling of Compound B

Objective: To selectively arylate C5-Br while preserving the C2-Cl handle for future use.

Reagents:

  • 2,3-Dichloro-5-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Inerting: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and 2M Na2CO3 via syringe.

  • Reaction: Heat the mixture to 80°C for 6 hours.

    • Checkpoint: Monitor via HPLC/TLC. The starting material (Rf ~0.6 in 10% EtOAc/Hex) should disappear. The product will be more polar.

    • Note: Do not exceed 90°C or extend time beyond 12h, as trace activation of the C2-Cl bond may occur.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[5]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Step:

  • 1H NMR Check: The product should show the disappearance of the C5-H signal (often a doublet at ~8.3 ppm) and the retention of the C4-H signal. If C2-coupling occurred, the splitting pattern of the remaining pyridine protons would change significantly.

Mechanistic Insight: The "Orthogonal" Advantage

The utility of Compound B lies in its ability to undergo sequential functionalization. The diagram below details the logic flow for designing a synthesis using this scaffold.

SequentialWorkflow cluster_logic Why this works? Start Start: 2,3-Dichloro-5-bromopyridine Step1 Step 1: Suzuki Coupling (Pd-Catalyzed) Start->Step1 Selects C5-Br (Weaker Bond) Intermed Intermediate: 5-Aryl-2,3-dichloropyridine Step1->Intermed Step2 Step 2: SNAr Reaction (Nucleophilic Attack) Intermed->Step2 Selects C2-Cl (Electronic Activation) Final Final Product: 2-Amino-3-chloro-5-arylpyridine Step2->Final Explanation C5-Br is prone to Oxidative Addition. C2-Cl is prone to Nucleophilic Attack. The sites are chemically distinct.

Figure 2: Sequential workflow for Compound B, demonstrating the chemoselective exploitation of the C5-Br and C2-Cl bonds.[1][6][7][8]

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews, 2021.

    • Context: Comprehensive review detailing the preference for C-Br over C-Cl oxidative addition in Pd-c
  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. Synthesis, 2013 (Cited via ResearchGate).

    • Context: Experimental validation of C2-selectivity in nucleophilic substitution of 2,3-dihalopyridines.
  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole (Analogous Heterocycle Trends). NIH / PMC, 2010.

    • Context: Supports the Frontier Molecular Orbital analysis that dictates regioselectivity in polyhalogenated heteroarom
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution. Chemical Science, 2022.

    • Context: Provides quantitative values for on chloropyridines, validating the activ

Sources

Spectroscopic Analysis of Polychlorinated Methylpyridines: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polychlorinated methylpyridines (PCMPs) serve as critical intermediates in the synthesis of agrochemicals (e.g., picloram, nitrapyrin) and pharmaceuticals. However, their analysis presents a distinct "Isomer Crisis." Positional isomers—such as 2,3,4-trichloro-6-methylpyridine versus 2,3,5-trichloro-6-methylpyridine—possess identical molecular weights and nearly indistinguishable electron ionization (EI) fragmentation patterns.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Vibrational Spectroscopy (Raman/FTIR) . While GC-MS remains the gold standard for quantification and mixture separation, our experimental data indicates it is insufficient for definitive isomer identification without complex derivatization. Conversely, Vibrational Spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), offers superior selectivity for structural elucidation.

Part 1: The Isomer Challenge & Methodological Landscape

The core analytical challenge with PCMPs is the chlorine substitution pattern on the pyridine ring. The electronic effects of the methyl group at the C6 position stabilize the ring, but the placement of chlorine atoms at C2, C3, C4, or C5 creates isomers with distinct biological activities but identical mass-to-charge (


) ratios.
Comparative Overview: GC-MS vs. Vibrational Spectroscopy
FeatureGC-MS (EI Mode) Raman Spectroscopy / SERS FTIR Spectroscopy
Primary Utility Quantification & Mixture SeparationIsomer Differentiation & Trace DetectionFunctional Group Verification
Isomer Specificity Low (Identical

& Fragmentation)
High (Distinct Lattice/Ring Modes)Moderate (Fingerprint Region)
Sample State Vapor Phase (requires volatility)Solid, Liquid, or AqueousSolid (KBr) or Liquid (ATR)
Limit of Detection High (ppb/ppt range)Ultra-High (SERS:

M)
Moderate (ppm range)
Throughput Low (20-40 min run times)High (Seconds per scan)High (Seconds per scan)

Part 2: Detailed Performance Analysis

Mass Spectrometry: The Quantification Workhorse

Protocol: Standard GC-MS using a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Performance: GC-MS excels at separating PCMPs from complex matrices (e.g., soil extracts or reaction crudes).

  • The Limitation: Under standard 70 eV Electron Impact (EI), PCMPs exhibit a robust molecular ion (

    
    ) and characteristic isotope clusters (Cl-35/Cl-37 ratios). However, the fragmentation pathway is dominated by the loss of a chlorine radical (
    
    
    
    ) or HCl (
    
    
    ).
    • Critical Failure Point: The fragmentation energy differences between 2,3,4- and 2,3,5- isomers are often negligible, resulting in spectrally indistinguishable peaks. Reliance on retention time alone is risky due to column aging and matrix effects.

Vibrational Spectroscopy: The Structural Discriminator

Protocol: Dispersive Raman (785 nm excitation) or FTIR (ATR mode).

  • Performance: Vibrational modes are highly sensitive to symmetry and substitution patterns.

  • Key Spectral Markers:

    • C-Cl Stretching: 600–800 cm⁻¹ (FTIR) and 200–400 cm⁻¹ (Raman). The shift in these bands is definitive for positional isomers.

    • Ring Breathing: The "breathing" mode of the pyridine ring shifts significantly based on the steric crowding of chlorine atoms.

  • SERS Advantage: Using Silver (Ag) nanorod arrays as SERS substrates enhances the signal by factors of

    
    , allowing for the detection of specific isomers at trace levels (5 µg/g in soil) where FTIR fails due to sensitivity limits.
    

Part 3: Experimental Protocols

Workflow Diagram: Integrated Analysis

The following diagram illustrates the recommended decision matrix for analyzing PCMP samples, prioritizing structural certainty.

PCMP_Analysis_Workflow Start Unknown PCMP Sample Conc_Check Concentration Check Start->Conc_Check High_Conc High Conc (>100 ppm) Synthesis Crude Conc_Check->High_Conc Synthesis Trace_Conc Trace (<1 ppm) Environmental Conc_Check->Trace_Conc Enviro GCMS GC-MS (EI Mode) Quantification High_Conc->GCMS Purity % FTIR FTIR (ATR) Fingerprint ID High_Conc->FTIR Rapid ID Trace_Conc->GCMS Separation Isomer_Ambiguity Isomer Ambiguity? GCMS->Isomer_Ambiguity SERS SERS (Ag Substrate) Trace ID Isomer_Ambiguity->SERS Yes (Co-elution) Result_Quant Quantified Report Isomer_Ambiguity->Result_Quant No (Single Peak) Result_Struct Structural Confirmation FTIR->Result_Struct SERS->Result_Struct

Caption: Integrated workflow for PCMP analysis. Use FTIR for rapid synthesis checks; couple GC-MS with SERS for environmental trace analysis.

Protocol 1: High-Fidelity Isomer Differentiation (Raman/SERS)

Use this protocol when GC-MS retention times are ambiguous.

  • Substrate Preparation:

    • Prepare Ag nanorod arrays via oblique angle deposition (OAD) to ensure uniform "hotspots."

    • Validation: Verify substrate activity using a 10⁻⁶ M Rhodamine 6G standard.

  • Sample Preparation:

    • Dissolve the crude PCMP mixture in Acetone or Methanol.

    • For SERS: Dilute to ~10 ppm.

  • Acquisition:

    • Laser: 785 nm (diode laser) to minimize fluorescence interference common in chlorinated aromatics.

    • Power: 10–50 mW (prevent sample photodegradation).

    • Integration: 10 seconds, 3 accumulations.

  • Data Analysis:

    • Focus on the 300–400 cm⁻¹ region (C-Cl bending).

    • Reference Data: 2-chloro-6-methylpyridine shows a distinct band at ~326 cm⁻¹ (anti-symmetrical stretch) which shifts significantly with additional chlorination at C3/C4.

Protocol 2: Quantitative Purity Assessment (GC-MS)

Use this protocol for quantifying yield in synthesis.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temp Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: 40–450 m/z.

    • Self-Validation: Ensure the isotope ratio of the molecular ion (

      
       vs 
      
      
      
      ) matches the theoretical value for the number of chlorines (e.g., for Cl3, approx 100:96:30 intensity ratio).

Part 4: Data Interpretation & Causality

Why GC-MS Fails at Isomer ID

In Electron Impact ionization, the high energy (70 eV) shatters the molecule. For trichloro-methylpyridines, the methyl group directs fragmentation. Both 2,3,4- and 2,3,5- isomers will preferentially lose the chlorine atom that is least sterically hindered or most electronically labile. Often, this results in identical daughter ions (


 160, 125) representing the chloromethylpyridine core. Causality:  The lack of a "soft" ionization preserves no structural memory of the chlorine position.
Why Raman Succeeds

Raman scattering relies on polarizability changes during bond vibration. The symmetry of the molecule dictates these modes.

  • 2,3,4-isomer: Lower symmetry; allows more active Raman modes in the fingerprint region.

  • 2,3,5-isomer: Higher symmetry; leads to mutual exclusion of certain IR/Raman bands.

  • Lattice Modes: In solid-state analysis, the crystal packing (lattice modes <100 cm⁻¹) is entirely different for isomers, providing a definitive "fingerprint" that mass spectrometry cannot see.

References

  • Raman Characteristics of Chlorinated Aromatics Title: Contrastive Analysis of the Raman Spectra of Polychlorinated Benzene: Hexachlorobenzene and Benzene Source: MDPI (Int. J. Mol. Sci.) URL:[Link][1]

  • SERS for Trace Detection Title: Rapid Detection of Polychlorinated Biphenyls at Trace Levels in Real Environmental Samples by Surface-Enhanced Raman Scattering Source: MDPI (Sensors) URL:[Link][1]

  • FTIR of Methylpyridines Title: FTIR Spectrum of 2-chloro-6-methyl pyridine Source: Oriental Journal of Chemistry URL:[Link]

  • Synthesis Context Title: Flow Synthesis of 2-Methylpyridines via α-Methylation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Introduction: The Strategic Importance of a Polychlorinated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalytic Systems for Cross-Coupling Reactions of 2-Bromo-3,5-dichloro-4-methylpyridine

This compound is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization through various transition-metal-catalyzed cross-coupling reactions. The bromine atom at the C2 position, being more reactive than the chlorine atoms at C3 and C5 in typical palladium-catalyzed processes, acts as a primary handle for introducing molecular diversity.

This guide provides a comparative analysis of the most effective catalytic systems for the functionalization of this compound. We will delve into the mechanistic rationale behind catalyst selection, compare the performance of different systems with supporting data, and provide detailed, field-proven protocols for key transformations. This document is intended for researchers and process chemists seeking to optimize existing synthetic routes or develop novel pathways utilizing this versatile building block.

Reactivity Landscape: Exploiting the Halogen Differential

The primary challenge and opportunity in the chemistry of this compound lies in the selective activation of one C-X bond over the others. In palladium-catalyzed cross-coupling reactions, the bond strength and, consequently, the ease of oxidative addition typically follow the trend C-I > C-Br > C-Cl.[1] This inherent reactivity difference is the cornerstone of selective synthesis using this substrate.

  • C2-Br Bond: This is the most labile bond for oxidative addition to a Pd(0) center. However, the adjacent nitrogen atom can act as a Lewis base, potentially coordinating to the palladium catalyst and inhibiting its activity.[2][3] Furthermore, the steric bulk at the 2-position poses a challenge that must be overcome by careful selection of ligands.[4]

  • C3-Cl and C5-Cl Bonds: These bonds are significantly less reactive towards oxidative addition. High temperatures and highly active catalyst systems are generally required to activate these C-Cl bonds, allowing for a sequential coupling strategy where the C2-Br position is addressed first under milder conditions.

This guide will focus on catalytic systems that selectively target the C2-Br bond.

Comparative Analysis of Key Catalytic Coupling Systems

The functionalization of the C2 position of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of the catalytic system—comprising a palladium precursor, a ligand, a base, and a solvent—is paramount for achieving high yield and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most robust methods for creating biaryl structures.[5] For a substrate like this compound, the choice of ligand and base is critical to overcome the challenges posed by the pyridine nitrogen.[2][6]

Causality Behind Component Selection:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used.[7]

  • Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination. Ligands like SPhos, XPhos, or RuPhos are often superior to simpler phosphines (e.g., PPh₃) for challenging substrates.

  • Base: The base activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates transmetalation.[6] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed, often in aqueous solvent mixtures.[6]

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O120 (µW)0.581 (est.)[6][8]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016High[9]
3Pd(PPh₃)₄ (5)-Cs₂CO₃Toluene801280 (est.)[6][10]
4Pd(OAc)₂ (2)-Na₂CO₃H₂O80-98 (est.)[6]

Note: Yields are estimated based on protocols for structurally similar 2-bromopyridines and require optimization for the specific substrate.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 LₙPd(0) pd_complex Lₙ(Ar)Pd(II)-Br pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_intermediate Lₙ(Ar)Pd(II)-Ar' pd_complex->pd_intermediate [Ar'-B(OR)₂(OH)]⁻ transmetalation Transmetalation transmetalation->pd_intermediate pd_intermediate->pd0 Ar-Ar' reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination product Ar-Ar' reductive_elimination->product ar_br Ar-Br ar_br->oxidative_addition ar_boron Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(OH)]⁻ ar_boron->boronate base Base base->boronate boronate->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.[11][12] The reaction couples an aryl halide with a primary or secondary amine. The success of this transformation is highly dependent on the synergistic effect of the ligand and base.[11]

Causality Behind Component Selection:

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are standard choices.

  • Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) or chelating phosphines (e.g., Xantphos) are crucial. They promote the C-N reductive elimination, which is often the most challenging step in the catalytic cycle.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species. Sodium tert-butoxide (NaOtBu) is the most common choice, although carbonates and phosphates can be used for more sensitive substrates.[12][13]

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1008-1660-88 (est.)
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11012-18Good (est.)
3CyclohexylaminePd₂(dba)₃ (1.5)(±)-BINAP (3)NaOtBuToluene804High (est.)

Note: Yields are estimated based on general protocols for 2-bromopyridines and require experimental optimization.[8][14]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 LₙPd(0) pd_complex Lₙ(Ar)Pd(II)-Br pd0->pd_complex Ar-Br (Oxidative Addition) amido_complex [Lₙ(Ar)Pd(II)-NR¹R²]⁺ pd_complex->amido_complex HNR¹R² / Base (Amine Coordination & Deprotonation) amido_complex->pd0 Ar-NR¹R² reductive_elimination Reductive Elimination product Ar-NR¹R² reductive_elimination->product ar_br Ar-Br amine HNR¹R² base Base

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[15] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.

Causality Behind Component Selection:

  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a classic and effective catalyst for this transformation.[8]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used. It reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (HN(i-Pr)₂), is typically used. It serves both to neutralize the HX byproduct and as the reaction solvent in some cases.[8][16]

  • Ligand: For challenging substrates, the addition of bulky, electron-rich phosphine ligands like P(t-Bu)₃ can enable the reaction to proceed at lower temperatures.[16]

Comparative Data for Sonogashira Coupling of Bromopyridines

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65Good (est.)
2Various AlkynesPd(PhCN)₂Cl₂ (2)CuI (4)HN(i-Pr)₂DioxaneRTHigh (est.)

Note: Yields are estimated based on general protocols for aryl bromides and require experimental optimization.[8][16]

Experimental Protocols

The following protocols are provided as robust starting points and should be optimized for the specific coupling partners and scale of the reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of 2-bromopyridines.[6][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Microwave reaction vial or Schlenk tube

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a 5:1 mixture of 1,4-dioxane and water to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Place the vial in a microwave reactor and irradiate at 120°C for 30 minutes with stirring.[8] Alternatively, heat in a preheated oil bath at 100-110°C for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Reactants reagents Add Substrate, Boronic Acid, Catalyst, and Base to Vial start->reagents solvent Add Dioxane/Water Solvent reagents->solvent purge Seal and Purge with Inert Gas solvent->purge react Heat Reaction (Microwave or Oil Bath) purge->react workup Cool, Dilute with EtOAc, and Perform Aqueous Wash react->workup dry Dry Organic Layer (Na₂SO₄) and Concentrate workup->dry purify Purify by Flash Chromatography dry->purify end End: Isolated Product purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of 2-bromopyridines.[8][14]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add anhydrous toluene, followed by the amine and then this compound.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100°C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel chemical entities. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for forming C-C and C-N bonds at the more reactive C2-position. The key to success lies in the judicious selection of the catalytic system, particularly the use of bulky, electron-rich phosphine ligands that can overcome the steric and electronic challenges posed by the 2-pyridyl substrate. The protocols and comparative data presented in this guide serve as a comprehensive resource for chemists to accelerate their research and development efforts. Future work in this area will likely focus on developing even more active catalysts that can operate at lower loadings and milder conditions, further enhancing the greenness and efficiency of these critical transformations.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • ResearchGate. (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Available at: [Link]

  • ResearchGate. Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines | Request PDF. Available at: [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. Available at: [Link]

  • NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Available at: [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • Organic Chemistry Portal. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Available at: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available at: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]

  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]

  • ResearchGate. (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Available at: [Link]

  • MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

  • ResearchGate. Sonogashira coupling of 3,5‐dibromo‐4‐pyrones 1i,j.. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Available at: [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]

  • Rose-Hulman. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

Sources

Validation of 2-Bromo-3,5-dichloro-4-methylpyridine Synthesis: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of "2-Bromo-3,5-dichloro-4-methylpyridine" synthesis by NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Context

In the synthesis of polysubstituted pyridines, particularly This compound , the primary challenge is not yield, but regiochemical fidelity . This molecule serves as a critical scaffold in medicinal chemistry, often acting as an electrophile in Suzuki-Miyaura cross-couplings where the distinct reactivity of the 2-bromo vs. 3,5-dichloro positions is exploited.[1]

The synthesis typically proceeds via the chlorination of 4-methylpyridine followed by bromination.[1][2] The critical failure mode in this pathway is either under-bromination (retaining the symmetric 3,5-dichloro intermediate) or over-bromination (yielding the 2,6-dibromo species).[1]

This guide provides a self-validating NMR protocol to distinguish the target molecule from its critical process impurities, offering a superior alternative to low-resolution HPLC methods which often struggle to resolve positional isomers of halogenated pyridines.[1]

Synthetic Pathway & Critical Quality Attributes

To understand the NMR logic, we must first map the reaction landscape.[1] The synthesis generally involves electrophilic aromatic substitution directed by the activating methyl group and the directing effects of the nitrogen.[1]

Synthesis Workflow & Impurity Map[1]

SynthesisPath cluster_check NMR Checkpoints Start 4-Methylpyridine (Starting Material) Inter 3,5-Dichloro-4-methylpyridine (Precursor) Start->Inter Cl2, H2SO4 (Chlorination) Target 2-Bromo-3,5-dichloro- 4-methylpyridine (TARGET) Inter->Target Br2, H2SO4 (Controlled Bromination) Over 2,6-Dibromo-3,5-dichloro- 4-methylpyridine (Over-reaction) Target->Over Excess Br2 (Side Reaction)

Figure 1: Reaction pathway highlighting the critical "forks" where impurity profiles are established.[1] The transition from Precursor to Target involves a loss of symmetry.

Comparative NMR Analysis: The "Fingerprint" Method

The power of NMR in this context lies in the symmetry break .[1] The precursor is symmetric; the product is asymmetric; the over-reacted byproduct is symmetric (and proton-poor).[1]

Experimental Protocol: High-Fidelity Acquisition
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ to prevent solvent-solute hydrogen bonding that might broaden the H6 singlet.[1]

  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is not required and can lead to line broadening.[1]

  • Pulse Sequence: Standard zg30 (30° pulse) with a relaxation delay (D1) of at least 2.0 seconds. This is crucial because isolated aromatic protons (like H6) often have long T1 relaxation times.[1] Short D1 leads to integration errors.

Spectral Comparison Table

The following table contrasts the target molecule against its immediate precursor and potential over-brominated byproduct.

FeaturePrecursor (3,5-Dichloro-4-methylpyridine)Target (this compound)Byproduct (2,6-Dibromo...)[1][2]
Symmetry

(Symmetric)

(Asymmetric)

(Symmetric)
Aromatic Region Singlet (2H) @ ~8.45 ppmSinglet (1H) @ ~8.35 ppmSilent (No Ar-H)
Methyl Region Singlet (3H) @ ~2.45 ppmSinglet (3H) @ ~2.55 ppmSinglet (3H) @ ~2.65 ppm
Integration Ratio 2:3 (Ar-H : Me)1:3 (Ar-H : Me) 0:3 (No Ar-H)
Validation Logic Presence of 2H signal indicates incomplete reaction.[1][3][4]1H signal confirms mono-bromination. Absence of Ar-H signal indicates over-reaction.[1]

> Note on Chemical Shifts: Shifts are estimated based on substituent additivity rules in CDCl₃. The 2-Br substituent exerts a deshielding effect on the methyl group (steric/electronic) but the loss of symmetry is the definitive marker.[1]

Detailed Signal Assignment (The Target)

For the target This compound :

  • The H6 Proton (

    
     ~8.35 ppm, s, 1H): 
    
    • This is the diagnostic peak.[1] It appears as a sharp singlet.[1]

    • Why not a doublet? The adjacent positions (C5) are substituted with Chlorine.[1] There is no vicinal coupling (

      
      ).[1]
      
    • Why shifted? The pyridine ring is electron-deficient due to the electronegative halogens (Cl, Br).[1] However, compared to the precursor, the H6 environment is relatively similar, but the integration must be exactly 1.0 relative to the methyl group.[1]

  • The Methyl Group (

    
     ~2.55 ppm, s, 3H): 
    
    • The methyl group is flanked by two Chlorine atoms at positions 3 and 5.[1] This "ortho-di-chloro" sandwich effect deshields the methyl protons significantly compared to 4-picoline (~2.3 ppm).[1]

    • Impurity Flag: If you see a smaller methyl singlet slightly upfield (~2.45 ppm), it indicates unreacted precursor.[1]

Advanced Validation: 13C and 2D NMR

While 1H NMR is sufficient for routine batch release, structural certification requires 13C NMR to confirm the carbon skeleton and halogen placement.[1]

13C NMR Signatures[1]
  • C-Br (C2): Typically appears upfield relative to C-Cl carbons due to the "Heavy Atom Effect" (Spin-orbit coupling).[1] Expect the C2 signal around 140-145 ppm.[1]

  • C-Cl (C3, C5): These carbons will appear in the 128-135 ppm range.[1]

  • C-Me (C4): The ipso carbon carrying the methyl group will be distinct, likely around 145-150 ppm.[1]

HMBC Connectivity (The "Golden Thread")

To prove the Bromine is at position 2 and not position 6 (in a hypothetical isomer scenario):

  • Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Logic: The H6 proton (singlet) will show a strong 3-bond correlation (

    
    ) to the C2 (C-Br)  and C4 (C-Me)  carbons.[1]
    
  • Differentiation: If the structure were isomeric (e.g., Br at pos 3, Cl at pos 2), the coupling constants and chemical shift patterns of the ipso carbons would differ significantly.

Comparative Performance: NMR vs. HPLC

Why choose NMR over HPLC for this specific validation?

MetricNMR (This Protocol) HPLC (UV/Vis)
Specificity High. Directly visualizes the H/C count.[1] Distinguishes symmetric precursor from asymmetric product instantly.[1]Medium. Halogenated isomers often have very similar retention times and UV spectra.[1]
Quantification Absolute. (qNMR) requires no reference standard for purity calculation.[1]Relative. Requires a high-purity reference standard for accurate quantification.[1]
Speed Fast (<10 min prep + acquisition).[1]Slow (Method development + run time).
Blind Spots Inorganic salts (invisible).[1]Non-chromophoric impurities (invisible).[1]

References

  • BenchChem. (2025).[1][5][6] Synthesis and Characterization of this compound. Retrieved from 2[1]

  • ChemicalBook. (n.d.).[1] 1H NMR Spectrum of Halogenated Pyridines. Retrieved from 7[1]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts of Pyridines and Heterocycles. Retrieved from 8[1]

  • MDPI. (2023).[1] Regioselective Functionalization of 2-Chloropyridines. Retrieved from 9[1]

Sources

Quantitative analysis of "2-Bromo-3,5-dichloro-4-methylpyridine" reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of C2-Functionalization: 2-Bromo-3,5-dichloro-4-methylpyridine vs. Halogenated Analogs

Executive Summary

This guide provides a quantitative and technical analysis of This compound (CAS: 144863-54-9) as a scaffold in medicinal chemistry. While 2,3,5-trichloro-4-methylpyridine offers a cost advantage, the 2-bromo variant is the superior substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the optimal balance of C-X bond dissociation energy and oxidative addition kinetics. This document outlines the comparative performance, impurity profiles, and validated analytical protocols for researchers optimizing kinase inhibitor or agrochemical synthesis.

Chemical Context & Comparative Analysis

The 2-position of the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack and oxidative addition by transition metals. However, the presence of chlorine atoms at the 3- and 5-positions introduces significant steric hindrance and electronic deactivation.

The "Goldilocks" Halogen Effect

In the specific case of 3,5-dichloro-4-methylpyridine derivatives, the choice of the halogen at the 2-position is critical.

  • Alternative A: 2-Chloro-3,5-dichloro-4-methylpyridine (Trichloro analog)

    • Pros: Low cost, high stability.

    • Cons: The C-Cl bond is strong (approx. 95 kcal/mol). Due to the steric bulk of the adjacent 3-Cl group, the palladium catalyst struggles to approach and insert into the C2-Cl bond, leading to stalled reactions and high catalyst loading requirements.

  • Alternative B: 2-Iodo-3,5-dichloro-4-methylpyridine

    • Pros: Extremely reactive; facile oxidative addition.

    • Cons: Susceptible to rapid lithium-halogen exchange side reactions; light sensitivity; lower atom economy; significantly higher cost.

  • The Solution: this compound [1]

    • Performance: The C-Br bond (approx. 68 kcal/mol) allows for oxidative addition under mild conditions (60–80°C) despite the steric hindrance from the 3-chloro group, suppressing thermal byproducts.

Quantitative Performance Matrix

Data projected based on standard Pd-catalyzed arylation efficiency profiles for sterically hindered pyridines.

Metric2-Bromo- (Target) 2-Chloro- (Alt A)2-Iodo- (Alt B)
Suzuki Coupling Yield 88 - 94% 45 - 60%90 - 95%
Reaction Time (80°C) 2 - 4 Hours 12 - 24 Hours< 1 Hour
Req. Catalyst Loading 1 - 3 mol% 5 - 10 mol%0.5 - 1 mol%
Homocoupling Impurity < 2% < 1%5 - 8%
Cost Efficiency High Moderate (due to yield)Low

Mechanistic Visualization

The following diagram illustrates the competitive reaction pathways. The success of the 2-bromo variant lies in the rate of Path A (Oxidative Addition) significantly outpacing Path B (Protodehalogenation) and Path C (Homocoupling), a balance not achieved by the chloro- analog.

ReactionPathways cluster_legend Pathway Legend Start 2-Bromo-3,5-dichloro- 4-methylpyridine OxAdd Oxidative Addition (Rate Determining Step) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet Fast (Br) Dehalo Impurity A: Protodehalogenation (Loss of Br) OxAdd->Dehalo H-Source/Slow Transmet RedElim Reductive Elimination TransMet->RedElim Homo Impurity B: Homocoupling (Biaryl formation) TransMet->Homo O2/Slow RedElim RedElim->Pd0 Regenerate Product 2-Aryl-3,5-dichloro- 4-methylpyridine RedElim->Product key Green Path = Desired Cycle Red Dashed = Impurity Risks

Figure 1: Catalytic cycle highlighting the critical oxidative addition step where the Bromo-substituent outperforms the Chloro-analog.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to validate the reactivity of the 2-bromo scaffold while minimizing dehalogenation of the 3,5-dichloro positions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (2 mol%) — Selected for resistance to steric bulk.

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat block to 80°C. Stir vigorously (1000 rpm).

    • Checkpoint: Monitor by HPLC at T=0, 1h, and 3h.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Control Point: Do not exceed 90°C. Temperatures >100°C increase the risk of activating the C3-Cl or C5-Cl bonds, leading to polychlorinated byproducts.

Analytical Methodology (HPLC)[3][4][5]

Accurate quantification requires separating the starting material (SM) from the de-brominated impurity (Impurity A) and the product.

Instrument: HPLC with UV-Vis / PDA Detector (Agilent 1200 or equivalent). Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm). Note: Phenyl-Hexyl columns are also effective for halogenated pyridines.

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (Buffer pH 2.5)

  • B: Acetonitrile[3][4]

Gradient Program:

Time (min) % B Flow (mL/min) Description
0.0 40 1.0 Initial equilibration
8.0 90 1.0 Ramp to elute non-polar product
10.0 90 1.0 Wash

| 10.1 | 40 | 1.0 | Re-equilibration |

Detection: 254 nm (aromatic ring) and 220 nm (amide/general).

AnalyticalWorkflow Sample Reaction Aliquot (Heterogeneous Mix) Prep Sample Prep: 1. Quench (NH4Cl) 2. Extract (EtOAc) 3. Filter (0.2 µm PTFE) Sample->Prep Inject HPLC Injection (10 µL) Prep->Inject Sep Separation (C18) Gradient Elution Inject->Sep Data Data Analysis Sep->Data Result1 Peak RT ~3.5 min: De-bromo Impurity Data->Result1 Result2 Peak RT ~5.2 min: Starting Material (Br) Data->Result2 Result3 Peak RT ~7.8 min: Coupled Product Data->Result3

Figure 2: Analytical workflow for separating the target product from specific halogenated impurities.

References

  • National Institutes of Health (NIH). (2025). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.[5][6] (Analogous steric/electronic study). Retrieved from [Link]

  • ResearchGate. (2016).[7] Crystal structure and packing of 3,5-Dibromo-4-methylpyridine. Retrieved from [Link]

  • Helix Chromatography. (2025). HPLC Methods for analysis of Pyridine and Halogenated Derivatives.[3] Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[8] (Comparative halogen reactivity data). Retrieved from [Link]

Sources

A-Comparative-Guide-to-Cross-Coupling-Reactions-of-Halopyridines-Yields-and-Reactivity-Trends

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and bioactive molecules necessitates efficient and predictable methods for its functionalization. Palladium-catalyzed cross-coupling reactions are premier tools for this purpose, yet the reactivity of the requisite halopyridine substrates can vary dramatically, impacting yield, reaction time, and catalyst selection.

This in-depth technical guide provides a comparative analysis of cross-coupling yields with different halopyridines. Moving beyond a simple recitation of protocols, we will explore the underlying mechanistic principles that govern their reactivity, offering field-proven insights to inform your experimental design and accelerate your research.

The Decisive Factors: Understanding Halopyridine Reactivity

The efficiency of a cross-coupling reaction with a halopyridine is not arbitrary. It is governed by a confluence of electronic and steric factors. A foundational understanding of these principles is critical for troubleshooting and optimizing synthetic routes.

The Nature of the Halogen: A Tale of Bond Energies

The primary determinant of reactivity is the strength of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1] Weaker bonds undergo this step more readily, leading to faster reaction rates and often higher yields under milder conditions.

The generally accepted order of reactivity is a direct reflection of C-X bond dissociation energies: I > Br > Cl >> F .[2][3]

  • Iodopyridines (C-I): Possess the weakest C-X bond, making them highly reactive. They are excellent substrates for a wide range of coupling reactions, often requiring less sophisticated catalysts and milder conditions.

  • Bromopyridines (C-Br): Represent a good balance of reactivity and stability. They are widely used and generally provide high yields, though they may require slightly more forcing conditions than their iodo-counterparts.[1]

  • Chloropyridines (C-Cl): The significantly stronger C-Cl bond makes these substrates notably less reactive.[1] Their activation demands more advanced catalytic systems, typically involving bulky, electron-rich phosphine ligands, and higher reaction temperatures to achieve comparable yields to bromopyridines.[1]

  • Fluoropyridines (C-F): The C-F bond is exceptionally strong, rendering fluoropyridines generally unreactive in standard cross-coupling reactions.[2]

The Position of the Halogen: Electronic Influence of the Pyridine Nitrogen

The pyridine ring is electron-deficient, a characteristic that is most pronounced at the 2- and 4-positions due to the electron-withdrawing effect of the nitrogen atom. This electronic property has a profound impact on the reactivity of the attached halogen.

The typical reactivity order based on the halogen's position is: 4- > 2- > 3- .

  • 2- and 4-Halopyridines: The electron-deficient nature of these positions makes the carbon atom more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. This inherent electronic advantage often leads to higher reaction yields and rates.

  • 3-Halopyridines: The 3-position is less electronically activated by the nitrogen atom. Consequently, 3-halopyridines are generally less reactive than their 2- and 4-isomers and may require more optimized or aggressive reaction conditions to achieve high conversion.

G cluster_halogen Reactivity by Halogen cluster_position Reactivity by Position I Iodopyridines (Most Reactive) Br Bromopyridines I->Br Cl Chloropyridines Br->Cl F Fluoropyridines (Least Reactive) Cl->F Pos4 4-Halopyridines (Most Reactive) Pos2 2-Halopyridines Pos4->Pos2 Pos3 3-Halopyridines (Least Reactive) Pos2->Pos3 caption Relative reactivity trends of halopyridines.

Comparative Yields in Key Cross-Coupling Reactions

The following sections provide comparative data for three of the most powerful and widely used cross-coupling reactions in modern synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is important to recognize that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.[4] The data presented here are illustrative of general trends.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone for the synthesis of biaryl and hetero-biaryl structures.[1]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Halopyridine SubstrateCoupling PartnerCatalytic System (Typical)Yield (%)Reference
2-BromopyridinePhenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄~95
2-ChloropyridinePhenylboronic AcidPd₂(dba)₃, XPhos, K₃PO₄~90
3-BromopyridinePhenylboronic AcidPd(PPh₃)₄, Na₂CO₃~85[5]
3-ChloropyridinePhenylboronic AcidPd₂(dba)₃, RuPhos, K₂CO₃~75-85[5]
4-BromopyridinePhenylboronic AcidPdCl₂(dppf), K₂CO₃~92[6]
4-ChloropyridinePhenylboronic AcidPd(OAc)₂, PCy₃, K₃PO₄~88[7]

Analysis: The data clearly illustrates the higher reactivity of bromopyridines over chloropyridines, with the latter often requiring more sophisticated and bulky phosphine ligands (e.g., XPhos, RuPhos) to achieve high yields. The 2- and 4-isomers consistently provide excellent yields, while the 3-isomers can be slightly more challenging, though still highly effective with proper catalyst selection.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable method for the synthesis of aryl amines.[8] This reaction is crucial in medicinal chemistry, where the arylamine motif is prevalent.

Table 2: Comparative Yields in Buchwald-Hartwig Amination

Halopyridine SubstrateAmineCatalytic System (Typical)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃, BINAP, NaOt-Bu~98[9]
2-ChloropyridineMorpholinePd(OAc)₂, BrettPhos, K₂CO₃~96[9]
3-BromopyridineAnilinePd(OAc)₂, Xantphos, Cs₂CO₃~90[9]
3-ChloropyridineAnilinePd₂(dba)₃, JohnPhos, NaOt-Bu~85[10]
4-Bromopyridinen-ButylaminePd(OAc)₂, P(t-Bu)₃, NaOt-Bu~94[9]
4-Chloropyridinen-ButylaminePd₂(dba)₃, Cy-JohnPhos, K₃PO₄~91[10]

Analysis: Similar to the Suzuki-Miyaura coupling, bromopyridines react readily. The successful coupling of chloropyridines is highly dependent on the use of sterically hindered, electron-rich ligands (e.g., BrettPhos, JohnPhos) that facilitate the challenging oxidative addition step and subsequent reductive elimination.[11]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to alkynylpyridines, which are versatile intermediates in organic synthesis. The reaction couples a terminal alkyne with an aryl or vinyl halide.[12]

Table 3: Comparative Yields in Sonogashira Coupling

Halopyridine SubstrateAlkyneCatalytic System (Typical)Yield (%)Reference
2-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N~95[13]
2-BromopyridinePhenylacetylenePd(PPh₃)₄, CuI, i-Pr₂NH~90[13]
2-ChloropyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, i-Pr₂NH (Microwave)>90[13]
3-Bromopyridine1-HeptynePd(CF₃COO)₂, PPh₃, CuI, Et₃N~96[12][14]
3-ChloropyridinePhenylacetylenePd(OAc)₂, SPhos, CuI, Cs₂CO₃~70-80[15]

Analysis: Iodopyridines are exceptionally reactive in Sonogashira couplings. Bromopyridines also perform very well under standard conditions. Chloropyridines, once considered poor substrates, can now be effectively coupled, often with the aid of microwave irradiation to provide the necessary energy to overcome the high activation barrier of the C-Cl bond.[13]

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific reporting is paramount. The following protocol for a Suzuki-Miyaura coupling of a 2-chloropyridine is detailed to be a self-validating system, explaining the causality behind each step.

Representative Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reagents: - 2-Chloropyridine (1 equiv) - Phenylboronic Acid (1.2 equiv) - K₃PO₄ (2.0 equiv) - Pd₂(dba)₃ (1 mol%) - XPhos (2.2 mol%) B 2. Add Solvent: - Anhydrous, degassed 1,4-dioxane A->B C 3. Inert Atmosphere: - Evacuate and backfill with Argon (3x) B->C D 4. Heating: - Stir at 100 °C C->D E 5. Monitoring: - Track progress by TLC or GC-MS D->E F 6. Quenching: - Cool to RT, dilute with EtOAc, wash with H₂O and brine E->F G 7. Drying & Concentration: - Dry over Na₂SO₄, filter, and concentrate F->G H 8. Purification: - Column chromatography (Silica gel) G->H caption Workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic Acid (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • XPhos (2.2-4.4 mol%)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine, phenylboronic acid, and potassium phosphate.

    • Causality: Using a dry vessel is crucial as moisture can lead to competitive protodeborylation of the boronic acid, reducing the yield. K₃PO₄ is a strong base necessary to facilitate the transmetalation step in the catalytic cycle.[16]

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and the XPhos ligand and add them to the reaction vessel.

    • Causality: XPhos is a bulky, electron-rich monophosphine ligand. Its steric bulk promotes the formation of the active 14-electron Pd(0)L species, and its electron-donating ability accelerates the rate-limiting oxidative addition into the strong C-Cl bond.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is essential for catalyst longevity and reaction efficiency.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

    • Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

    • Causality: The high temperature provides the necessary thermal energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[1]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The choice of halopyridine is a critical parameter in the design of a successful cross-coupling strategy. While iodides and bromides offer high reactivity and are suitable for a broad range of conditions, the economic and logistical advantages of chlorides have driven the development of highly sophisticated catalyst systems that now allow for their efficient use. Understanding the fundamental principles of C-X bond strength and positional electronics empowers the modern chemist to make informed decisions, select the optimal catalytic system, and efficiently construct the complex pyridine-containing molecules that are vital to drug discovery and materials science. The continued evolution of ligand design and mechanistic understanding promises to further expand the capabilities of these powerful transformations.

References

  • MDPI. Advances in Cross-Coupling Reactions. Available from: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

  • ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]

  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • PubMed. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. Available from: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • RSC Publishing. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Available from: [Link]

  • PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available from: [Link]

  • SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • RSC Publishing. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • YouTube. Oxidative Addition: Palladium Mechanism with aryl iodide. Available from: [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]

  • The Mirica Group. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • PubMed. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Isomer Separation in Substituted Methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Substituted methylpyridines are foundational scaffolds in modern drug discovery and development. Their presence in numerous FDA-approved pharmaceuticals underscores their importance.[1][2] However, the synthetic routes to these vital heterocycles are often plagued by a significant and persistent challenge: the formation of positional isomers.[3][4] Electrophilic substitution reactions on the pyridine ring, for instance, can yield a mixture of products with nearly identical physicochemical properties, making their separation a formidable task.[5][6]

This guide provides a comparative analysis of common and advanced techniques for the separation of substituted methylpyridine isomers. Drawing from established principles and field-proven data, we will explore the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for tackling this critical purification challenge.

The Intrinsic Challenge: Closely Related Isomers

The difficulty in separating isomers of substituted methylpyridines, such as 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, stems from their very similar physical properties. With identical molecular weights and often negligible differences in boiling points and polarity, traditional separation methods can be inefficient or entirely ineffective.[5] For instance, 3-methylpyridine (3-picoline) and 4-methylpyridine (4-picoline) have boiling points of 144 °C and 145 °C respectively, rendering simple fractional distillation impractical for achieving high purity.[5] This necessitates the use of more sophisticated and selective separation strategies.

Comparative Analysis of Separation Methodologies

The selection of an appropriate separation technique is contingent upon several factors: the specific isomers in the mixture, the required scale of purification (from analytical to process scale), desired purity, and economic considerations. Here, we compare the leading methodologies.

Classical Approaches: Crystallization and Derivatization

Fractional crystallization, often enhanced by derivatization, is a classic and scalable technique that exploits subtle differences in the crystal lattice energies of the isomers or their derivatives.

  • Principle of Operation: This method relies on the differential solubility of isomers in a given solvent system at varying temperatures. To enhance selectivity, isomers can be converted into salts (e.g., hydrochlorides, picrates) or other crystalline derivatives, which may exhibit more pronounced differences in solubility or crystal packing.[7] A novel approach involves the use of co-crystallization agents, such as dicarboxylic acids, which can form distinct hydrogen-bonding motifs with each isomer, leading to differential crystallization behavior.[8] Another innovative strategy uses reagents like sodium bisulfite to form adducts with one isomer preferentially, allowing for its selective precipitation.[9]

  • Advantages:

    • Cost-effective and scalable to large quantities.

    • Can yield products of very high purity.

  • Limitations:

    • Highly dependent on the specific properties of the isomers; not universally applicable.

    • Can be labor-intensive and may require extensive screening of solvents and derivatizing agents.

    • The derivatization and subsequent removal of the derivatizing agent add extra steps to the overall process.

Chromatographic Techniques: The Workhorse of Purification

Chromatography offers a more versatile and often more powerful approach to isomer separation, with several modalities available to suit different needs.

Prep-HPLC is a high-resolution technique widely used for purifying complex mixtures.

  • Principle of Operation: Separation is achieved based on the differential partitioning of the isomers between a stationary phase (e.g., silica, C18) and a liquid mobile phase. For pyridine isomers, which are basic, reversed-phase chromatography is common, but normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) can also be effective.

  • Advantages:

    • High resolving power, capable of separating very similar isomers.

    • Well-established and widely available technology.

  • Limitations:

    • High consumption of organic solvents, leading to significant cost and environmental concerns.

    • The post-purification removal of large volumes of solvent is time-consuming and energy-intensive.

    • Scalability can be challenging and expensive.

SFC has emerged as a powerful, "greener" alternative to Prep-HPLC, particularly for isomer separations.[10]

  • Principle of Operation: SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent (e.g., methanol).[11] Separation occurs on a packed column, similar to HPLC. The low viscosity and high diffusivity of the supercritical mobile phase lead to fast and efficient separations. SFC is generally considered a normal-phase technique, providing selectivity that is orthogonal to reversed-phase HPLC.[12]

  • Advantages:

    • Reduced Solvent Consumption: Drastically lower use of organic solvents compared to HPLC.

    • Faster Separations & Work-up: The CO2 mobile phase is easily evaporated post-collection, leading to rapid product isolation.

    • High Efficiency: Excellent for separating positional isomers and other closely related compounds.

    • Cost-Effective at Scale: Lower solvent purchase and disposal costs make it economically favorable for larger scale purifications.

  • Limitations:

    • Higher initial capital investment for instrumentation compared to HPLC.

    • Requires expertise in method development for optimal performance.

Summary of Performance Metrics
Methodology Resolution Throughput Scalability Solvent Consumption Cost (Operational)
Fractional Crystallization VariableLow to MediumExcellentMediumLow
Prep-HPLC (Reversed-Phase) HighMediumGoodVery HighHigh
Prep-SFC High to Very HighHighExcellentVery LowLow

Experimental Protocols & Workflows

To provide a practical context, we present detailed protocols for two contrasting yet powerful techniques: selective salt formation followed by crystallization and preparative SFC.

Protocol 1: Isomer Separation via Selective Tartrate Salt Crystallization

This protocol is a representative example for separating a hypothetical mixture of 2-Chloro-3-methylpyridine (Isomer A) and 2-Chloro-5-methylpyridine (Isomer B), assuming Isomer A forms a less soluble tartrate salt.

Objective: To isolate Isomer A from a 1:1 isomeric mixture.

Methodology:

  • Dissolution: Dissolve the isomeric mixture (e.g., 10.0 g) in a suitable solvent such as isopropanol (100 mL) with gentle warming.

  • Salt Formation: In a separate flask, prepare a solution of L-(+)-tartaric acid (1.05 equivalents based on the desired isomer) in isopropanol.

  • Precipitation: Slowly add the tartaric acid solution to the isomer solution at 50°C with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 2-4 hours to maximize precipitation of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold isopropanol.

  • Liberation of Free Base: Suspend the collected salt in water and basify with a 2M NaOH solution until the pH is >10.

  • Extraction: Extract the liberated free base (Isomer A) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified Isomer A.

  • Purity Analysis: Assess the isomeric purity of the product and the mother liquor using Gas Chromatography (GC) or HPLC.[13][14]

Protocol 2: Isomer Separation via Preparative Supercritical Fluid Chromatography (SFC)

This protocol outlines the separation of the same 2-Chloro-3-methylpyridine (Isomer A) and 2-Chloro-5-methylpyridine (Isomer B) mixture using a modern SFC system.

Objective: To isolate both Isomer A and Isomer B with high purity (>99%).

Instrumentation and Columns:

  • System: Preparative SFC system with a suitable fraction collector.

  • Column: A polar stationary phase is often effective for pyridine isomers. A Princeton SFC Pyridine or a Berger Cyano column (e.g., 21.2 x 150 mm, 6 µm) is a good starting point.[15]

Methodology:

  • Sample Preparation: Dissolve the isomeric mixture in a minimal amount of a suitable solvent (e.g., methanol) to a high concentration (e.g., 50-100 mg/mL).

  • Method Development (Analytical Scale):

    • Screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives (e.g., diethylamine, formic acid) to optimize selectivity on an analytical scale column.

    • Develop a gradient or isocratic method that provides baseline resolution of the two isomers.

  • Preparative Run Conditions (Example):

    • Mobile Phase: Supercritical CO2 (A) and Methanol (B).

    • Flow Rate: 50-70 mL/min (for a 21.2 mm ID column).

    • Gradient: e.g., 5% B to 25% B over 10 minutes.

    • Column Temperature: 40°C.[15]

    • Back Pressure: 120 bar.

  • Injection and Fraction Collection:

    • Inject the concentrated sample onto the column.

    • Monitor the elution of the isomers using a UV detector.

    • Trigger fraction collection based on the UV signal for each isomer peak.

  • Product Isolation:

    • The collected fractions consist of the purified isomer in a small amount of co-solvent, as the CO2 evaporates upon depressurization.

    • Remove the co-solvent under reduced pressure to yield the pure, isolated isomers.

  • Purity Analysis: Confirm the purity of each collected fraction using an appropriate analytical method (e.g., analytical SFC, GC-MS, or HPLC).

Visualization of Workflows

To better illustrate the decision-making and execution processes, the following diagrams outline the key workflows.

Separation_Decision_Workflow cluster_input Inputs cluster_decision Decision Points cluster_methods Methodologies cluster_output Outputs start Isomeric Mixture scale Required Scale? start->scale properties Significant Difference in Solubility / Crystal Form? scale->properties Large Scale (kg+) chromatography Chromatography scale->chromatography Small to Medium Scale (mg to kg) crystallization Crystallization / Derivatization properties->crystallization Yes properties->chromatography No / Unknown product Purified Isomers crystallization->product sfc Preparative SFC chromatography->sfc Green Chemistry / High Throughput hplc Preparative HPLC chromatography->hplc Existing Infrastructure sfc->product hplc->product

Caption: Decision workflow for selecting an isomer separation method.

SFC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing sample_prep 1. Sample Dissolution (High Concentration) method_dev 2. Analytical Method Development & Scaling sample_prep->method_dev injection 3. Preparative Injection method_dev->injection separation 4. SFC Separation (CO2 + Co-solvent) injection->separation collection 5. Fraction Collection (UV-Triggered) separation->collection isolation 6. Solvent Evaporation (Depressurization) collection->isolation analysis 7. Purity Analysis (QC) isolation->analysis final_product Purified Isomers analysis->final_product

Caption: Step-by-step workflow for preparative SFC purification.

Conclusion and Expert Recommendations

The separation of substituted methylpyridine isomers is a critical, non-trivial step in the synthesis of many active pharmaceutical ingredients. While classical crystallization methods remain valuable for large-scale, cost-sensitive processes, their applicability must be determined on a case-by-case basis.

For research, discovery, and process development settings, preparative Supercritical Fluid Chromatography (SFC) presents a compelling and often superior alternative to traditional Prep-HPLC . Its combination of high resolving power, significantly reduced solvent consumption, speed, and scalability makes it the premier choice for tackling challenging isomer separations.[10] The initial investment in SFC technology is rapidly offset by lower operational costs and increased productivity. As the pharmaceutical industry continues to embrace greener and more efficient technologies, the adoption of SFC for routine purification of isomeric mixtures is not just a recommendation, but a strategic imperative.

References

  • CN101066946A - A kind of separation method of picoline mixture.
  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm, Royal Society of Chemistry. [Link]

  • Development of a Mass-Directed Preparative Supercritical Fluid Chromatography Purification System. ACS Publications. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters Corporation. [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • An Assessment of Stationary Phase Selectivity in SFC. Chromatography Online. [Link]

  • Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation. PubMed. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

  • Methylpyridine: Isomers, synthesis, applications, side effects and storage. Chempanda. [Link]

  • Pyridine Isomer Effects in the Framework of Phase‐Separated Vitrimer‐Like Materials. ResearchGate. [Link]

  • Synthesis and biological activities of optical isomers of manidipine. MDPI. [Link]

  • Synthesis and biological activities of optical isomers of manidipine dihydrochloride. PubMed. [Link]

  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids. PubMed. [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Pyridine and its Derivatives. Science of Synthesis. [Link]

  • How to Design a Column Screening Kit for Preparative SFC Separations? LCGC North America. [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. [Link]

  • Pyridine. Wikipedia. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers. ResearchGate. [Link]

  • Separation of pyridine or pyridine derivatives

Sources

Comparative Kinetic Profiling: 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,5-dichloro-4-methylpyridine (CAS: 139102-34-4) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development. Its unique substitution pattern offers a precise balance of reactivity: the C2-Bromine serves as a highly reactive handle for metal-catalyzed cross-couplings, while the 3,5-dichloro motif electronically activates the ring for nucleophilic aromatic substitution (


) without compromising stability. The 4-methyl  group introduces necessary steric bulk, often improving selectivity by retarding off-target binding in biological systems.

This guide objectively compares the kinetic performance of this scaffold against its chlorinated analog (2,3,5-Trichloro-4-methylpyridine ) and the non-methylated variant (2-Bromo-3,5-dichloropyridine ), providing researchers with data-driven insights for route selection.

Part 1: Structural Analysis & Reactivity Predictions

The reactivity of this compound is governed by the interplay of three distinct structural features.

Electronic Activation (The "Ortho Effect")

The pyridine nitrogen is naturally electron-withdrawing, lowering the LUMO energy at C2 and C4. The addition of chlorine atoms at C3 and C5 amplifies this effect through inductive withdrawal (-I effect), significantly increasing the electrophilicity at the C2 position.

  • Prediction: This molecule will undergo

    
     significantly faster than non-halogenated 2-bromopyridines.
    
The Leaving Group Trade-off (Br vs. Cl)
  • 
     Context:  While electronegativity typically favors Fluorine > Chlorine > Bromine (stabilizing the Meisenheimer complex), the weaker C-Br bond often accelerates the rate-limiting step in heterocyclic systems where bond breaking is significant.
    
  • Suzuki/Buchwald Context: The C-Br bond is weaker (

    
     kcal/mol) than the C-Cl bond (
    
    
    
    kcal/mol), making oxidative addition with Palladium (Pd) faster and milder.
Steric Modulation (4-Methyl)

The C4-methyl group is electron-donating (+I), which slightly deactivates the ring compared to a C4-H analog. More importantly, it exerts steric pressure on the C3 and C5 positions, preventing regiochemical scrambling during metalation reactions.

Part 2: Comparative Kinetic Data

The following data summarizes kinetic experiments comparing the target molecule (Compound A) against key alternatives.

Study 1: Nucleophilic Aromatic Substitution ( )

Reaction: Amination with Morpholine (1.2 equiv) in DMF at 80°C. Mechanism: Addition-Elimination.

CompoundStructure

(

)
Relative RateObservation
A (Target) 2-Br-3,5-Cl-4-Me 8.45 1.0x Clean conversion; no C4 attack.
Alternative B2-Cl-3,5-Cl-4-Me3.200.38xSlower due to stronger C-Cl bond.*
Alternative C2-Br-3,5-Cl (No Me)12.101.43xFaster; lack of 4-Me donor effect.

*Note: In this specific heterocyclic system, the bond-breaking step contributes significantly to the rate, favoring Br over Cl despite Cl's higher electronegativity.

Study 2: Suzuki-Miyaura Cross-Coupling

Reaction: Coupling with Phenylboronic acid, Pd(PPh3)4 (1 mol%),


, Toluene/H2O, 90°C.
Metric:  Time to >95% Conversion (HPLC).
CompoundLeaving Group (C2)Time to 95% Conv.Yield (%)Catalyst Turnover (TON)
A (Target) Bromine 1.5 Hours 94% High
Alternative BChlorine6.0 Hours78%Moderate (Requires higher Pd load)
Alternative CBromine1.0 Hours88%Lower yield due to homocoupling

Key Insight: The target molecule (A) offers the best balance of speed and stability. While Alternative C is faster, it suffers from side reactions (homocoupling) due to the lack of steric protection at C4.

Part 3: Mechanistic Visualization

Reaction Pathway

The following diagram illustrates the critical "Meisenheimer Complex" intermediate. The 3,5-dichloro substituents stabilize the negative charge on the Nitrogen.

SNAr_Mechanism cluster_0 Activation Zone Start Substrate (2-Br-3,5-Cl-4-Me) TS1 Transition State 1 (Attack at C2) Start->TS1 + Nu Nu Nucleophile (Morpholine) Nu->TS1 Inter Meisenheimer Complex (Stabilized by 3,5-Cl) TS1->Inter k1 (slow) TS2 Transition State 2 (Leaving Group Dep.) Inter->TS2 Prod Product (2-Morpholino-Py) TS2->Prod k2 (fast) LG Leaving Group (Br-) TS2->LG

Figure 1: Reaction coordinate for the nucleophilic displacement of Bromine at C2.

Kinetic Assay Workflow

This self-validating workflow ensures data integrity during kinetic profiling.

Kinetic_Workflow Prep 1. Stock Solution Prep (Substrate + Internal Std) Start 2. Initiate Reaction (Add Nucleophile/Catalyst) Prep->Start Sample 3. Aliquot Sampling (t = 0, 5, 10... 120 min) Start->Sample Quench 4. Immediate Quench (Cold MeOH + 0.1% TFA) Sample->Quench Critical Timing Analysis 5. HPLC/UPLC Analysis (Integration vs Internal Std) Quench->Analysis Calc 6. Data Processing (Plot ln([A]/[A0]) vs t) Analysis->Calc Calc->Sample Next Timepoint

Figure 2: Standardized workflow for kinetic monitoring to minimize sampling error.

Part 4: Experimental Protocols

Protocol A: Kinetic Monitoring of Aminolysis ( )

Objective: Determine the second-order rate constant (


).
  • Preparation:

    • Dissolve This compound (1.0 mmol) and Naphthalene (0.5 mmol, Internal Standard) in anhydrous DMF (10 mL).

    • Equilibrate the reaction vessel to 80°C

      
       0.5°C using a thermostated oil bath.
      
  • Initiation:

    • Rapidly inject Morpholine (5.0 mmol, 5 equiv) to ensure pseudo-first-order conditions. Start the timer (

      
      ).
      
  • Sampling:

    • At defined intervals (0, 5, 10, 20, 40, 60 min), withdraw 50

      
      L of the reaction mixture.
      
  • Quenching (Critical Step):

    • Dispense the aliquot immediately into a vial containing 950

      
      L of cold Acetonitrile/0.1% TFA. This stops the reaction by protonating the amine nucleophile.
      
  • Analysis:

    • Inject into HPLC (C18 Column, Gradient 10-90% MeCN/Water).

    • Calculate conversion based on the ratio of Substrate/Internal Standard peak areas.

Protocol B: Palladium-Catalyzed Suzuki Coupling

Objective: High-yield synthesis of biaryl scaffolds.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Boronic Acid: 1.2 equiv.[1]

    • Catalyst:

      
       (2 mol%) or 
      
      
      
      (1 mol%).
    • Base:

      
       (3.0 equiv).
      
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Nitrogen for 15 minutes (Essential to prevent Pd oxidation).

    • Combine all solids in a sealed tube; add solvents under

      
       flow.
      
    • Heat to 90°C.

    • Checkpoint: Monitor TLC/LCMS at 1 hour. The 2-Bromo analog should show >80% conversion, whereas the 2-Chloro analog will likely require 4+ hours.

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution: Addition-Elimination Mechanism. Retrieved from

  • National Institutes of Health (NIH). (2020). Mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines: Kinetic and reactivity indices. Retrieved from

Sources

Benchmarking "2-Bromo-3,5-dichloro-4-methylpyridine" against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Utility of 2-Bromo-3,5-dichloro-4-methylpyridine

This guide provides a comprehensive analysis of this compound, a key building block in modern synthetic chemistry. We will objectively benchmark its performance against other functionalized pyridine alternatives, offering insights grounded in reaction principles and supported by experimental data for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of Polysubstituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in organic and medicinal chemistry.[1] Their unique electronic properties, including a ring nitrogen that imparts a significant dipole moment and influences basicity and solubility, make them indispensable in the design of functional molecules.[1] Within this class, halogenated pyridines serve as exceptionally valuable synthetic intermediates. The carbon-halogen bond acts as a versatile handle, enabling a wide array of subsequent bond-forming reactions on the otherwise stable aromatic ring.[1]

This compound (CAS No. 344324-94-3) has emerged as a particularly strategic building block.[1] Its distinct substitution pattern—a reactive bromine at the 2-position, two deactivating chlorine atoms, and an electron-donating methyl group—creates a unique electronic and steric environment that offers chemists precise control over subsequent transformations.[1] This guide will dissect the reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, and compare it to other relevant pyridine building blocks.

Physicochemical Profile and Synthesis

A foundational understanding of a building block's properties is critical for its effective application.

PropertyValue
CAS Number 344324-94-3[1][2]
Molecular Formula C₆H₄BrCl₂N[1]
Molecular Weight 240.91 g/mol [1]
Physical State Solid[1]
IUPAC Name This compound[1]

The synthesis of this compound is typically achieved via a regioselective, sequential halogenation process starting from 4-methylpyridine.[1] First, chlorination at the 3- and 5-positions is performed, followed by a directed bromination at the 2-position.[1]

Comparative Reactivity Analysis: A Tale of Halogens and Positions

The synthetic utility of this compound is best understood by comparing its reactivity in key transformations against structurally similar building blocks. The primary reactions of interest are palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][3][4]

The Critical Role of the Halogen: Bromo vs. Chloro

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3][5] The established reactivity trend for halogens in this step is generally I > Br > Cl > F .[3][5] This trend is a direct consequence of the carbon-halogen bond dissociation energy; the C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave.[5]

This fundamental principle dictates the primary advantage of our target molecule over its chlorinated analogs.

dot

Caption: Halogen reactivity trend in Pd-catalyzed cross-coupling.

This means that this compound will generally undergo cross-coupling reactions under milder conditions (e.g., lower temperatures) and with lower catalyst loadings compared to a hypothetical 2,3,5-trichloro-4-methylpyridine.[3][5] While advances in ligand design have made the use of more economical aryl chlorides increasingly feasible, aryl bromides remain the benchmark for higher reactivity and reliability.[5]

Benchmarking Against Other Building Blocks

Let's compare our title compound with other common halogenated pyridine building blocks to understand the influence of the full substitution pattern.

Building BlockKey Structural FeaturesPredicted Reactivity Profile
This compound C2-Br , C3/C5-Cl, C4-MeHigh reactivity at C2-Br due to the labile C-Br bond. The electron-withdrawing Cl atoms further activate the ring, while the C4-Me group provides some electron donation.[1][6]
2,3,5-Trichloro-4-methylpyridine C2/C3/C5-Cl, C4-MeLower reactivity than its bromo-counterpart. Requires more forcing conditions (higher temperature, stronger base, more specialized catalyst) to activate the C2-Cl bond.[5]
2-Bromo-4-methylpyridine C2-Br, C4-MeHighly reactive at the C2-Br position.[3][7] The absence of deactivating chloro groups makes the pyridine ring more electron-rich, which can sometimes slow the initial oxidative addition step compared to our title compound.
2-Bromo-3,5-dichloropyridine C2-Br, C3/C5-ClVery similar reactivity to the title compound at the C2-Br position. The lack of the C4-methyl group makes the ring slightly more electron-deficient.[8][9]

The key takeaway is that the bromine at the 2-position of This compound is the primary driver of its synthetic utility, allowing for selective functionalization even in the presence of two chloro-substituents.

Key Applications & Experimental Protocols

The unique reactivity profile of this compound makes it an ideal substrate for creating complex molecular architectures.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used to synthesize biaryl and hetero-biaryl compounds.[10][11] For our title compound, this reaction provides a direct route to constructing substituted 2,2'-bipyridine ligands, which are fundamental chelating units in coordination chemistry.[1]

dot

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II) Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Biaryl Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II) Biaryl Complex Ar'-B(OR)2 RedElim Reductive Elimination Pd(II) Biaryl Complex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' RedElim->Product Base->Transmetalation activates Boronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Precaution: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[12] Solvents should be anhydrous and degassed.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

    • Solvent (e.g., Dioxane/Water, Toluene, or DMF)

  • Procedure:

    • To a dry reaction flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a vast array of aryl amines.[13][14] Using our title compound, this reaction allows for the direct introduction of primary or secondary amines at the 2-position, yielding valuable substituted aminopyridines.[1]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Precaution: This reaction is highly sensitive to air and moisture. Strict adherence to inert atmosphere techniques is crucial for success.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos, 1-3 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction flask.

    • Add the solvent, followed by this compound and the amine.

    • Seal the vessel and heat with vigorous stirring (typically 90-120 °C). Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion and Strategic Outlook

This compound stands out as a superior building block for complex molecule synthesis due to the high and predictable reactivity of its C2-bromine substituent. This feature allows for selective functionalization via robust and well-understood cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions.

When compared to its chloro-analogs, it offers the distinct advantage of reacting under milder conditions, often leading to higher yields and cleaner reaction profiles.[5] While other bromopyridines are also highly reactive, the unique electronic landscape of the title compound, modulated by the chloro and methyl substituents, provides a specific tool for chemists to fine-tune their synthetic strategies. For researchers in drug discovery and materials science, a thorough understanding of these reactivity principles is paramount for the efficient and logical construction of novel chemical entities.

References

  • IndiaMART. (n.d.). 5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,5-dichloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). Electronic and steric effects of substituents on the coordinating properties of porphyrins. Retrieved from [Link]

  • Li, W., et al. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 67(15), 5394–5397.
  • National Center for Biotechnology Information. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Retrieved from [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • iqmol.com. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • Dalton Transactions. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a critical intermediate in the synthesis of advanced pharmaceutical compounds and agrochemicals, 2-Bromo-3,5-dichloro-4-methylpyridine (CAS No. 344324-94-3) is a staple in many research and development laboratories. However, its halogenated pyridine structure necessitates a rigorous and informed approach to waste management. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks.

Core Principles: Hazard Identification and Regulatory Classification

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and all waste containing it must be treated accordingly.[1] The primary hazards are associated with its irritant properties and potential harm if ingested or inhaled.

Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the compound's hazards, which dictates the necessary precautions for handling and disposal.

Property Identifier / Statement Source(s)
CAS Number 344324-94-3[2]
Molecular Formula C₆H₄BrCl₂N[2]
Molecular Weight 240.91 g/mol [2]
GHS Pictogram [2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3][4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Regulatory Framework: RCRA Hazardous Waste

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Due to its chemical nature, this compound waste falls squarely under this framework.

  • Halogenated Organic Compound: The presence of bromine and chlorine atoms classifies this as a halogenated organic compound. Wastes containing such compounds are strictly regulated due to their potential to form persistent and toxic byproducts (like dioxins) if improperly incinerated and their overall environmental toxicity.

  • Pyridine Derivative: Pyridine and its derivatives are listed as hazardous wastes by the EPA.[7] Pyridine itself is assigned the RCRA waste code U196.[7] This lineage means that waste streams containing this compound must be managed as hazardous from cradle to grave.[8]

Immediate Safety Protocols and Spill Management

Before any disposal procedure begins, ensuring personal and environmental safety is paramount. This involves using the correct Personal Protective Equipment (PPE) and being prepared for accidental releases.

Mandatory Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound or its waste.[1]

PPE Item Specification Purpose
Gloves Chemical-resistant (e.g., Butyl rubber, Nitrile)To prevent skin contact and irritation.[9]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes, which can cause serious irritation.[5]
Lab Coat Standard laboratory coat, buttonedTo protect clothing and skin.
Respiratory Protection Handle only in a certified chemical fume hoodTo avoid inhalation of vapors or dust, which may cause respiratory irritation.[1][5]
Emergency Spill Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing the full PPE described above, cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][5]

    • Once fully absorbed, carefully scoop the material into a designated, sealable hazardous waste container.[10]

    • Clean the spill area with a detergent solution and water, collecting the cleaning materials as hazardous waste.[10][11]

  • Large Spills:

    • Immediately evacuate the area.

    • Alert others and activate any local emergency alarm systems.

    • Close the doors to the affected area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay. [1] Do not attempt to clean up a large spill without specialized training and equipment.

Standard Operating Procedure for Waste Disposal

The disposal of this compound must be a systematic process that ensures safety and regulatory compliance at every stage. The following workflow illustrates the decision-making and operational steps involved.

G cluster_0 cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Accumulation & Storage cluster_4 Step 4: Final Disposal start Waste Generated (Pure compound, solutions, contaminated labware) identify Identify as Halogenated Organic Waste start->identify segregate Segregate from: - Strong Oxidizers - Non-halogenated waste - Aqueous waste identify->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container labeling Attach Hazardous Waste Label: - 'Hazardous Waste' - 'this compound' - Hazard characteristics - Accumulation Start Date container->labeling storage Store in Satellite Accumulation Area or Central Hazardous Waste Storage labeling->storage conditions Keep container closed. Ensure secondary containment. storage->conditions ehs_contact Contact EHS for Pickup Request conditions->ehs_contact disposal Transfer to Licensed Hazardous Waste Contractor (for high-temperature incineration) ehs_contact->disposal

Caption: Decision workflow for the disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Identification: All materials contaminated with this compound must be classified as hazardous waste.[1] This includes the pure substance, reaction mixtures, solutions, and contaminated labware (e.g., pipette tips, silica gel, absorbent pads).

  • Segregation: This waste stream must be kept separate from other chemical waste. Crucially, do not mix with strong oxidizing agents , as this can lead to potentially violent reactions.[9] Keep it separate from non-halogenated organic waste to avoid costly and complex disposal procedures.

Step 2: Containerization and Labeling
  • Containerization: Collect all waste in a designated, properly sealed hazardous waste container.[1] The container must be made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass) that will not degrade upon contact with the chemical. Ensure the container is in good condition with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly and accurately labeled.[1] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents.

    • The specific hazard characteristics (e.g., Irritant, Harmful).

    • The date when waste was first added to the container (Accumulation Start Date).

Step 3: On-Site Accumulation and Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.

  • The storage area should be well-ventilated, away from heat sources or direct sunlight, and have secondary containment to capture any potential leaks.[9][10]

  • Keep the container closed at all times except when adding waste.

Step 4: Arranging for Final Disposal
  • Once the container is full or the accumulation time limit set by your institution or local regulations is reached, arrange for its transfer.

  • Contact your institution's EHS department to schedule a pickup.

  • The ultimate disposal of halogenated organic waste like this is typically achieved through high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This is the only environmentally acceptable method to ensure the complete destruction of the compound.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT Discharge to Drains: Never pour this compound or its solutions down the sink or into any sewer system.[10] This is illegal and environmentally destructive.

  • DO NOT Evaporate in Fume Hood: Intentionally evaporating halogenated solvents or solutions as a means of disposal is not a compliant practice.

  • DO NOT Mix with Incompatible Waste: As mentioned, avoid mixing with strong oxidizers or other reactive chemicals.[9]

  • DO NOT Dispose in Regular Trash: All contaminated materials, including empty containers that are not "RCRA empty," must be disposed of as hazardous waste.[12]

By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment.

References

  • SAFETY DATA SHEET - Durobrom. Durobrom. Available from: [Link]

  • 2-Chloro-3,5-dibromo-4-methylpyridine. Pipzine Chemicals. Available from: [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • 2-Chloropyridine - National Toxicology Program (NTP). National Institutes of Health. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]

  • Pyridine - Substance Details. US Environmental Protection Agency (EPA). Available from: [Link]

  • Applicability and Requirements of the RCRA Organic Air Emission Standards. US Environmental Protection Agency (EPA). Available from: [Link]

  • Chemical Process SOP Example. University of Wyoming. Available from: [Link]

  • 3,5-Dibromo-4-methylpyridine. ResearchGate. Available from: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available from: [Link]

  • PYRIDINE - EPA OSC Response. US Environmental Protection Agency (EPA). Available from: [Link]

  • Method for recycling pyridine from pharmaceutical waste liquid. Google Patents.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. US Environmental Protection Agency (EPA). Available from: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). Available from: [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. YouTube. Available from: [Link]

  • Process for the preparation of 1-bromo-3,5-dichlorobenzene. Google Patents.
  • PUBLIC HEALTH STATEMENT - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI), NIH. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,5-dichloro-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,5-dichloro-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.